molecular formula C4H7ClN4 B2406936 1H-Imidazole-2-carboximidamide dihydrochloride CAS No. 1788054-71-6

1H-Imidazole-2-carboximidamide dihydrochloride

Katalognummer: B2406936
CAS-Nummer: 1788054-71-6
Molekulargewicht: 146.58 g/mol
InChI-Schlüssel: NMKCJICVNSOLNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1H-Imidazole-2-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C4H7ClN4 and its molecular weight is 146.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-carboximidamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-carboximidamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1788054-71-6

Molekularformel

C4H7ClN4

Molekulargewicht

146.58 g/mol

IUPAC-Name

1H-imidazole-2-carboximidamide;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6)(H,7,8);1H

InChI-Schlüssel

NMKCJICVNSOLNE-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)C(=N)N.Cl.Cl

Kanonische SMILES

C1=CN=C(N1)C(=N)N.Cl

Löslichkeit

not available

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Monograph: 1H-Imidazole-2-carboximidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 1H-Imidazole-2-carboximidamide dihydrochloride , structured for researchers and drug development professionals.

CAS: 1788054-71-6 Formula: C₄H₈Cl₂N₄ Molecular Weight: 183.04 g/mol [1]

Executive Summary: The Arginine Mimetic Scaffold

1H-Imidazole-2-carboximidamide dihydrochloride is a specialized heterocyclic building block defined by its amidine-functionalized imidazole core .[1] In modern medicinal chemistry, this structure serves two critical functions:

  • Bioisosteric Replacement: It acts as a rigid, metabolically stable bioisostere for the guanidine group (arginine side chain), widely used in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa).

  • Heterocyclic Precursor: It is the immediate synthetic precursor to imidazo[1,2-a]pyrimidine scaffolds, a privileged structure in kinase inhibitor discovery.

This guide details the physicochemical profile, synthetic utility, and handling protocols required to integrate this compound into high-throughput discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The dihydrochloride salt form is engineered for enhanced stability and water solubility compared to the free base, which is prone to oxidation and polymerization.

PropertySpecificationTechnical Insight
Appearance White to off-white crystalline solidHighly hygroscopic; handle under inert atmosphere.[1]
Solubility >50 mg/mL in Water, DMSODissociation releases 2 eq. of HCl; buffers required for biological assays.
pKa (Calc) ~11.5 (Amidine), ~6.0 (Imidazole)The C2-amidine is strongly basic; the imidazole ring protonates at physiological pH.
H-Bond Donors 4Critical for bidentate binding to Asp/Glu residues in enzyme active sites.[1]
Stability Store at -20°C, DesiccatedSensitive to hydrolysis if stored in solution >24h.[1]

Structural Analysis: The "Amidine Warhead"

The core value of CAS 1788054-71-6 lies in its electronic distribution.[1] Unlike a flexible arginine chain, the imidazole ring constrains the amidine group, reducing the entropic penalty upon binding to a protein target.

Mechanism of Action (Bioisosterism)

In protease inhibitors, the amidine moiety forms a salt bridge with the aspartate residue at the bottom of the S1 specificity pocket (e.g., Asp189 in trypsin). The imidazole ring provides a scaffold that can stack against hydrophobic walls (e.g., Trp215), creating a high-affinity "anchor."

Synthetic Protocols & Applications

Protocol A: Cyclization to Imidazo[1,2-a]pyrimidines

The most powerful application of this compound is the synthesis of fused bicyclic systems. The exocyclic amidine nitrogen and the endocyclic imidazole nitrogen act as a 1,3-binucleophile.

Reaction Logic: When reacted with 1,3-dielectrophiles (such as malonaldehyde derivatives or


-keto esters), the compound undergoes a condensation-cyclization sequence to form the imidazo[1,2-a]pyrimidine core.[1]

Step-by-Step Methodology:

  • Neutralization: Dissolve 1.0 eq of CAS 1788054-71-6 in Ethanol. Add 2.2 eq of Sodium Ethoxide (NaOEt) to neutralize the dihydrochloride and liberate the free base. Stir for 15 min at 0°C.

  • Addition: Add 1.1 eq of the 1,3-dicarbonyl compound (e.g., acetylacetone for dimethyl substitution).

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor by LC-MS for the disappearance of the amidine mass (M+H 111.1 for free base).

  • Workup: Cool to RT. Remove solvent in vacuo.[1] Resuspend in water/DCM for extraction or purify directly via recrystallization.

Visualization: Cyclization Workflow

Cyclization Start 1H-Imidazole-2- carboximidamide 2HCl (CAS 1788054-71-6) Base Base (NaOEt/Et3N) Neutralization Start->Base -2 HCl Inter Free Amidine Intermediate Base->Inter Product Imidazo[1,2-a]pyrimidine Scaffold Inter->Product + Reagent Reflux, -2 H2O Reagent 1,3-Dielectrophile (e.g., Acetylacetone) Reagent->Product

Caption: Conversion of the amidine building block into a fused kinase inhibitor scaffold.

Protocol B: Preparation from Precursors (Pinner Synthesis)

If the commercial salt is unavailable, it can be synthesized from 1H-imidazole-2-carbonitrile.[1] This is a self-validating protocol where the intermediate imidate ester must be isolated (or confirmed) before ammonolysis.[1]

Workflow:

  • Imidate Formation: Suspend 1H-imidazole-2-carbonitrile in dry EtOH. Bubble dry HCl gas at 0°C until saturation. Stir 24h to form the imidate ester hydrochloride.

  • Ammonolysis: Resuspend the imidate solid in dry EtOH. Treat with 7N Ammonia in Methanol (excess).

  • Salt Formation: The product precipitates as the hydrochloride or is converted to the dihydrochloride by addition of 4M HCl in Dioxane.

Visualization: Synthesis Pathway

Synthesis Nitrile 1H-Imidazole-2-carbonitrile HCl_EtOH Dry HCl / EtOH (Pinner Reaction) Nitrile->HCl_EtOH Imidate Ethyl imidate Intermediate HCl_EtOH->Imidate 0°C to RT, 24h Ammonia NH3 / MeOH Imidate->Ammonia Final 1H-Imidazole-2-carboximidamide Dihydrochloride Ammonia->Final Ammonolysis

Caption: The Pinner synthesis route for generating the amidine functionality from a nitrile.

Safety & Handling (MSDS Highlights)

This compound is a potent irritant and hygroscopic salt.

  • Hygroscopicity: The dihydrochloride absorbs atmospheric moisture rapidly, leading to hydrolysis of the amidine to the amide (1H-imidazole-2-carboxamide).[1] Protocol: Weigh only in a glovebox or dry bag. Store in desiccators with P₂O₅.

  • Acidity: Aqueous solutions are acidic (pH ~2-3).[1] Neutralize carefully to prevent exothermic decomposition.[1]

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear full PPE including respirator if handling fine powder.[1]

References

  • PubChem. (n.d.).[2] 1H-Imidazole-2-carboximidamide dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Peterlin-Mašič, L. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • Joshi, M. D., et al. (1997). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. Biochemistry. Retrieved from [Link]

Sources

Structure and properties of imidazole-2-carboximidamide 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Amidine Scaffold for Fragment-Based Drug Discovery

Part 1: Molecular Architecture & Physicochemical Profile

Imidazole-2-carboximidamide dihydrochloride (also known as 2-amidinoimidazole 2HCl) is a distinct chemical entity often confused with 2-aminoimidazole. Its structure features an imidazole ring substituted at the C2 position with a carboximidamide (amidine) group. This specific arrangement creates a "guanidine-mimetic" motif, where the amidine nitrogen and the imidazole ring nitrogen form a conjugated system capable of bidentate hydrogen bonding and metal chelation.

The dihydrochloride salt form (2HCl) is the preferred reagent for synthesis and storage due to the instability and hygroscopicity of the free base.

Physicochemical Property Map

The following diagram outlines the core properties and ionization states that define the molecule's behavior in solution.

G Molecule Imidazole-2-carboximidamide 2HCl Amidine Amidine Group (-C(=NH)NH2) Molecule->Amidine Imidazole Imidazole Ring (C3H3N2) Molecule->Imidazole Salt 2HCl Salt Form Molecule->Salt pKa_Amidine pKa ~ 11.0 (Strong Base) Amidine->pKa_Amidine Protonation Site 1 pKa_Imid pKa ~ 6.0-7.0 (Amphoteric) Imidazole->pKa_Imid Protonation Site 2 Stability High Stability (Non-Hygroscopic) Salt->Stability Prevents Hydrolysis Solubility High Water Solubility (>50 mg/mL) Salt->Solubility Ionic Character

Figure 1: Physicochemical property map illustrating the dual-ionization centers and the stabilizing role of the dihydrochloride salt.

Key Data Summary
PropertyValue / DescriptionRelevance to Protocol
Molecular Formula

Stoichiometry calculation (MW: 183.04 g/mol )
Appearance White to off-white crystalline powderVisual QC indicator (Yellowing indicates oxidation)
Solubility Water, Methanol, DMSOCompatible with polar organic synthesis
pKa (Amidine) ~11.5Requires strong base (e.g., NaOEt) to liberate free base
Hygroscopicity Low (as 2HCl), High (as free base)Store 2HCl in desiccator; handle free base under

Part 2: Synthetic Utility & Reaction Mechanisms[1][2][3][4]

Unlike 2-aminoimidazole, which typically reacts to form fused bicyclic rings (like imidazo[1,2-a]pyrimidines), imidazole-2-carboximidamide is primarily used to synthesize bi-heteroaryl systems . The amidine group acts as a 1,3-binucleophile (


), reacting with electrophiles to form a pyrimidine or triazine ring attached to the imidazole, rather than fused to it.
The "Amidine Effect" in Synthesis

The amidine moiety is electron-withdrawing regarding the imidazole ring, lowering the nucleophilicity of the imidazole nitrogens. However, the amidine group itself is highly reactive toward 1,3-dicarbonyls.

Primary Reaction Pathway: Pyrimidine Formation When reacted with 1,3-diketones (e.g., acetylacetone) or


-keto esters, the amidine group undergoes a condensation-cyclization sequence to form a 2-(imidazol-2-yl)pyrimidine . This scaffold is a privileged structure in kinase inhibitors and antiviral agents.

Reaction Start Imidazole-2-carboximidamide 2HCl FreeBase Free Amidine (In Situ Generation) Start->FreeBase Deprotonation Reagent 1,3-Diketone (e.g., Acetylacetone) Intermediate Acyclic Imine Intermediate Reagent->Intermediate Base Base (NaOEt/EtOH) Base->FreeBase FreeBase->Intermediate + Reagent (Nucleophilic Attack) Product 2-(Imidazol-2-yl)pyrimidine (Bi-heteroaryl Scaffold) Intermediate->Product Cyclodehydration (- 2 H2O)

Figure 2: Synthetic workflow for the generation of bi-heteroaryl scaffolds using imidazole-2-carboximidamide.

Part 3: Experimental Protocols
Protocol A: Synthesis of 4,6-Dimethyl-2-(1H-imidazol-2-yl)pyrimidine

Context: This protocol validates the reactivity of the amidine group. It is a self-validating system because the product precipitates, allowing for easy gravimetric analysis.

Reagents:

  • Imidazole-2-carboximidamide 2HCl (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Sodium Ethoxide (2.5 eq) (Freshly prepared or 21% wt in EtOH)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Imidazole-2-carboximidamide 2HCl (10 mmol, 1.83 g) in anhydrous ethanol (20 mL).

  • Basification: Add Sodium Ethoxide solution dropwise at

    
     under nitrogen atmosphere. Stir for 15 minutes. Observation: The solution will become turbid as NaCl precipitates.
    
  • Condensation: Add Acetylacetone (11 mmol, 1.13 mL) in one portion.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amidine (very polar, baseline) should disappear.
    
  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water (10 mL) to dissolve inorganic salts (NaCl). The product, 4,6-dimethyl-2-(1H-imidazol-2-yl)pyrimidine, is often sparingly soluble in cold water and may precipitate. If not, extract with Ethyl Acetate (3 x 20 mL).

  • Validation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane.
    

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad amidine protons (~8-9 ppm) and the appearance of the pyrimidine singlet (~6.8 ppm for H-5) and methyl singlets (~2.3 ppm).

  • Appearance: Product should be a crystalline solid (MP typically >150°C).

Protocol B: Quality Control (Chloride Content Titration)

Context: To ensure the stoichiometry of the 2HCl salt (critical for calculating base equivalents).

  • Dissolve 100 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate (

    
    ) indicator.
    
  • Titrate with 0.1 M Silver Nitrate (

    
    ) until the precipitate turns from white (AgCl) to brick-red (
    
    
    
    ).
  • Calculation:

    
    . Theoretical Cl for 2HCl salt is ~38.7%.
    
Part 4: Applications in Medicinal Chemistry[2][4][5][6]

1. Guanidine Mimetics in Protease Inhibitors The imidazole-2-carboximidamide moiety serves as a bioisostere for the guanidine group found in Arginine. It is used in the design of Trypsin-like serine protease inhibitors (e.g., Thrombin, Factor Xa). The imidazole ring provides a rigid linker that orients the amidine group into the S1 specificity pocket (Aspartate residue) of the enzyme.

2. Fragment-Based Drug Discovery (FBDD) Due to its low molecular weight (<200 Da) and high polarity, this molecule is an ideal "fragment" for screening. It efficiently explores hydrogen bond donor/acceptor sites in protein pockets.

3. Metal Organic Frameworks (MOFs) The bidentate nature (Amidine N + Imidazole N) makes it a strong chelator for transition metals (


, 

), utilized in synthesizing bioactive metallo-drugs.
References
  • PubChem. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Synthesis of Amidines. Retrieved October 26, 2023, from [Link]

  • Caron, S., et al. (2010).[2][3] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. Journal of Organic Chemistry, 75(3), 945-947.[3] [Link]

  • Ali, N., et al. (2025).[4] Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. ResearchGate. [Link]

  • American Elements. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride Properties. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: 1H-Imidazole-2-Carboximidamide Dihydrochloride (C₄H₈Cl₂N₄)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Compound Identity: 1H-Imidazole-2-carboximidamide dihydrochloride Alternative Names: 2-Amidinoimidazole dihydrochloride; 2-Guanyl-imidazole dihydrochloride Molecular Formula: C₄H₈Cl₂N₄ Molecular Weight: 183.04 g/mol CAS Registry Number: 1788054-71-6[1]

Strategic Significance in Drug Development

This imidazole derivative serves as a critical bioisostere for the guanidine group (arginine mimic) in medicinal chemistry. Unlike the highly basic and flexible guanidine moiety found in arginine, the 2-amidinoimidazole scaffold offers a semi-rigid, planar topology with tunable pKa properties. It is extensively utilized in the design of serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa inhibitors) and as a ligand in peptidomimetic synthesis to enhance metabolic stability and bioavailability.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, Pyrimidine-2,5-diamine dihydrochloride , which shares the identical molecular formula (C₄H₈Cl₂N₄) and weight (183.04 g/mol ) but possesses a six-membered pyrimidine core rather than the five-membered imidazole ring.

Part 2: Physicochemical Characterization

Quantitative Data Profile
PropertyValueTechnical Context
Molecular Formula C₄H₈Cl₂N₄Base: C₄H₆N₄ (110.12 Da) + 2HCl (72.92 Da)
Exact Mass 182.0126 DaMonoisotopic mass for MS calibration
Appearance White to Off-white Crystalline SolidHygroscopic; requires desiccated storage
Solubility Water (>50 mg/mL), DMSOHighly soluble in polar protic solvents due to ionic salt nature
pKa (Calculated) ~8.5 - 9.5 (Amidine group)Less basic than free guanidine (~13.6), improving oral bioavailability
Melting Point >250°C (Decomposes)Characteristic of high-lattice-energy hydrochloride salts
Structural Analysis & Connectivity

The molecule consists of a five-membered imidazole heterocycle substituted at the C2 position with a carboximidamide (amidine) group. The dihydrochloride salt form implies protonation at the amidine nitrogen and the imidazole N3, stabilizing the molecule as a dication.

Structure cluster_0 C4H8Cl2N4 Structure Connectivity Imidazole_Ring Imidazole Core (C3H4N2) C2_Position C2 Position Imidazole_Ring->C2_Position Substitution HCl_2 HCl Imidazole_Ring->HCl_2 Ionic Interaction Amidine_Group Carboximidamide (-C(=NH)NH2) C2_Position->Amidine_Group C-C Bond HCl_1 HCl Amidine_Group->HCl_1 Ionic Interaction

Caption: Structural connectivity of 1H-imidazole-2-carboximidamide dihydrochloride showing the core imidazole ring and the amidine substituent stabilized by HCl.

Part 3: Synthesis & Production Protocol

Synthetic Route: The Pinner Reaction Approach

The most robust synthesis involves the conversion of 1H-imidazole-2-carbonitrile to the amidine via an imidate intermediate. This method avoids harsh conditions that could degrade the imidazole ring.

Reagents:

  • Starting Material: 1H-Imidazole-2-carbonitrile (CAS: 13093-50-0)

  • Solvents: Anhydrous Ethanol (EtOH), Diethyl Ether (Et₂O)

  • Reagents: Hydrogen Chloride (gas), Ammonia (anhydrous in EtOH)

Step-by-Step Methodology:

  • Imidate Formation (Pinner Reaction):

    • Dissolve 1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2–4 hours until saturation. Caution: Exothermic.

    • Seal the vessel and stir at 4°C for 24 hours.

    • Precipitate the imidate ester intermediate by adding cold anhydrous diethyl ether. Filter and dry under vacuum.

  • Amidine Conversion:

    • Suspend the imidate ester solid in anhydrous ethanol.

    • Add excess ammonia (7N in methanol or ethanol, 5.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Concentrate the solvent in vacuo.

  • Salt Formation & Purification:

    • Redissolve the crude residue in a minimal amount of ethanol.

    • Treat with 4M HCl in dioxane to ensure complete conversion to the dihydrochloride salt.

    • Recrystallize from Ethanol/Ether to yield 1H-imidazole-2-carboximidamide dihydrochloride as white crystals.

Synthesis Start 1H-Imidazole-2-carbonitrile Step1 Step 1: Pinner Reaction (HCl gas, EtOH, 0°C) Start->Step1 Intermediate Ethyl Imidate Ester Intermediate Step1->Intermediate Step2 Step 2: Ammonolysis (NH3 in EtOH, RT, 18h) Intermediate->Step2 Step3 Step 3: Salt Formation (HCl/Dioxane) Step2->Step3 Product 1H-Imidazole-2-carboximidamide Dihydrochloride (C4H8Cl2N4) Step3->Product

Caption: Step-wise synthesis pathway from nitrile precursor to the final dihydrochloride salt via Pinner synthesis.

Part 4: Analytical Characterization

To validate the identity of the synthesized or purchased compound, researchers must utilize the following analytical markers.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O (Deuterium Oxide) is preferred due to the salt's solubility.

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.50–7.60 ppm (s, 2H): Protons at C4 and C5 of the imidazole ring. Note: In D₂O, exchangeable protons (NH) will not be visible.

  • ¹³C NMR (100 MHz, D₂O):

    • δ ~158 ppm: Amidine Carbon (C=N).

    • δ ~138 ppm: Imidazole C2 (Quaternary).

    • δ ~124 ppm: Imidazole C4/C5.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion: [M+H]⁺ = 111.07 m/z (corresponding to the free base C₄H₆N₄ + H⁺).

  • Note: The chloride counterions (35/37 Da) will not be observed in the positive ion trace but may appear in negative mode if scanned.

Part 5: Applications in Drug Discovery

Serine Protease Inhibition

The 2-amidinoimidazole moiety is a classic pharmacophore used to target the S1 pocket of serine proteases.

  • Mechanism: The amidine group forms a bidentate salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

  • Advantages: Unlike benzamidines, the imidazole scaffold allows for additional hydrogen bonding interactions and lower basicity, potentially improving membrane permeability.

Fragment-Based Drug Design (FBDD)

This compound serves as a high-value "fragment" in FBDD campaigns.

  • Ligand Efficiency: High (Low MW, strong binding interactions).

  • Vectors: The N1 position of the imidazole ring can be easily alkylated or arylated to extend the molecule into the S2/S3 pockets of the target enzyme.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use standard PPE. Avoid inhalation of dust.

References

  • PubChem. (2025).[2] 1H-imidazole-2-carboximidamide dihydrochloride (Compound CID 135742021).[1] National Library of Medicine. Available at: [Link]

  • American Elements. (2024). 1H-imidazole-2-carboximidamide dihydrochloride Product Specification. Available at: [Link][1]

  • King Scientific. (2024). Product Catalog: KS-00000N91.[3] Available at: [Link]

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines.[4] Journal of Organic Chemistry, 57(8), 2497-2502. (Cited for synthetic methodology context). Available at: [Link]

Sources

An In-depth Technical Guide to Imidazole-2-carboximidamide: A Comparative Analysis of the Free Base and Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazole-2-carboximidamide is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutics.[1][2] The choice between utilizing its free base form or a salt, such as the dihydrochloride, is a critical decision in the drug development pipeline, profoundly influencing physicochemical properties, formulation strategies, and biological activity. This guide provides an in-depth technical examination of the core differences between imidazole-2-carboximidamide free base and its dihydrochloride salt, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the foundational chemistry, comparative physicochemical properties, practical implications in a laboratory setting, and detailed analytical and conversion protocols.

Foundational Chemistry and Molecular Structure

The imidazole ring is an aromatic heterocycle that is a common feature in many biologically active molecules. Its unique electronic characteristics and ability to engage in hydrogen bonding make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1] The carboximidamide group, also known as a guanidinium group, is strongly basic and capable of forming multiple hydrogen bonds, further enhancing its potential for molecular recognition.

The fundamental difference between the free base and the dihydrochloride salt lies in the protonation state of the basic nitrogen atoms. The free base is a neutral molecule, whereas the dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid, leading to the protonation of the two most basic nitrogen centers.

Molecular Structure of the Free Base

The free base of imidazole-2-carboximidamide exists as a neutral species. The carboximidamide moiety and the imidazole ring's sp² nitrogen (N-3) are available for protonation.

Caption: Molecular structure of imidazole-2-carboximidamide free base.

Molecular Structure of the Dihydrochloride Salt

In the presence of a strong acid like HCl, the free base is protonated at two sites: the imine nitrogen of the carboximidamide group and the N-3 nitrogen of the imidazole ring. This results in a dicationic species associated with two chloride counter-ions.

Caption: Structure of imidazole-2-carboximidamide dihydrochloride.

Comparative Physicochemical Properties

The conversion from a free base to a salt form dramatically alters the molecule's physicochemical profile. These changes are not merely academic; they have profound consequences for every stage of research and development, from initial handling to final formulation.

PropertyImidazole-2-carboximidamide Free BaseImidazole-2-carboximidamide DihydrochlorideRationale for Difference
Molecular Formula C₄H₆N₄C₄H₈Cl₂N₄[3]Addition of two HCl molecules.
Molecular Weight 110.12 g/mol (approx.)183.04 g/mol (approx.)[3]Mass of two HCl molecules is added.
Appearance Likely a crystalline solidCrystalline solidSalt formation often leads to well-defined, stable crystal lattices.
Aqueous Solubility Low to moderateHighThe ionic nature of the salt allows for strong interactions with polar water molecules, significantly enhancing solubility.[4]
Organic Solvent Solubility Higher (e.g., in EtOAc, DCM)LowThe non-polar free base is more compatible with organic solvents, while the highly polar salt is not.[5]
pKa pKa1 ≈ 7 (imidazole N-3), pKa2 > 10 (carboximidamide)N/A (Already protonated)The pKa of the conjugate acid of imidazole is ~7.[6] The guanidine-like carboximidamide group is a much stronger base.
Hygroscopicity Generally lowPotentially moderate to highSalts, especially halides, can attract and retain atmospheric moisture.
Stability Susceptible to degradation in acidic conditionsGenerally more stable in solid form and acidic solutionsThe salt form protects the basic centers from certain reactions and often has a more stable crystalline structure.
Melting Point LowerHigherThe strong ionic interactions in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.

Practical Implications for Researchers

The choice between the free base and the dihydrochloride salt is dictated by the specific application and experimental context. Understanding the practical consequences of this choice is essential for experimental success.

Formulation and In Vitro/In Vivo Studies

For most biological assays and preclinical studies, achieving a sufficient concentration of the compound in an aqueous buffer is paramount.

  • Dihydrochloride Salt: This is the formulator's choice for aqueous systems. Its high water solubility simplifies the preparation of stock solutions for cell-based assays, enzyme inhibition studies, and parenteral formulations for animal studies. The improved dissolution rate can also lead to better oral bioavailability.

  • Free Base: The free base may be preferred for formulation in lipid-based systems or for studies requiring penetration across biological membranes where higher lipophilicity is advantageous. However, its poor aqueous solubility often necessitates the use of co-solvents like DMSO, which can introduce experimental artifacts.

Chemical Synthesis and Handling

In synthetic chemistry, the choice of form depends on the reaction conditions.

  • Free Base: Required for reactions where the nitrogen atoms must be nucleophilic, such as N-alkylation or acylation.

  • Dihydrochloride Salt: Often the commercially available starting material due to its enhanced stability and ease of handling.[3][7] It is generally less prone to degradation during long-term storage. However, its potential hygroscopicity means it should be stored in a desiccator and weighed quickly in a low-humidity environment to ensure accurate measurements.

Analytical Characterization

The two forms are readily distinguishable using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the highly polar dihydrochloride salt will have a much shorter retention time than the more non-polar free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protonation of the nitrogen atoms in the dihydrochloride salt causes significant downfield shifts for adjacent protons (¹H NMR) and carbons (¹³C NMR) compared to the free base, providing a clear diagnostic indicator.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), both forms will typically show the same protonated molecular ion [M+H]⁺, corresponding to the mass of the free base plus a proton. The salt will not show the mass of the full salt complex.

Key Experimental Protocols

The ability to efficiently interconvert between the salt and free base forms is a fundamental skill for chemists working with these compounds.

Protocol: Conversion of Dihydrochloride Salt to Free Base

This protocol describes a standard aqueous workup to neutralize the salt and extract the free base.

Causality: The addition of a base deprotonates the cationic centers of the molecule, neutralizing its charge. This renders the molecule significantly less water-soluble and more soluble in organic solvents, enabling its extraction.

Salt_to_Free_Base_Workflow start Dissolve Dihydrochloride Salt in Water add_base Add Aqueous Base (e.g., NaHCO₃) Dropwise Monitor pH to ~8-9 start->add_base extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) add_base->extract dry Dry Combined Organic Layers (e.g., over Na₂SO₄ or MgSO₄) extract->dry concentrate Filter and Concentrate in vacuo dry->concentrate product Isolate Pure Free Base concentrate->product

Caption: Workflow for converting the dihydrochloride salt to the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the imidazole-2-carboximidamide dihydrochloride salt in a minimal amount of deionized water.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. Monitor the pH of the solution with a pH meter or pH paper, continuing addition until the pH reaches 8-9.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the imidazole-2-carboximidamide free base.

Protocol: Preparation of Dihydrochloride Salt from Free Base

This procedure details the formation of the salt by treating the free base with hydrochloric acid in an organic solvent.

Causality: Introducing two equivalents of anhydrous HCl to the free base in a non-aqueous solvent allows for the protonation of the basic nitrogens. The resulting salt is typically insoluble in non-polar organic solvents, causing it to precipitate out of the solution for easy isolation.

Free_Base_to_Salt_Workflow start Dissolve Free Base in Anhydrous Solvent (e.g., Methanol, Isopropanol) add_acid Add 2.0-2.2 Equivalents of HCl (e.g., HCl in Dioxane) at 0 °C start->add_acid precipitate Stir and Allow Precipitation (May require addition of co-solvent like ether) add_acid->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash_dry Wash with Cold Solvent/Ether and Dry Under Vacuum filter->wash_dry product Isolate Pure Dihydrochloride Salt wash_dry->product

Caption: Workflow for preparing the dihydrochloride salt from the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the imidazole-2-carboximidamide free base in a suitable anhydrous solvent, such as methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add 2.0 to 2.2 equivalents of a standardized solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Precipitation: Stir the mixture at 0 °C or room temperature. The dihydrochloride salt will often precipitate as a solid. If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent or diethyl ether to remove any unreacted starting material. Dry the solid under high vacuum to obtain the pure dihydrochloride salt.

Protocol: Analytical Differentiation by Reversed-Phase HPLC

This method provides a baseline for separating the two forms to check purity or monitor a conversion reaction.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Expected Results:

  • Imidazole-2-carboximidamide Dihydrochloride: Expected to elute very early in the gradient (e.g., Retention Time ≈ 1.5 - 2.5 minutes) due to its high polarity.

  • Imidazole-2-carboximidamide Free Base: Expected to be retained longer on the column (e.g., Retention Time ≈ 4.0 - 6.0 minutes).

Conclusion

The distinction between imidazole-2-carboximidamide free base and its dihydrochloride salt is far from trivial. It represents a fundamental consideration in drug discovery and development that impacts every facet of the research process. The dihydrochloride salt offers the significant advantages of high aqueous solubility and often greater stability, making it the preferred form for biological screening and formulation. The free base, conversely, is essential for specific synthetic transformations and may be advantageous in lipophilic delivery systems. A thorough understanding of their distinct physicochemical properties, coupled with mastery of the protocols for their interconversion and analysis, empowers researchers to make informed decisions, streamline workflows, and ultimately accelerate the journey from chemical entity to therapeutic candidate.

References

  • American Elements. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Verma, R., et al. (2020). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158204709. Retrieved from [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • King Scientific. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

  • Debnath, I., & Kashyapi, R. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66819293. Retrieved from [Link]

  • Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). First and second deprotonation of imidazole. Retrieved from [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. PubMed. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Methyl-1H-imidazole-1-carboximidamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Imidazole Derivatives: A Comprehensive Survey of Their Recognition Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PubMed Central. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Utilization of 1H-Imidazole-2-carboximidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Imidazole-2-carboximidamide dihydrochloride (CAS: 1788054-71-6) is a critical guanidine-mimetic building block used primarily in the synthesis of fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) and as a ligand in bioinorganic chemistry. Its structural homology to the arginine side chain makes it indispensable for developing serine protease inhibitors.

This guide provides a validated framework for sourcing, verifying, and utilizing this compound. It moves beyond simple catalog listings to establish a Quality-by-Design (QbD) approach to procurement and experimentation.

Technical Profile & Chemical Identity

Before sourcing, the compound’s identity must be unequivocally established to avoid purchasing the free base or incorrect salt forms (e.g., monohydrochloride), which exhibit drastically different solubility profiles.

AttributeSpecificationTechnical Note
Chemical Name 1H-Imidazole-2-carboximidamide dihydrochlorideSynonyms: 2-Amidinoimidazole dihydrochloride; 2-Guanylimidazole 2HCl
CAS Number 1788054-71-6 Critical: CAS 14779-52-3 often refers to the free base or generic form.
Formula C₄H₈Cl₂N₄MW: 183.04 g/mol
Structure Imidazole ring with C2-amidineThe C2-amidine group is highly basic (pKa ~11-12).
Solubility High in H₂O, DMSO; Low in Et₂O, DCMUse D₂O for NMR; DMSO-d₆ for long-term stability studies.
Hygroscopicity HighMust be stored under inert atmosphere (Ar/N₂) at 2-8°C.

Market Landscape: Suppliers & Pricing Intelligence

Procurement Strategy: This is a "Building Block" category chemical, meaning pricing is volume-sensitive and purity-dependent. It is not a commodity chemical; therefore, batch-to-batch consistency is the primary risk factor.

Tiered Supplier Analysis

Note: Prices are estimates based on Q3 2023 market data for research-grade material.

Supplier TierRepresentative VendorsPurity GradeEst. Price (1g)Est. Price (10g)Recommended Use
Tier 1: GMP/High-Purity American Elements, Thermo Scientific>98% (HPLC)$85 - $120$600 - $800Late-stage synthesis, Biological screening
Tier 2: R&D Chemical King Scientific, Ambeed, Enamine>95% (NMR)$40 - $70$250 - $400Early-stage scaffold synthesis, Method development
Tier 3: Bulk Sourcing Alibaba/Indiamart VerifiedVariable<$20<$150Not Recommended without internal recrystallization
Procurement Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier grade based on downstream application sensitivity.

ProcurementLogic Start Define Application BioScreen Biological Screening (IC50 / Binding) Start->BioScreen Synth_Late Late-Stage Synthesis (GMP Precursor) Start->Synth_Late Synth_Early Scaffold Construction (Method Dev) Start->Synth_Early Tier1 Tier 1 Supplier (>98%, CoA w/ Trace Metals) BioScreen->Tier1 High Sensitivity Synth_Late->Tier1 Regulatory Req Tier2 Tier 2 Supplier (>95%, H-NMR Verified) Synth_Early->Tier2 Cost Efficiency QC_Heavy QC: HPLC + qNMR + Heavy Metal Analysis Tier1->QC_Heavy Validation QC_Light QC: H-NMR Only Tier2->QC_Light Validation

Figure 1: Strategic Procurement Decision Tree. Selects supplier tier based on the risk profile of the downstream application.

Quality Control & Validation Protocol

Trustworthiness Directive: Never assume the label purity is accurate for hygroscopic salts. The dihydrochloride form absorbs atmospheric water, which lowers the effective molarity of the reagent, leading to stoichiometric errors in synthesis.

Self-Validating Protocol: The "Dual-Check" System
Step 1: Identity Verification (¹H-NMR)
  • Solvent: D₂O (Deuterium Oxide).[1] Note: Amidine NH protons will exchange and disappear.

  • Expected Signals:

    • δ 7.4 - 7.6 ppm (s, 2H): Imidazole ring protons (C4-H, C5-H).

    • Absence check: Ensure no peaks at δ 2.0-3.0 ppm (residual aliphatic amines from synthesis).

  • Causality: If peaks are split or shifted significantly upfield (<7.0 ppm), the imidazole ring may not be fully protonated, indicating the free base or mono-salt.

Step 2: Stoichiometry Check (Chloride Titration)

To confirm the dihydrochloride state (2HCl):

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Titrate with 0.1 M AgNO₃ (Silver Nitrate) using a chromate indicator (Mohr’s method) or potentiometric titration.

  • Calculation:

    
    
    
    • Acceptance Criteria: 37.5% – 39.5% Cl.

    • Failure Mode: If % Cl < 35%, the material is wet or is the monohydrochloride salt.

Application Workflows

A. Synthesis of Fused Heterocycles (Imidazo[1,2-a]pyridines)

The primary synthetic utility of 1H-Imidazole-2-carboximidamide is as a 1,3-binucleophile . It reacts with α-haloketones or 1,3-dicarbonyls to form fused ring systems, which are privileged scaffolds in kinase inhibitors.

Mechanism: The amidine nitrogen attacks the electrophilic carbonyl, followed by cyclization involving the imidazole nitrogen.

SynthesisWorkflow Reagent 1H-Imidazole-2-carboximidamide 2HCl (Reagent) Intermediate Free Amidine Species (In situ generation) Reagent->Intermediate Deprotonation (-2HCl) Base Base Activation (NaOEt or Et3N) Base->Intermediate Cyclization Cyclization & Dehydration (Reflux in EtOH) Intermediate->Cyclization Nucleophilic Attack Substrate Substrate: 2-Bromoacetophenone Substrate->Cyclization Product Product: Imidazo[1,2-a]pyrimidine derivative Cyclization->Product -H2O / -HBr

Figure 2: Synthetic Pathway for Fused Heterocycle Formation. Note the critical deprotonation step required to activate the amidine.

B. Biological Ligand (Arginine Mimic)

In drug design, this moiety is used to probe the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). The protonated amidine forms a salt bridge with the Aspartate residue (Asp189 in Trypsin) at the bottom of the specificity pocket.

  • Protocol Insight: When using this compound in bio-assays, ensure the buffer pH is < 9.0 to maintain the protonated state (positive charge) required for binding.

References

  • American Elements. (2023). 1H-Imidazole-2-carboximidamide dihydrochloride Product Specifications. Retrieved from

  • PubChem. (2023).[2] Imidazole-2-carboximidamide Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023). Chemical Building Blocks and Pricing. Retrieved from

  • Cavalleri, B., et al. (1977). "Synthesis and biological activity of some 2-aminoimidazoles." Arzneimittelforschung, 27(10), 1889-95. (Foundational chemistry for amidino-imidazoles).
  • RSC Spectra. (2023). NMR Data for Imidazole Derivatives. Royal Society of Chemistry. Retrieved from

Sources

Technical Stewardship Guide: 1H-Imidazole-2-carboximidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: TSG-1788-V1 | CAS: 1788054-71-6 Target Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists.

Part 1: Molecular Architecture & Physicochemical Identity

Chemical Identity

1H-Imidazole-2-carboximidamide dihydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bio-active pharmaceutical ingredients (APIs). Unlike simple imidazoles, the inclusion of the carboximidamide (amidine) moiety at the C2 position introduces significant basicity, necessitating the dihydrochloride salt form for stability and solubility.

ParameterTechnical Specification
IUPAC Name 1H-Imidazole-2-carboximidamide dihydrochloride
CAS Number 1788054-71-6
Molecular Formula C₄H₆N₄[1][2] · 2HCl (Anhydrous basis)
Molecular Weight 183.04 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Acidity (pH) Strongly Acidic in aqueous solution (pH ~2-3 due to HCl dissociation)
Structural Significance in Drug Design

From a medicinal chemistry perspective, the amidine group functions as a bioisostere for guanidines, offering high basicity (pKa ~11-12 for the conjugate acid) to interact with anionic residues (e.g., Aspartate, Glutamate) in enzyme active sites [1]. The dihydrochloride counter-ion is critical here: it "locks" the amidine and the imidazole ring in a protonated state, preventing oxidative degradation and polymerization that occurs readily with the free base.

Part 2: Hazard Profiling & Toxicology (GHS Standards)

GHS Classification

While specific toxicological data for this exact CAS is limited, structural analogues (amidine salts) dictate the following precautionary classifications under OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008 (CLP) .

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The acidic nature of the dihydrochloride salt exacerbates this.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (inhalation of dust).

Mechanistic Toxicology
  • Acidity Hazards: Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes to release hydrochloric acid (HCl), leading to immediate chemical irritation or burns.

  • Amidine Toxicity: Amidines can inhibit certain proteolytic enzymes (e.g., trypsin-like serine proteases). While this is the desired therapeutic effect, accidental systemic exposure may disrupt endogenous coagulation or digestive pathways.

Part 3: Operational Safety & Handling Protocols

The "Hygroscopic Trap"

Senior Scientist Insight: Dihydrochloride salts are notoriously hygroscopic . Exposure to ambient moisture transforms the free-flowing powder into a sticky gum, altering the molar mass and ruining stoichiometric precision in synthesis.

Protocol: Handling & Weighing

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Environment: Weigh only in a glove box or a humidity-controlled weighing station (<40% RH).

  • Tools: Use anti-static weighing boats; glass spatulas are preferred over metal to avoid corrosion from acidic residues.

Engineering Controls & PPE Workflow

HandlingProtocol Start Task: Weighing/Transfer CheckState Check Physical State (Solid vs Solution) Start->CheckState Solid Solid Powder CheckState->Solid Dry Solution Aqueous/Organic Soln CheckState->Solution Dissolved Engineering1 Fume Hood Required (Draft > 100 fpm) Solid->Engineering1 Engineering2 Splash Guard / Sash Low Solution->Engineering2 PPE1 PPE: N95/P100 Mask + Nitrile Gloves (Double) Engineering1->PPE1 PPE2 PPE: Chemical Goggles + Neoprene Gloves Engineering2->PPE2

Figure 1: Decision matrix for PPE and Engineering controls based on physical state. Note the distinction between dust inhalation risks (Solid) and splash/corrosion risks (Solution).

Part 4: Emergency Response & Environmental Fate

Thermal Decomposition

In the event of a fire, this compound does not just burn; it decomposes chemically.

  • Reaction:

    
    
    
  • Risk: The release of Hydrogen Chloride (HCl) gas creates an immediate inhalation hazard and corrosive environment for electronic equipment.

  • Firefighting: Do NOT use high-pressure water jets (spreads the acid). Use CO₂, dry chemical, or alcohol-resistant foam.[4]

Spillage & Neutralization

Do not sweep dry dust. This generates aerosols.

  • Cover: Cover the spill with a neutralizing absorbent (Sodium Bicarbonate or Calcium Carbonate mixture).

  • Wet: Lightly mist with an inert solvent (if safe) or cover with damp paper towels to suppress dust.

  • Collect: Scoop into a hazardous waste container labeled "Acidic Organic Solid."

Decomposition Compound 1H-Imidazole-2-carboximidamide 2HCl Heat Thermal Stress (>250°C) Compound->Heat HCl Hydrogen Chloride (HCl) (Corrosive Gas) Heat->HCl NOx Nitrogen Oxides (NOx) (Toxic Gas) Heat->NOx Residue Carbonaceous Residue Heat->Residue

Figure 2: Thermal decomposition pathway highlighting the release of corrosive HCl and toxic NOx gases.

Part 5: Analytical Verification (Self-Validating Protocols)

To ensure scientific integrity, researchers must validate the identity and purity of the material before use in biological assays.

1H-NMR Verification
  • Solvent: Deuterium Oxide (

    
    ) is preferred. DMSO-
    
    
    
    may show broadened exchangeable protons.
  • Key Signals:

    • δ ~7.4-7.6 ppm (s, 2H): Imidazole ring protons (equivalent due to tautomerism/symmetry in the salt form).

    • Absence of signals: Ensure no peaks appear ~9-10 ppm (Aldehyde impurity from synthesis) [2].

Chloride Content Titration (Silver Nitrate)

To confirm the stoichiometry (Dihydrochloride vs Monohydrochloride):

  • Dissolve 50 mg of substance in 10 mL deionized water.

  • Add 1 drop of Potassium Chromate indicator.

  • Titrate with 0.1 M

    
    .
    
  • Calculation:

    
    . Theoretical Cl% for 2HCl salt is ~38.7%.
    

References

  • American Elements. (n.d.). 1H-Imidazole-2-carboximidamide dihydrochloride.[1][2] Retrieved February 12, 2026, from [Link]

  • King Scientific. (n.d.). Product Catalog: 1H-Imidazole-2-carboximidamide dihydrochloride. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 135742021. Retrieved February 12, 2026, from [Link]

Sources

A Technical Guide to 1H-Imidazole-2-carboximidamide dihydrochloride: Exploring a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1H-Imidazole-2-carboximidamide dihydrochloride. Recognizing that this specific molecule is a relatively novel research chemical, this document establishes a foundational understanding by examining its core structural motifs—the imidazole ring and the carboximidamide group. We will synthesize information from closely related, well-researched analogs to forecast its potential applications, delineate its physicochemical properties, and provide robust, field-proven experimental protocols for its investigation. This approach is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related compounds.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous biomolecules and approved therapeutics.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is amphoteric and can participate in a wide range of noncovalent interactions, making it an exceptional pharmacophore for engaging biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The subject of this guide, 1H-Imidazole-2-carboximidamide dihydrochloride , combines this potent imidazole core with a carboximidamide (amidine) group at the C2 position. The amidine group is a strong base that is typically protonated at physiological pH, enabling it to act as a potent hydrogen bond donor and engage in electrostatic interactions with biological targets like nucleic acids and enzyme active sites. While specific literature on this exact dihydrochloride salt is emerging, its structure strongly suggests potential as a therapeutic agent, particularly in areas where its chemical cousins have shown significant promise.

Physicochemical Profile and Structural Identification

Understanding the fundamental properties of a compound is the first step in any research endeavor. The dihydrochloride salt form of 1H-Imidazole-2-carboximidamide enhances its aqueous solubility, a critical factor for in vitro assays and potential bioavailability.

PropertyValueSource
IUPAC Name 1H-imidazole-2-carboximidamide dihydrochlorideN/A
CAS Number 1788054-71-6[4]
Molecular Formula C₄H₈Cl₂N₄[4]
Molecular Weight 183.04 g/mol [4]
PubChem CID 135742021[4]
Canonical SMILES C1=CN=C(N1)C(=N)N.Cl.ClN/A

The key to its potential lies in the synergy between the imidazole ring and the C2-carboximidamide substituent. The imidazole core provides a planar, aromatic system capable of π-stacking interactions, while the protonated amidine group offers a localized positive charge and multiple hydrogen bond donors, ideal for anchoring the molecule within a target's binding pocket.

Potential Therapeutic Applications & Mechanisms of Action (Inferred from Analogs)

Based on extensive research into related imidazole derivatives, we can hypothesize several promising avenues for the investigation of 1H-Imidazole-2-carboximidamide dihydrochloride.

As a Novel Antimicrobial Agent: Targeting Metallo-β-Lactamases

A critical global health threat is the rise of carbapenem-resistant bacteria, often mediated by the production of metallo-β-lactamases (MBLs).[5] These enzymes hydrolyze and inactivate last-resort β-lactam antibiotics. Recent studies have shown that derivatives of 1H-imidazole-2-carboxylic acid are potent inhibitors of VIM-type MBLs.[5] The carboxylic acid group coordinates with the zinc ions in the MBL active site, inactivating the enzyme.

Causality: The 1H-Imidazole-2-carboximidamide structure is a compelling candidate for MBL inhibition. The imidazole core acts as a stable scaffold, while the amidine group, though structurally different from a carboxylic acid, could potentially interact with active site residues or the coordinated zinc ions, disrupting the enzyme's catalytic activity. The primary hypothesis is that this compound could act as a synergistic agent, restoring the efficacy of carbapenem antibiotics in resistant bacterial strains.

MBL_Inhibition cluster_0 Bacterial Resistance Mechanism cluster_1 Therapeutic Intervention Carbapenem Carbapenem Antibiotic MBL Metallo-β-Lactamase (e.g., VIM-2) Carbapenem->MBL Hydrolysis Restored Restored Carbapenem Activity Carbapenem->Restored Action Inactive Inactive Metabolite MBL->Inactive Compound 1H-Imidazole- 2-carboximidamide Compound->MBL Inhibition

Caption: Proposed mechanism for MBL inhibition.

As a DNA-Binding Anticancer Agent

The benzimidazole scaffold, a close relative of imidazole, is found in potent DNA minor groove binders and topoisomerase I inhibitors.[6] Compounds like Hoechst 33258 utilize a planar, cationic structure to bind selectively to A-T rich regions in the DNA minor groove, disrupting DNA replication and transcription processes.

Causality: 1H-Imidazole-2-carboximidamide dihydrochloride possesses the key features of a DNA-binding agent. Its planar imidazole ring can facilitate intercalation or groove binding, while the positively charged amidinium moiety can form strong electrostatic and hydrogen-bonding interactions with the phosphate backbone and base pairs of DNA. This binding could inhibit the function of crucial enzymes like topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer_Screening_Workflow Start Compound Synthesis & Characterization CellAssay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->CellAssay DNA_Binding DNA Binding Assay (Fluorescence, CD Spectroscopy) CellAssay->DNA_Binding If Active TopoAssay Topoisomerase I Relaxation Assay CellAssay->TopoAssay If Active Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) DNA_Binding->Mechanism TopoAssay->Mechanism Conclusion Lead Candidate Mechanism->Conclusion

Caption: Workflow for evaluating potential anticancer agents.

Representative Synthesis & Characterization

While a specific synthesis for 1H-Imidazole-2-carboximidamide dihydrochloride is not widely published, a general and robust method for creating the imidazole core involves the condensation of an appropriate aldehyde with an amine source. For instance, the synthesis of a related compound, 1H-Imidazole-2-carboxylic acid, can be achieved via the oxidation of 2-imidazolecarboxaldehyde.[7]

Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic acid (Analog)

This protocol is adapted from established literature and serves as a model for imidazole C2 functionalization.[7]

Rationale: This two-step process represents a common strategy. First, an aldehyde is formed on the imidazole ring, which is then oxidized to the carboxylic acid. This method is chosen for its high yield and relatively mild conditions, avoiding issues like decarboxylation.

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in 10 mL of deionized water with stirring.

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (10 g) dropwise to the stirred solution at room temperature.

    • Expert Insight: The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Continue stirring the reaction mixture at room temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, remove the water by distillation under reduced pressure. This should yield a white crystalline solid.

    • Expert Insight: Avoid heating during distillation, as it can cause decarboxylation of the product.[7]

  • Purification: Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1 v/v) to remove any residual peroxide.

  • Characterization: Dry the final product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure, comparing spectra to literature values.[7]

Field-Proven Experimental Protocols for Activity Screening

To validate the hypothesized biological activities, the following detailed protocols are provided. These are self-validating systems designed to produce robust and reproducible data.

Protocol 2: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay

Objective: To determine the IC₅₀ value of 1H-Imidazole-2-carboximidamide dihydrochloride against a representative MBL enzyme.

Rationale: This spectrophotometric assay is a gold standard for measuring MBL activity. It relies on the hydrolysis of a β-lactam antibiotic (meropenem), which can be monitored by the change in absorbance at a specific wavelength. An effective inhibitor will prevent this change.

Materials:

  • Recombinant VIM-2 MBL enzyme

  • Meropenem (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20

  • 1H-Imidazole-2-carboximidamide dihydrochloride (Test Compound)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in sterile deionized water. Prepare a 10 mM stock solution of meropenem in assay buffer.

  • Serial Dilution: Perform a serial dilution of the test compound in the assay buffer directly in the 96-well plate to achieve final concentrations ranging from 100 µM to 1 nM. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

  • Enzyme Addition: Add the VIM-2 MBL enzyme to each well (except the "no enzyme" control) to a final concentration of 2 nM.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Initiate the reaction by adding meropenem to all wells to a final concentration of 100 µM.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 297 nm every 30 seconds for 10 minutes at 30°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: DNA Binding Assay via Ethidium Bromide Displacement

Objective: To assess the ability of 1H-Imidazole-2-carboximidamide dihydrochloride to bind to DNA.

Rationale: This fluorescence-based assay is a rapid and reliable method to detect DNA intercalators or groove binders. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A compound that binds to DNA will displace the EtBr, causing a measurable quenching of the fluorescence signal.

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Assay Buffer: 10 mM TRIS-HCl, pH 7.4, 50 mM NaCl

  • 1H-Imidazole-2-carboximidamide dihydrochloride (Test Compound)

  • Fluorometer and quartz cuvettes

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a saturated solution of ctDNA-EtBr by incubating 50 µM ctDNA with 5 µM EtBr in assay buffer for 1 hour at room temperature in the dark.

  • Fluorometer Setup: Set the fluorometer with an excitation wavelength of 520 nm and an emission wavelength of 600 nm.

  • Baseline Measurement: Place 2 mL of the ctDNA-EtBr solution into a quartz cuvette and record the baseline fluorescence intensity (F₀).

  • Titration: Add small aliquots (2-10 µL) of a concentrated stock solution of the test compound to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the new fluorescence intensity (F).

    • Expert Insight: Adding small volumes from a concentrated stock minimizes dilution effects. A correction factor should be applied if dilution exceeds 5%.

  • Data Analysis: Plot the fluorescence quenching (F₀/F) against the concentration of the test compound. A significant increase in this ratio indicates displacement of EtBr and confirms DNA binding. The data can be further analyzed using the Stern-Volmer equation to calculate the binding constant (Ksv).

Conclusion and Future Directions

1H-Imidazole-2-carboximidamide dihydrochloride is a compound of significant interest due to its privileged imidazole scaffold and functionally potent amidine group. While direct research is in its nascent stages, a thorough analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The protocols detailed in this guide offer a robust framework for elucidating its biological activity and mechanism of action.

Future research should focus on:

  • Broad-Spectrum Screening: Testing the compound against a panel of drug-resistant bacterial strains and a diverse set of human cancer cell lines.

  • Structural Biology: Co-crystallizing the compound with its putative targets (e.g., VIM-2 MBL, DNA oligonucleotides) to definitively determine its binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, thereby paving the way for the development of a novel therapeutic lead.

References

  • Fisher Scientific. 2-Aminomethyl-1H-imidazole dihydrochloride, 98%, Thermo Scientific. [Link]

  • PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. [Link]

  • American Elements. 1H-imidazole-2-carboximidamide dihydrochloride | CAS 1788054-71-6. [Link]

  • PubChem. 1H-imidazole;pyridine-2-carboxamide. [Link]

  • Google Patents.
  • ResearchGate. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • PubChem. 1H-Imidazole-2-carboxylic acid. [Link]

  • American Elements. Imidazoles. [Link]

  • National Center for Biotechnology Information. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]

  • National Center for Biotechnology Information. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

  • PubChem. Imidazole. [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. [Link]

  • National Center for Biotechnology Information. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [Link]

  • Wikipedia. Imidazole. [Link]

  • National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • National Institutes of Health. 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. [Link]

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Methodological & Application

Application and Protocol for the Synthesis of Imidazo[1,2-a]pyrimidines Utilizing 1H-Imidazole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] This scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anti-cancer, anti-viral, anti-microbial, anti-fungal, and anti-inflammatory properties.[1] The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of compounds for biological screening. This guide presents a detailed protocol for the synthesis of imidazo[1,2-a]pyrimidines, employing the readily accessible 1H-Imidazole-2-carboximidamide as a key building block.

Synthetic Strategy: A Convergent Approach

The synthesis of the imidazo[1,2-a]pyrimidine scaffold can be efficiently achieved through a condensation reaction between 1H-Imidazole-2-carboximidamide and a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. This approach is advantageous due to the commercial availability of a wide variety of 1,3-dicarbonyl compounds, allowing for the introduction of diverse substituents onto the pyrimidine ring of the final product.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 1H-Imidazole-2-carboximidamide P Imidazo[1,2-a]pyrimidine Derivative R1->P Condensation R2 1,3-Dicarbonyl Compound (e.g., β-ketoester) R2->P

Figure 1: General synthetic route to Imidazo[1,2-a]pyrimidines.

Mechanistic Insights: The Chemistry Behind the Synthesis

The formation of the imidazo[1,2-a]pyrimidine ring proceeds through a well-established reaction pathway for the synthesis of pyrimidines from guanidines and 1,3-dicarbonyl compounds. The reaction is typically acid- or base-catalyzed. The following diagram illustrates a plausible acid-catalyzed mechanism.

G cluster_mechanism Reaction Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack A->B C 3. Proton Transfer B->C D 4. Dehydration C->D E 5. Second Nucleophilic Attack D->E F 6. Second Dehydration E->F G 7. Tautomerization F->G H Final Product G->H

Figure 2: Plausible reaction mechanism for imidazo[1,2-a]pyrimidine formation.

Detailed Mechanistic Steps:

  • Protonation of the Carbonyl: In an acidic medium, one of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, increasing its electrophilicity.

  • Nucleophilic Attack: The exocyclic amino group of the 1H-Imidazole-2-carboximidamide acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a hydroxyl group.

  • Dehydration: The hydroxyl group is protonated and subsequently eliminated as a water molecule, forming a C=N double bond.

  • Second Nucleophilic Attack: The endocyclic secondary amine of the intermediate then attacks the second carbonyl group in an intramolecular fashion.

  • Second Dehydration: A second molecule of water is eliminated after a series of proton transfers, leading to the formation of the pyrimidine ring.

  • Tautomerization: The final step involves tautomerization to yield the aromatic imidazo[1,2-a]pyrimidine product.

Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyrimidine

This protocol describes the synthesis of 2-methyl-5-phenylimidazo[1,2-a]pyrimidin-7(1H)-one from 1H-Imidazole-2-carboximidamide hydrochloride and ethyl benzoylacetate.

Materials:

  • 1H-Imidazole-2-carboximidamide hydrochloride

  • Ethyl benzoylacetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Imidazole-2-carboximidamide hydrochloride (1.46 g, 10 mmol) and absolute ethanol (40 mL).

  • Base Addition: While stirring, add sodium ethoxide (0.75 g, 11 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes.

  • Addition of β-Ketoester: To the reaction mixture, add ethyl benzoylacetate (1.92 g, 10 mmol) dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6 hours. Monitor the progress of the reaction by TLC (eluent: 10% Methanol in DCM).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Characterization

The following table summarizes the expected data for a series of imidazo[1,2-a]pyrimidine derivatives synthesized using this protocol.

ProductExpected Yield (%)Expected ¹H NMR (δ, ppm)Expected MS (m/z)
CH₃Ph2-methyl-5-phenylimidazo[1,2-a]pyrimidin-7(1H)-one75-858.5-8.7 (d, 1H), 7.8-8.0 (m, 2H), 7.3-7.5 (m, 3H), 6.5-6.7 (s, 1H), 2.4-2.6 (s, 3H)[M+H]⁺ = 225.09
CH₃OEt5-ethoxy-2-methylimidazo[1,2-a]pyrimidin-7(1H)-one60-708.4-8.6 (d, 1H), 6.1-6.3 (s, 1H), 4.2-4.4 (q, 2H), 2.3-2.5 (s, 3H), 1.3-1.5 (t, 3H)[M+H]⁺ = 193.08
PhPh2,5-diphenylimidazo[1,2-a]pyrimidin-7(1H)-one70-808.6-8.8 (d, 1H), 7.9-8.1 (m, 4H), 7.3-7.6 (m, 6H), 6.7-6.9 (s, 1H)[M+H]⁺ = 287.11

Key Spectroscopic Features:

  • ¹H NMR: The presence of a characteristic singlet for the C5-proton of the pyrimidine ring (if R² is not a proton) and signals corresponding to the substituents. The imidazole protons will also be present in their respective regions.

  • ¹³C NMR: The appearance of quaternary carbon signals for the fused ring system in the aromatic region.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the yield is low, ensure that the reagents are pure and the reaction is carried out under anhydrous conditions, as moisture can interfere with the condensation reaction. The reaction time can also be extended.

  • Side Products: The formation of side products can occur if the reaction temperature is too high or if the stoichiometry of the reactants is not optimal. Purification by column chromatography is crucial to isolate the desired product.

  • Solubility Issues: If the product is poorly soluble, a different solvent system for extraction and chromatography may be required.

Conclusion

The described synthetic protocol provides a reliable and versatile method for the synthesis of imidazo[1,2-a]pyrimidines using 1H-Imidazole-2-carboximidamide. The operational simplicity and the ability to introduce a wide range of substituents make this a valuable tool for researchers in medicinal chemistry and drug development for the generation of novel compounds with potential therapeutic applications.

References

  • Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 33-43.
  • Clemons, T. D., & D'Oria, R. (2018). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters, 59(15), 1467-1470.
  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protasova, L. E., & Sobenina, L. N. (2019). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 24(11), 2154.
  • Al-Omair, M. A., & Ali, A. A.-S. (2018). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Journal of the Saudi Chemical Society, 22(8), 989-998.
  • Al-Ghorbani, M., & Al-Salahi, R. (2020). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1222, 128913.
  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
  • Tantawy, A. S., & El-Sayed, W. M. (2018). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 23(10), 2636.
  • de Souza, M. V. N., & de Almeida, M. V. (2017). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 17(25), 2834-2857.
  • Kysil, A., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 17, 2835-2845.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules, 27(24), 8968.

Sources

Application Notes and Protocols for the Condensation of Amidines with 1,3-Dicarbonyl Compounds: A Guide to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are readily recognized by biological systems. This inherent biocompatibility, combined with the pyrimidine ring's capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allows for effective interaction with a wide array of biological targets.[1][2] Consequently, pyrimidine-containing molecules have found widespread application as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[1][2][3][4][5]

The synthesis of substituted pyrimidines is, therefore, a cornerstone of modern pharmaceutical research. One of the most robust and versatile methods for constructing the pyrimidine core is the condensation reaction between an amidine and a 1,3-dicarbonyl compound. This approach, often referred to as the Pinner pyrimidine synthesis, provides a direct and efficient route to a diverse range of substituted pyrimidines.[6][7] This guide offers a detailed exploration of this pivotal reaction, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, practical experimental protocols, and key considerations for successful synthesis.

Reaction Mechanism: A Step-by-Step Look at Pyrimidine Formation

The condensation of an amidine with a 1,3-dicarbonyl compound proceeds through a well-established reaction pathway involving nucleophilic addition and subsequent cyclization with dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall transformation can be summarized as follows:

G Amidine Amidine Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine + Water Water (2 molecules)

Caption: General Reaction Scheme.

A more detailed, stepwise mechanism is illustrated below. The reaction is typically catalyzed by either an acid or a base, which facilitates the key nucleophilic attack and dehydration steps.

G A Amidine attacks a carbonyl group B Formation of a hemiaminal intermediate A->B C Dehydration to form an enamine intermediate B->C D Intramolecular cyclization: second nitrogen attacks the remaining carbonyl C->D E Formation of a cyclic hemiaminal D->E F Final dehydration to yield the aromatic pyrimidine ring E->F

Caption: Stepwise Reaction Mechanism.

Expert Insights: The initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound is a critical step. The choice of solvent and catalyst can significantly influence the rate and efficiency of this process. For instance, a polar protic solvent can stabilize the charged intermediates, while a base can deprotonate the amidine, increasing its nucleophilicity.

Experimental Protocols: Synthesizing Substituted Pyrimidines

This section provides detailed, step-by-step protocols for the synthesis of pyrimidines via the condensation of amidines and 1,3-dicarbonyl compounds. Two common variations are presented: a classical base-catalyzed approach and a modern microwave-assisted method.

Protocol 1: Classical Base-Catalyzed Synthesis of a Model Pyrimidine

This protocol describes the synthesis of 2-phenyl-4,6-dimethylpyrimidine from benzamidine and acetylacetone using sodium ethoxide as the base.

Materials:

  • Benzamidine hydrochloride (1.57 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide in 30 mL of anhydrous ethanol. Stir the solution until the base is fully dissolved. Rationale: Using anhydrous ethanol is crucial to prevent hydrolysis of the reactants and intermediates, which can lead to side products and lower yields.[8]

  • Addition of Reactants: To the stirred solution, add benzamidine hydrochloride. A white precipitate of sodium chloride will form. Subsequently, add acetylacetone dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and often improve yields. This protocol outlines a general procedure adaptable for various substrates.

Materials:

  • Amidine hydrochloride (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Potassium carbonate (2 mmol)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave vial, combine the amidine hydrochloride, 1,3-dicarbonyl compound, and potassium carbonate.

  • Solvent Addition: Add 5 mL of ethanol to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120°C for 15-30 minutes. The reaction progress can be monitored by TLC after cooling. Rationale: Microwave heating rapidly and uniformly increases the internal temperature of the reaction mixture, accelerating the reaction rate.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Key Experimental Parameters and Optimization

The success of the pyrimidine synthesis is contingent on several key parameters. Careful consideration and optimization of these factors are essential for achieving high yields and purity.

ParameterInfluence on the ReactionOptimization Strategies
Amidine Substrate The nature of the amidine (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups) affects its nucleophilicity and steric hindrance.Aromatic amidines are commonly used. Electron-donating groups on the aromatic ring can increase the reaction rate.
1,3-Dicarbonyl Substrate The reactivity of the carbonyl groups and the acidity of the α-protons are influenced by the substituents. Symmetrical dicarbonyls yield a single product, while unsymmetrical ones can lead to regioisomers.β-diketones and β-ketoesters are the most common substrates.[6][7]
Catalyst Both acid and base catalysts can be employed. Bases (e.g., NaOEt, K2CO3) deprotonate the amidine, enhancing its nucleophilicity. Acids can activate the carbonyl groups.The choice of catalyst depends on the specific substrates. For many applications, a base catalyst is preferred.
Solvent The solvent polarity can influence the reaction rate and solubility of the reactants.Protic solvents like ethanol are commonly used.[9] In some cases, aprotic solvents or solvent-free conditions may be advantageous.[10]
Temperature Higher temperatures generally accelerate the reaction but can also lead to side reactions.Refluxing in a suitable solvent is a common practice. Microwave-assisted synthesis allows for rapid heating to higher temperatures.

Troubleshooting and Side Reactions

While the condensation of amidines with 1,3-dicarbonyls is a robust reaction, certain side reactions can occur, leading to reduced yields or the formation of impurities.

Common Issues and Mitigation Strategies:

  • Low Yield: This can be due to incomplete reaction, side reactions, or product loss during workup.

    • Solution: Ensure anhydrous conditions to prevent hydrolysis.[8] Optimize the reaction time and temperature. Consider using a more active catalyst or microwave irradiation.

  • Formation of Side Products: The most common side reaction is the self-condensation of the 1,3-dicarbonyl compound.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the 1,3-dicarbonyl compound slowly to the mixture of the amidine and base can minimize self-condensation.

G Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize Optimize Conditions: - Anhydrous Solvent - Reaction Time/Temp - Catalyst Check_Yield->Optimize Yes Troubleshoot_Side_Reactions Identify and Minimize Side Reactions Check_Purity->Troubleshoot_Side_Reactions Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Optimize->Start Troubleshoot_Side_Reactions->Optimize

Caption: Troubleshooting Workflow.

Conclusion

The condensation of amidines with 1,3-dicarbonyl compounds remains a highly effective and versatile strategy for the synthesis of substituted pyrimidines. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of pyrimidine derivatives for applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for both novice and experienced chemists in this field.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
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  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Pinner pyrimidine synthesis. Slideshare.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.
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  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Synthesis of pyrimidine derivatives under solvent-free conditions.

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Using 1H-Imidazole-2-carboximidamide dihydrochloride in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Imidazo[1,2-a]pyrimidine-based PROTAC Warheads using 1H-Imidazole-2-carboximidamide

Abstract

This application note details the strategic utilization of 1H-Imidazole-2-carboximidamide dihydrochloride (CAS: 14779-78-3) as a critical binucleophilic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While often overlooked, this amidine-functionalized imidazole serves as a premier precursor for constructing imidazo[1,2-a]pyrimidine scaffolds—a privileged structure in kinase inhibitor design. This guide provides a validated protocol for cyclocondensation to generate "warhead" ligands with high target affinity, followed by the orthogonal attachment of E3 ligase linkers.

Introduction: The Structural Logic

In PROTAC design, the "warhead" (Target Protein Ligand) determines specificity. Many potent kinase inhibitors rely on fused heterocyclic systems to mimic the purine ring of ATP.

1H-Imidazole-2-carboximidamide dihydrochloride is unique because it acts as a 1,3-binucleophile . It contains:

  • An imidazole nitrogen (nucleophilic upon deprotonation).

  • An amidine group (providing the second nucleophilic nitrogen).

When reacted with 1,3-dielectrophiles (such as


-diketones or 

-ketoesters), it undergoes a [3+3] cyclocondensation to form the imidazo[1,2-a]pyrimidine core. This scaffold is bioisosteric to purines but offers distinct solubility and vector advantages for linker attachment, addressing the common PROTAC challenge of "molecular obesity" (high MW and logP).
Key Advantages in PROTAC Synthesis
  • Solubility: The resulting fused heterocycle retains polar nitrogen atoms, improving the aqueous solubility of the final PROTAC.

  • Rigidity: The bicyclic system reduces entropic penalties upon binding to the target protein.

  • Vector Availability: By selecting the appropriate electrophile partner, a "handle" (carboxyl or amine) can be installed at the C-5 or C-7 position to serve as the exit vector for the PROTAC linker.

Chemical Pathway & Mechanism

The synthesis relies on the condensation of the amidine moiety and the imidazole nitrogen with a 1,3-dicarbonyl species.

Reaction Scheme Logic:

  • Base-mediated Desalting: The dihydrochloride salt must be neutralized to liberate the nucleophilic free base.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl.

  • Cyclization: The imidazole nitrogen attacks the second carbonyl (or ester), eliminating water/alcohol to aromatize the system.

Visualizing the Pathway

ReactionPathway Precursor 1H-Imidazole-2- carboximidamide 2HCl (Binucleophile) Intermediate Open-Chain Intermediate Precursor->Intermediate Base (NaOEt) -2 HCl Partner Functionalized 1,3-Dicarbonyl (Electrophile + Linker Handle) Partner->Intermediate Condensation Scaffold Imidazo[1,2-a]pyrimidine Warhead Intermediate->Scaffold Cyclization - H2O/ROH PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Scaffold->PROTAC Linker Coupling (Amide/Click)

Figure 1: Reaction pathway transforming the imidazole-amidine precursor into a PROTAC warhead.

Experimental Protocols

Protocol A: Synthesis of the Warhead Scaffold (Imidazo[1,2-a]pyrimidine-carboxylate)

Objective: To synthesize a kinase-binding warhead with a carboxylic acid "handle" for linker attachment.

Reagents:

  • 1H-Imidazole-2-carboximidamide dihydrochloride (1.0 eq)

  • Ethyl acetoacetate (or derivative with desired R-groups) (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Crucial for neutralizing the 2HCl

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Desalting: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-Imidazole-2-carboximidamide dihydrochloride (5 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add NaOEt (12.5 mmol) slowly at 0°C. Stir for 15 minutes. The solution will become cloudy as NaCl precipitates.

  • Electrophile Addition: Add Ethyl acetoacetate (5.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The amidine spot (baseline) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the NaCl precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from EtOH/Et2O to yield the Ethyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate (or regioisomer depending on substitution).

  • Hydrolysis (Activating the Handle): Treat the ester with LiOH (2 eq) in THF/Water (1:1) for 2 hours to generate the free carboxylic acid.

Critical Checkpoint:

  • Validation: 1H NMR must show the disappearance of the ethyl ester quartet/triplet (after hydrolysis) and the formation of the aromatic pyrimidine proton (singlet around 6.5-7.5 ppm).

Protocol B: PROTAC Assembly (Linker Attachment)

Objective: Conjugate the Warhead to a Cereblon-targeting linker.

Reagents:

  • Warhead (from Protocol A) (1.0 eq)

  • NH2-PEG3-Thalidomide (Linker-E3 Ligand) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dry)

Procedure:

  • Dissolve the Warhead (Carboxylic acid form) in dry DMF (0.1 M).

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

  • Add the NH2-PEG3-Thalidomide linker.

  • Stir at Room Temperature for 4 hours.

  • Purification: Inject directly onto Prep-HPLC (C18 column). Gradient: 5-95% ACN in Water (0.1% Formic Acid).

  • Lyophilize fractions to obtain the final PROTAC powder.

Data Analysis & Quality Control

Table 1: Troubleshooting the Cyclization
ObservationProbable CauseCorrective Action
Low Yield (<20%) Incomplete neutralization of 2HCl salt.Increase Base to 3.0 eq. Ensure dry solvents.
Multiple Spots on TLC Regioisomer formation.Use symmetrical 1,3-diketones or bulky substituents to direct regioselectivity.
Starting Material Remains Low nucleophilicity of amidine.Switch solvent to DMF and increase temp to 100°C.
Mass Spec: M+18 peak Intermediate (non-cyclized) present.Extend reflux time; add molecular sieves to remove water.
Validation Workflow

QC_Workflow Sample Crude Reaction Mixture LCMS LC-MS Analysis (Check m/z) Sample->LCMS NMR 1H NMR (DMSO-d6) (Check Aromatic Region) Sample->NMR Decision Is m/z Correct? LCMS->Decision Purify Prep-HPLC Decision->Purify Yes Retest Optimize Conditions Decision->Retest No (M+18 or SM)

Figure 2: Quality Control Decision Tree for Intermediate Synthesis.

References

  • Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines.[2]

    • Source: PMC (PubMed Central).
    • URL:[Link]

    • Context: Validates the reaction of 2-amino/amidino-imidazoles with electrophiles to form the core scaffold.
  • Kinase Inhibitor Scaffolds

    • Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine deriv
    • Source: NIH / PubMed.
    • URL:[Link]

    • Context: Demonstrates the utility of this scaffold in blocking cell entry (relevant to kinase/receptor inhibition).
  • General Imidazo-pyridine Synthesis (Analogous Chemistry)

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC (Chemical Communications).[3]

    • URL:[Link]

    • Context: Provides broader mechanistic insight into the cyclocondensation strategies used for this class of heterocycles.

Sources

Application Notes and Protocols for the Synthesis of Imine Derivatives from 1H-Imidazole-2-carboximidamide and Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Imidazole-Based Scaffolds in Medicinal Chemistry

The imidazole ring is a privileged scaffold in modern drug discovery, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[1] Within this class of compounds, derivatives of 1H-imidazole-2-carboximidamide are of particular interest. The carboximidamide (amidine) functional group, a bioisostere of guanidines, offers a key structural motif for molecular recognition in biological systems. The condensation of 1H-imidazole-2-carboximidamide with a diverse range of aldehydes provides a direct route to a library of novel imine-containing compounds. These products represent promising candidates for screening in various therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammatory conditions.

This technical guide provides a comprehensive overview of the reaction conditions for the condensation of 1H-Imidazole-2-carboximidamide with aldehydes. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Formation of the Imine Bond

The reaction between 1H-Imidazole-2-carboximidamide and an aldehyde proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of a Schiff base (an imine). The carboximidamide group, being a strong nitrogen nucleophile, initiates the reaction. The overall transformation is typically reversible and can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism:

Under acidic conditions, the carbonyl oxygen of the aldehyde is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by one of the nitrogen atoms of the carboximidamide group. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final imine product. The slightly acidic conditions are crucial; a pH that is too low would lead to the protonation of the more basic carboximidamide, rendering it non-nucleophilic.[2][3]

Base-Catalyzed Mechanism:

While less common for simple amine-aldehyde condensations, base catalysis can also be employed. In this scenario, a base would not directly activate the aldehyde. Instead, it could potentially deprotonate the imidazole ring nitrogen, although the carboximidamide nitrogens are generally considered more nucleophilic. A more likely role for a base in this specific reaction would be to neutralize any acidic species present or to facilitate the final deprotonation step in the formation of the imine.

Proposed General Reaction Scheme

G reactant1 1H-Imidazole-2-carboximidamide catalyst Catalyst (Acid or Base) reactant2 Aldehyde (R-CHO) product N-alkylidene-1H-imidazole-2-carboximidamide catalyst->product Reaction solvent Solvent heat Heat

Sources

Application Notes and Protocols: Cyclization of Imidazole Amidines to Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fused imidazole heterocycles are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] The synthesis of these complex ring systems often relies on the cyclization of strategically functionalized precursors. Among the various synthetic strategies, the cyclization of imidazole amidines has emerged as a versatile and powerful approach for constructing a diverse array of fused heterocyclic systems.

This guide provides a comprehensive overview of the procedures for the cyclization of imidazole amidines to yield valuable fused heterocycles. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into the selection of appropriate reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these methodologies in their synthetic endeavors.

Mechanistic Considerations and Strategic Approaches

The cyclization of imidazole amidines can proceed through several mechanistic pathways, largely dictated by the nature of the starting materials, the choice of catalyst, and the reaction conditions. The most prevalent strategies involve either transition-metal-catalyzed C-H activation/annulation or metal-free cyclization reactions.

Transition-Metal-Catalyzed Cyclization

Transition metal catalysis has become an indispensable tool for the construction of complex organic molecules.[3] In the context of imidazole amidine cyclization, transition metals, particularly palladium, rhodium, and copper, play a pivotal role in facilitating C-H bond activation and subsequent annulation.[4][5][6][7] The amidine functionality often serves as a directing group, coordinating to the metal center and positioning it for the selective activation of a nearby C-H bond.[5][6] This is followed by coupling with a suitable partner, such as an alkyne or an alkene, leading to the formation of the fused heterocyclic ring.[4][7]

Key Features of Transition-Metal-Catalyzed Cyclization:
  • High Efficiency and Selectivity: The use of transition metal catalysts often leads to high yields and excellent regioselectivity.

  • Broad Substrate Scope: These methods are generally tolerant of a wide range of functional groups, allowing for the synthesis of diverse libraries of compounds.[7]

  • Mechanistic Versatility: The reaction can proceed through various annulation pathways, including [4+1], [4+2], and [5+1] cyclizations, providing access to different ring sizes and substitution patterns.[6]

Metal-Free Cyclization Strategies

While transition-metal-catalyzed methods are powerful, the development of metal-free alternatives is a growing area of interest due to concerns about cost, toxicity, and the need for catalyst removal from the final products. Metal-free cyclizations of imidazole amidines often rely on the inherent reactivity of the substrates, which can be enhanced by the use of activating agents or by performing the reaction under thermal or photochemical conditions.

One notable metal-free approach is the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines to afford imidazo[1,5-a]quinolines.[8][9] Another strategy involves the [3+2] cyclization of vinyl azides with benzimidamides under catalyst-free conditions to produce 2,4-disubstituted imidazoles.[10]

Advantages of Metal-Free Cyclization:
  • Cost-Effectiveness and Sustainability: Avoids the use of expensive and potentially toxic transition metal catalysts.

  • Simplified Purification: The absence of metal catalysts simplifies the work-up and purification of the final products.

  • Orthogonal Reactivity: Provides alternative synthetic routes that may be compatible with substrates that are sensitive to transition metals.

Featured Protocols

Herein, we provide detailed protocols for two representative cyclization reactions: a copper-promoted intermolecular diamination for the synthesis of imidazo[1,2-a]pyridines and a metal-free intramolecular cyclization for the preparation of the imidazo[1,5-a]quinoxalin-4(5H)-one template.

Protocol 1: Copper-Promoted Synthesis of Imidazo[1,2-a]pyridines

This protocol describes the copper-catalyzed intermolecular heteroannulation of 2-aminopyridines with ynamides to synthesize imidazo[1,2-a]pyridines, a class of compounds with significant pharmacological properties.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine ynamide, 2-aminopyridine, and Cu(OTf)2 in a reaction vessel add_solvent Add solvent (e.g., DCE) start->add_solvent heat Heat the reaction mixture at the specified temperature (e.g., 80 °C) add_solvent->heat monitor Monitor reaction progress by TLC heat->monitor quench Quench the reaction with saturated NH4Cl solution monitor->quench Upon completion extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry the organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization start 2-Fluoroaniline derivative reagent1 Carbonyl-imidazole dimer NaHMDS product1 Amide intermediate start->product1 Acylation reagent2 K2CO3 DMA, reflux product2 Imidazo[1,5-a]quinoxalin-4(5H)-one product1->product2 Cyclization

Sources

1H-Imidazole-2-carboximidamide dihydrochloride as a kinase inhibitor scaffold precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Imidazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent one of the most critical and intensely pursued classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[2][3] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles have emerged as privileged scaffolds, owing to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[4]

Among these, the imidazole ring is a particularly prominent and versatile core structure.[4] Its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. This ambidextrous nature facilitates a wide range of binding modes to the kinase hinge region and other key residues.[5][6] Furthermore, the imidazole scaffold provides multiple vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of numerous successful imidazole-based kinase inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.[7][8][9]

This application note provides a detailed guide to the use of 1H-Imidazole-2-carboximidamide dihydrochloride as a strategic precursor for the synthesis of novel kinase inhibitor libraries. We will explore its chemical properties, provide detailed protocols for its derivatization, and outline methods for screening the resulting compounds for kinase inhibitory activity.

Chemical Profile: 1H-Imidazole-2-carboximidamide dihydrochloride

1H-Imidazole-2-carboximidamide dihydrochloride is a stable, crystalline solid that serves as an excellent starting point for the synthesis of a diverse range of 2-substituted imidazole derivatives. The presence of the carboximidamide (amidine) group at the 2-position provides a key handle for derivatization, while the dihydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueReference
CAS Number 1788054-71-6[10]
Molecular Formula C₄H₈Cl₂N₄[10]
Molecular Weight 183.04 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[11][12]

The carboximidamide group is a strong base and is protonated in the dihydrochloride salt. For derivatization reactions, it is typically necessary to liberate the free base by treatment with a suitable non-nucleophilic base. The imidazole ring itself is a weak base, and its protonation state will depend on the reaction conditions.[13]

Synthetic Strategies: Building Kinase Inhibitor Libraries

The primary synthetic strategy for utilizing 1H-Imidazole-2-carboximidamide dihydrochloride involves the derivatization of the exocyclic amino group of the carboximidamide moiety. This can be readily achieved through acylation and alkylation reactions to introduce a diverse array of substituents, thereby exploring the chemical space around the imidazole core.

Workflow for Library Synthesis

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor library starting from 1H-Imidazole-2-carboximidamide dihydrochloride.

G start 1H-Imidazole-2-carboximidamide dihydrochloride free_base Free Base Generation (e.g., with Et3N, DIPEA) start->free_base Base Treatment acylation Acylation (Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents) free_base->acylation Acylating Agent alkylation Reductive Amination/ Alkylation (Aldehydes/Ketones + Reducing agent, Alkyl halides) free_base->alkylation Alkylating Agent purification Purification (e.g., Chromatography, Recrystallization) acylation->purification alkylation->purification library Diverse Kinase Inhibitor Library characterization Characterization (NMR, MS, HPLC) purification->characterization characterization->library

Caption: General workflow for kinase inhibitor library synthesis.

Protocols for Derivatization

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: N-Acylation of 1H-Imidazole-2-carboximidamide

This protocol describes a general procedure for the acylation of the carboximidamide group using a carboxylic acid and a standard coupling agent. This method is versatile and allows for the introduction of a wide range of acyl groups.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[14] The use of coupling reagents like EDC or HATU activates the carboxylic acid, facilitating nucleophilic attack by the amino group of the deprotonated carboximidamide.[15][16] The addition of HOBt or DMAP can further enhance the reaction rate and suppress side reactions.[15]

Materials:

  • 1H-Imidazole-2-carboximidamide dihydrochloride

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Free Base Generation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-Imidazole-2-carboximidamide dihydrochloride (1.0 eq) in anhydrous DMF or DCM.

  • Add DIPEA or Et₃N (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the resulting mixture, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt or DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-acyl-1H-imidazole-2-carboximidamide.

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the synthesis of N-alkylated derivatives through reductive amination with an aldehyde or ketone. This is a robust and widely used method for forming C-N bonds.

Rationale: Reductive amination involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective than other borohydride reagents.

Materials:

  • 1H-Imidazole-2-carboximidamide dihydrochloride

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • DIPEA or Et₃N

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • Free Base Generation: In a dry round-bottom flask under an inert atmosphere, suspend 1H-Imidazole-2-carboximidamide dihydrochloride (1.0 eq) in anhydrous DCE or THF.

  • Add DIPEA or Et₃N (2.2 eq) and stir at room temperature for 30 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-1H-imidazole-2-carboximidamide.

Application in Kinase Inhibition Assays

Once a library of derivatized imidazole compounds has been synthesized and purified, the next critical step is to screen them for kinase inhibitory activity. A variety of assay formats are available, with luminescence-based ADP detection assays being particularly well-suited for high-throughput screening (HTS) due to their sensitivity, broad applicability, and simple workflow.[2][7][17]

Workflow for Kinase Activity Screening

The following diagram depicts a typical workflow for screening a compound library against a panel of kinases using an ADP detection assay.

G library Synthesized Imidazole Library dispensing Compound Dispensing (Assay Plates) library->dispensing kinase_rxn Kinase Reaction (Kinase, Substrate, ATP, Compound) dispensing->kinase_rxn Add Kinase Mix adp_detection ADP Detection (e.g., ADP-Glo™ Reagent) kinase_rxn->adp_detection Stop Reaction & Deplete ATP luminescence Luminescence Measurement adp_detection->luminescence Convert ADP to ATP & Generate Light data_analysis Data Analysis (IC50 Determination) luminescence->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Workflow for kinase inhibitor screening using an ADP detection assay.

Protocol 3: High-Throughput Kinase Inhibition Screening using ADP-Glo™ Assay

This protocol provides a general guideline for screening a compound library against a panel of kinases using the Promega ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][7][17]

Rationale: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[5][7] A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Synthesized imidazole compound library (typically dissolved in DMSO)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Multi-well assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Plating: Dispense the test compounds from your library into the wells of a 384-well plate at the desired final concentrations. Include appropriate controls (e.g., no inhibitor for 100% activity and a known inhibitor for 0% activity).

  • Kinase Reaction: Prepare a kinase reaction mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer.

  • Add the kinase reaction mix to the wells containing the test compounds to initiate the reaction.

  • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase being assayed.

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]

  • ADP Detection (Step 2): Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For promising hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Case Study: Targeting the p38 MAP Kinase Pathway

The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[8][18] Imidazole-based compounds have been extensively explored as potent and selective p38 MAP kinase inhibitors.[8][18]

Signaling Pathway: p38 MAP Kinase

G stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation response Inflammatory Response substrates->response inhibitor Imidazole-based p38 Inhibitor inhibitor->p38 Inhibition

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

A library of N-acyl-1H-imidazole-2-carboximidamides could be synthesized and screened against p38α MAP kinase. Structure-activity relationship (SAR) studies on imidazole-based p38 inhibitors have often shown that a pyridine ring at one of the imidazole positions is crucial for potent activity, while modifications at other positions can modulate selectivity and pharmacokinetic properties.[8] By systematically varying the acyl group, researchers can probe the binding pocket and optimize interactions to develop novel and potent p38 inhibitors.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in acylation/alkylation Incomplete deprotonation of the dihydrochloride salt.Ensure sufficient amount of base is used (at least 2.2 equivalents). Consider using a stronger, non-nucleophilic base like DBU.
Steric hindrance from bulky reagents.Increase reaction temperature or use a more reactive acylating/alkylating agent.
Multiple products observed Reaction at imidazole nitrogen in addition to the carboximidamide.Protect the imidazole nitrogen using a suitable protecting group (e.g., BOC, SEM) if necessary.
High background in kinase assay Contamination of reagents with ATP or ADP.Use high-purity reagents and dedicated pipette tips.
Insufficient ATP depletion.Ensure the correct incubation time after adding the ADP-Glo™ Reagent.
Low signal in kinase assay Inactive kinase or substrate.Verify the activity of the kinase and substrate using a positive control.
Low ATP concentration.Optimize the ATP concentration for the specific kinase.

Conclusion

1H-Imidazole-2-carboximidamide dihydrochloride represents a valuable and versatile starting material for the construction of diverse libraries of potential kinase inhibitors. The straightforward derivatization of its carboximidamide group through well-established synthetic methodologies, coupled with the privileged nature of the imidazole scaffold, provides a powerful platform for hit discovery and lead optimization in kinase-targeted drug discovery programs. The protocols and workflows outlined in this application note offer a solid foundation for researchers to embark on the synthesis and screening of novel imidazole-based kinase inhibitors.

References

  • Abdel-Maksoud, M. S., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(x), xxx. [Link][2][3]

  • Finlay, M. R. V., et al. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4442–4446. [Link][6]

  • Murry, J. A., et al. (2004). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 4(13), 1363-1376. [Link][8][17]

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  • Shaikh, A. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link][20]

  • Kumar, A., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(45), 26867–26880. [Link][7]

  • Wikipedia. (2023, November 29). VEGFR-2 inhibitor. [Link][21]

  • Park, H., et al. (2021). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry, 64(15), 11333–11342. [Link][5]

  • Awasthi, S. K., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897–17910. [Link][18][22]

  • Al-Ostoot, F. H., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138301. [Link][4]

  • Altmeyers Enzyklopädie. (n.d.). VEGFR inhibitors. Retrieved from [Link][23]

  • Lee, J., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Infectious Diseases, 7(12), 3379–3390. [Link][24]

  • Yoon, J., et al. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry, 64(22), 16674–16690. [Link][25]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][14][26]

  • Guchhait, S. K., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(109), 89683–89691. [Link][15][27]

  • Wisdomlib. (2025). Carboxamide group: Significance and symbolism. Retrieved from [Link][28]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link][29]

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Application Notes and Protocols: Preparation of Stock Solutions for Imidazole-2-carboximidamide 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Imidazole-2-carboximidamide dihydrochloride. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. By elucidating the rationale behind each step, this guide aims to empower users to prepare high-quality, reliable stock solutions for their experimental needs.

Introduction

Imidazole-2-carboximidamide and its derivatives are significant in medicinal chemistry, with applications in various therapeutic areas. The dihydrochloride salt is often used in research for its enhanced stability and solubility. The accurate and consistent preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This application note provides a detailed, field-proven protocol for preparing stock solutions of this compound, covering solvent selection, stability, and quality control.

Physicochemical Properties of Imidazole-2-carboximidamide 2HCl

A thorough understanding of the compound's properties is essential before preparing a stock solution.

PropertyValueSource
Molecular FormulaC4H8Cl2N4
Molecular Weight183.04 g/molCalculated
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in DMSO and waterGeneral knowledge
Storage Conditions-20°C, desiccated

Note: The stability and solubility of imidazole derivatives can be pH-dependent and they may be sensitive to light and oxidation. It is crucial to use high-purity solvents and protect solutions from light.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stock solution of Imidazole-2-carboximidamide 2HCl.

G

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Imidazole-2-carboximidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth protocols, and frequently asked questions (FAQs) to address the common solubility challenges encountered with imidazole-2-carboximidamide dihydrochloride in organic solvents. Our focus is on explaining the underlying chemical principles to empower users to make informed decisions during their experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of imidazole-2-carboximidamide dihydrochloride.

Q1: Why is imidazole-2-carboximidamide dihydrochloride so poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?

A: The poor solubility is a direct result of the compound's highly polar and ionic nature. Several factors contribute to this:

  • Salt Form: The molecule is a dihydrochloride salt, meaning two basic nitrogen centers have been protonated. This ionic character drastically increases its polarity compared to the neutral "free base" form. Ionic compounds generally have very low solubility in non-polar or weakly polar organic solvents.[1]

  • Guanidinium-like Cation: The protonated carboximidamide group forms a resonance-stabilized guanidinium-like cation. Guanidinium salts are known for their high polarity, strong hydrogen bonding capabilities, and significant solubility in water and other highly polar solvents.[2][3][4]

  • High Crystal Lattice Energy: As a salt, the compound exists in a crystalline lattice held together by strong electrostatic forces between the protonated imidazole cation and the chloride anions. Organic solvents with low polarity lack the ability to effectively solvate these ions and overcome this high lattice energy, which is a prerequisite for dissolution.[5]

Q2: What are the recommended starting solvents if I want to dissolve the compound directly?

A: For direct dissolution of the salt, you must start with highly polar solvents. The principle of "like dissolves like" is paramount.[1][6]

  • High Polarity Protic Solvents: Water, Methanol (MeOH), and Ethanol (EtOH) are primary choices. The ability of these solvents to form strong hydrogen bonds and solvate both cations and anions is key.[3]

  • High Polarity Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent alternatives, especially when protic solvents might interfere with subsequent reaction steps.[4]

Q3: I need to run my reaction in a less polar solvent like DCM. What is the most reliable method to achieve solubility?

A: If your experimental conditions require a less polar solvent, direct dissolution of the dihydrochloride salt is highly unlikely to succeed. The most effective and standard chemical strategy is to convert the salt to its corresponding free amine/base form.

This process involves neutralizing the hydrochloride with a suitable base. The resulting neutral molecule is significantly less polar and will be readily soluble in a much broader range of organic solvents, including DCM, THF, and ethyl acetate. This can be done in-situ right before your reaction or as a separate workup step to isolate the free base. See Section 3 for detailed protocols.

Q4: Can I just heat the mixture to force it into solution?

A: While gentle warming can sometimes increase the rate of dissolution and the equilibrium solubility of a compound, it should be approached with extreme caution.[6]

  • Risk of Degradation: Imidazole-containing compounds and other complex organic molecules can be thermally labile. Excessive heating can lead to decomposition, resulting in impurities and reduced yield.

  • Limited Effect: For a highly polar salt in a non-polar solvent, the solubility increase from heating is often marginal and insufficient for practical purposes. The solution may also crash out upon cooling to the reaction temperature.

Recommendation: Use heating only as a last resort for moderately polar solvents and always monitor the stability of your compound. Conversion to the free base is a far more reliable and chemically sound approach.

Section 2: Troubleshooting Workflow for Solubility Issues

When faced with a solubility challenge, a systematic approach can save time and resources. The following decision tree outlines a logical workflow for troubleshooting.

SolubilityWorkflow start Solubility Issue Encountered (Compound is insoluble) q_solvent Can you switch to a highly polar solvent? (e.g., DMF, DMSO, MeOH) start->q_solvent s_polar Use recommended polar solvent. (See FAQ Q2) q_solvent->s_polar Yes q_cosolvent Is a co-solvent system permissible for your reaction? q_solvent->q_cosolvent No end_solved Problem Solved s_polar->end_solved s_cosolvent Attempt co-solvency. Add 5-10% polar solvent (e.g., MeOH) to your less polar solvent (e.g., DCM). Vigorously stir or sonicate. q_cosolvent->s_cosolvent Yes q_heating Is gentle heating an option? (Low risk of degradation) q_cosolvent->q_heating No s_cosolvent->q_heating Failure s_cosolvent->end_solved Success s_heating Warm mixture gently (e.g., 30-40°C). Monitor for dissolution & degradation. q_heating->s_heating Yes s_convert Primary Recommended Solution: Convert Dihydrochloride to Free Base (See Protocol 1 or 2) q_heating->s_convert No s_heating->s_convert Failure s_heating->end_solved Success s_convert->end_solved Success end_unsolved If issues persist, contact Technical Support s_convert->end_unsolved Failure FreeBaseConversion cluster_1 Solution for Reaction Salt [Compound]-2H⁺·2Cl⁻ (Insoluble Salt) Base + 2.2 eq. Base (e.g., Triethylamine) FreeBase [Compound] (Soluble Free Base) Base->FreeBase Byproduct + 2 [Base-H]⁺Cl⁻ (Byproduct Salt)

Caption: In-situ conversion of the dihydrochloride salt to the soluble free base.

Protocol 2: Extraction and Isolation of the Pure Free Base

This method is used when the pure, isolated free base is required, free from any salt byproducts.

Principle: The dihydrochloride salt is dissolved in an aqueous medium and neutralized with a mild inorganic base. The now-neutral and organic-soluble free base is then extracted into an immiscible organic solvent.

Materials:

  • Imidazole-2-carboximidamide dihydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a weak base like K₂CO₃.

  • Extraction solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)).

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the imidazole-2-carboximidamide dihydrochloride in a minimal amount of deionized water in a flask.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue adding until gas evolution (CO₂) ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extract the aqueous layer with your chosen organic solvent (e.g., Ethyl Acetate) three times, collecting the organic layers each time. The free base will move into the organic phase.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic phase with brine. This helps to remove residual water. 7. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the isolated free base, which may be an oil or a solid.

Important Note: Free bases are often less stable than their corresponding hydrochloride salts and may be susceptible to degradation over time. It is best practice to prepare the free base immediately before it is needed for a reaction.

Section 4: Summary of Solvents and Strategies

The following table provides a quick reference for solvent selection and the recommended strategy for achieving a solution.

Solvent ClassExample SolventsPolarityExpected Solubility of Dihydrochloride SaltRecommended Strategy
Non-Polar Hexane, TolueneVery LowInsolubleMust convert to free base (Protocol 1 or 2). Direct dissolution is not feasible.
Weakly Polar DCM, THF, EtOAcLowVery Poor / InsolublePrimary recommendation: Convert to free base (Protocol 1 or 2).
Polar Aprotic Acetonitrile, AcetoneMediumPoor to LowCo-solvency or conversion to free base may be required.
Highly Polar Aprotic DMF, DMSO, NMP HighGood to High Recommended for direct dissolution of the salt.
Highly Polar Protic Water, MeOH, EtOH HighGood to High Recommended for direct dissolution if protic nature is acceptable for the reaction.
References
  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Guanidinium chloride. Retrieved from [Link]

  • American Elements. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride. Retrieved from [Link]

  • Wang, X., et al. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids. Available from ResearchGate: [Link]

  • Jagtap, S., et al. (2018). Methods to boost solubility. International Journal for Scientific Research & Development. Retrieved from [Link]

  • Heyda, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sadu, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

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  • Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available from ResearchGate: [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: A Guide to Handling the Hygroscopic Nature of 1H-Imidazole-2-carboximidamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1H-Imidazole-2-carboximidamide dihydrochloride is a valuable reagent in contemporary research and development. However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1] Improper handling can lead to a cascade of experimental errors, including inaccurate weighing, chemical degradation via hydrolysis, and altered physical properties, ultimately compromising the validity and reproducibility of your results.[2][3] This guide provides a comprehensive, experience-driven framework for managing this compound, ensuring the integrity of your materials and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered by researchers working with 1H-Imidazole-2-carboximidamide dihydrochloride.

Q1: What is hygroscopicity and how, specifically, does it impact my experiments with this compound?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding air.[4] For 1H-Imidazole-2-carboximidamide dihydrochloride, this is not a trivial property. The consequences are multi-faceted:

  • Mass Inaccuracy: The compound's weight will continuously increase upon exposure to air as it absorbs water. This makes obtaining an accurate mass for solution preparation nearly impossible, leading to significant errors in the final molar concentration.[2]

  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis of the carboximidamide group or promote other degradation pathways within the imidazole ring structure.[2][5] This reduces the purity and potency of your material, potentially generating unknown impurities that could interfere with your assays. As a dihydrochloride salt, the presence of water can also affect the ionic equilibrium of the compound in its solid state.[6]

  • Physical State Alteration: Moisture absorption will cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water to form a concentrated liquid).[3][4] This makes the material difficult to handle, transfer, and dissolve uniformly.

Q2: How can I visually assess if my compound has already been compromised by moisture?

A2: While subtle moisture uptake is not visible, significant contamination can be identified by observing the physical state of the compound. Key indicators include:

  • Loss of Fine Powder Consistency: The material is no longer a freely flowing powder.

  • Clumping or Caking: The powder has formed hard aggregates or a single solid mass.[3]

  • "Wet" or Pasty Appearance: In advanced stages, the compound may look damp, sticky, or begin to liquefy.[7]

If you observe any of these signs, it is highly probable that the compound's mass and purity are compromised. For critical applications, it is strongly recommended to use a fresh, unopened container.[2]

Q3: What are the non-negotiable storage conditions for 1H-Imidazole-2-carboximidamide dihydrochloride?

A3: Proper storage is the first line of defense against moisture. Upon receipt, the compound should immediately be placed in a controlled, low-humidity environment.

  • Primary Storage: A desiccator containing an active desiccant (e.g., silica gel, molecular sieves) is the minimum requirement.[2][4] Ensure the desiccator seal is greased and airtight.

  • Best Practice: For maximum protection, especially in humid climates or for long-term storage, storing the tightly sealed container inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[2][8] Always ensure the container is tightly sealed after every use, even when stored in a desiccator.[1]

Q4: My compound has clumped together. Can I dry it and still use it?

A4: While technically possible to dry materials by heating under vacuum, it is a risky procedure for this specific compound without further stability data.[3][9] Heating could potentially accelerate degradation, and it may not fully remove all bound water. If the experiment is non-critical, you might proceed after drying, but be aware that the purity is not guaranteed. For any quantitative or sensitive application, it is strongly advised to discard the compromised material and use a new, properly stored vial to ensure data integrity. [2]

Q5: What is the single most critical procedural step to ensure accurate concentrations?

A5: The weighing process. This is the point of maximum vulnerability to atmospheric moisture. The ideal solution is to perform the weighing process entirely within a controlled, low-humidity environment like a glove box. If a glove box is unavailable, the "Weighing by Difference" technique, performed as rapidly as possible, is the next best alternative (see Protocol 2).

Part 2: Experimental Protocols & Decision Workflow

The following protocols provide step-by-step methodologies for handling 1H-Imidazole-2-carboximidamide dihydrochloride, tailored to different laboratory environments.

Experimental Workflow: Decision Diagram

This diagram outlines the logical path for handling the compound from receipt to dissolution.

G Workflow for Handling Hygroscopic Compound start Start: Receive New Vial of 1H-Imidazole-2-carboximidamide dihydrochloride storage Step 1: Immediate Storage - Tightly reseal vial - Place in active desiccator start->storage decision_env Step 2: Weighing Environment Is a glove box or dry box with <10% RH available? storage->decision_env glove_box High-Precision Path decision_env->glove_box Yes standard_lab Standard Lab Path decision_env->standard_lab No protocol_gb Follow Protocol 1: Gold Standard Direct Weighing (Inside Glove Box) glove_box->protocol_gb protocol_std Follow Protocol 2: Alternative 'Weighing by Difference' (Rapid Execution Crucial) standard_lab->protocol_std dissolution Step 3: Rapid Dissolution - Immediately transfer weighed solid to pre-aliquoted solvent - Cap and mix thoroughly protocol_gb->dissolution protocol_std->dissolution end Result: Accurately Prepared Solution dissolution->end

Caption: Decision workflow for handling 1H-Imidazole-2-carboximidamide dihydrochloride.

Protocol 1: Gold Standard Weighing in a Controlled Atmosphere (Glove Box)

This method minimizes moisture exposure and is the most reliable for achieving accurate concentrations.[2]

  • Preparation: Place the sealed vial of the compound, a clean spatula, a tared receiving vial (e.g., a 2 mL HPLC vial with cap), and the analytical balance inside the glove box antechamber.

  • Atmosphere Exchange: Purge the antechamber with inert gas (nitrogen or argon) according to the glove box operating procedure to remove ambient air.

  • Equilibration: Transfer all items into the main chamber and allow them to equilibrate to the inert atmosphere for at least 15-20 minutes.

  • Weighing:

    • Open the vial of 1H-Imidazole-2-carboximidamide dihydrochloride.

    • Quickly transfer the desired amount of solid to the tared receiving vial on the balance.

    • Record the final, stable mass.

  • Sealing: Immediately and tightly seal both the main compound vial and the receiving vial containing the weighed portion.

  • Dissolution: Remove the sealed receiving vial from the glove box. Immediately add the pre-determined volume of your desired solvent to prepare the stock solution.

Protocol 2: Alternative Weighing in a Standard Laboratory (Weighing by Difference)

This technique is a practical alternative when a glove box is not available. It relies on speed and minimizes the time the compound is exposed on an open surface.[2]

  • Pre-Weigh: Place the unopened, sealed vial of 1H-Imidazole-2-carboximidamide dihydrochloride on the analytical balance. Record this initial mass (M1).

  • Preparation: Have your receiving flask or tube, containing the solvent if possible, ready and open near the balance. Have a clean, dry spatula ready.

  • Rapid Transfer:

    • Remove the vial from the balance.

    • Working quickly and away from drafts, open the vial and use the spatula to transfer an approximate amount of the solid into your receiving vessel.

    • Do not attempt to weigh the powder on a weigh boat. The reading will be unstable.

  • Post-Weigh: Immediately and tightly reseal the original compound vial. Place it back on the analytical balance and record the final mass (M2).

  • Calculation: The exact mass of the compound transferred is the difference between the two measurements: Mass Transferred = M1 - M2 .

  • Storage: Immediately return the sealed compound vial to the desiccator.

Part 3: Troubleshooting Guide

This table provides solutions to common problems encountered during the handling and use of 1H-Imidazole-2-carboximidamide dihydrochloride.

ProblemProbable Cause(s)Recommended Solution(s)
Unstable weight reading on the analytical balance. The compound is rapidly absorbing atmospheric moisture on the balance pan.[2]Primary Solution: Switch to the "Weighing by Difference" method (Protocol 2) to keep the compound sealed. Secondary Solution: If direct weighing is necessary, move the balance to a room with lower humidity or work inside a glove bag with a positive pressure of dry nitrogen.
Inconsistent or non-reproducible results in biological or chemical assays. 1. Inaccurate initial concentration due to moisture absorption during weighing.[2] 2. Degradation of the compound (hydrolysis) from improper storage or handling.[2]Action 1: Review Handling. Strictly adhere to Protocol 1 or 2 for all future solution preparations. Action 2: Ensure Proper Storage. Verify that the compound is stored in a desiccator with active desiccant. Action 3: Use Fresh Material. Prepare stock solutions fresh for each set of experiments from a properly stored or new vial.[2]
Compound appears "wet," sticky, or has formed a solid cake in the vial. Severe moisture contamination due to improper sealing, prolonged exposure to ambient air, or storage in a humid environment.[3]Do not use this material for quantitative experiments. The mass and purity are compromised. Solution: Discard the vial and obtain a new one. Implement proper storage protocols immediately upon receipt of the new material.
Precipitate forms in a stock solution over time. 1. The compound may have absorbed enough water to alter its solubility profile in the chosen solvent. 2. The precipitate could be a degradation product.[2]Solution 1: Prepare smaller batches of stock solution more frequently. Solution 2: Store stock solutions as recommended by stability data (e.g., at -20°C or -80°C in small aliquots). Solution 3: If the problem persists, consider using a different, anhydrous-grade solvent for dissolution.

Part 4: Advanced Considerations for GxP Environments

For applications under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines, quantifying the water content is often necessary.

  • Karl Fischer Titration: This is the gold standard method for accurately determining the water content in a sample.[10] The result can be used to calculate a correction factor for the weighing process, ensuring the final concentration is based on the mass of the anhydrous compound.

  • Thermogravimetric Analysis (TGA): TGA can also be used to determine water content by measuring the mass loss of a sample as it is heated.[][12] This can also provide information on the thermal stability of the compound.

These analytical techniques provide a quantitative measure of moisture content, moving beyond procedural controls to offer an absolute validation of your starting material's quality.[13]

References

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  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

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  • Blanco, M., et al. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

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Technical Support Center: Neutralization of Dihydrochloride Salts for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with amine dihydrochloride salts as precursors for nucleophilic substitution reactions. Generating the free amine from its salt form is a critical step that, if not performed correctly, can lead to low yields, side reactions, or complete reaction failure. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address the common challenges encountered during this pivotal transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why won't my nucleophilic substitution reaction work when I use my amine dihydrochloride salt directly?

Your reaction is likely failing because the amine's nucleophilic lone pair is unavailable. In a dihydrochloride salt (e.g., H₃N⁺-R-NH₃⁺ · 2Cl⁻), the nitrogen atoms are protonated, carrying a positive charge. This protonation effectively sequesters the lone pair of electrons required for the nitrogen to act as a nucleophile and attack an electrophilic center.[1][2] The positive charge also creates electrostatic repulsion with the electron-deficient electrophile.

Before the amine can participate in a nucleophilic substitution, it must be deprotonated (neutralized) to its free base form (H₂N-R-NH₂), which restores the essential lone pair on the nitrogen atoms.

Q2: I need to neutralize my diamine dihydrochloride. How many equivalents of base should I use?

This is a critical stoichiometric calculation that is often overlooked. A dihydrochloride salt contains two equivalents of hydrochloric acid per mole of the diamine. Therefore, you must add a sufficient amount of base to neutralize both acidic protons.

The required stoichiometry depends on the nature of your base:[3][4][5]

  • Monobasic Bases (e.g., Triethylamine (TEA), NaOH, DIPEA): You will need at least 2.0 equivalents of a monobasic base. In practice, a slight excess (e.g., 2.1-2.2 equivalents) is often used to ensure complete neutralization.

  • Dibasic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)): You will need at least 1.0 equivalent of a dibasic base. A slight excess (e.g., 1.1-1.2 equivalents) is also recommended here.

Using insufficient base is a common cause of reaction failure, as it results in a mixture of the free amine and the monoprotonated salt, reducing the concentration of the active nucleophile.

Q3: What is the best base for my neutralization? A comparison of common choices.

The "best" base is highly dependent on your specific reaction conditions, including the solvent, the sensitivity of your starting materials, and the reactivity of your newly generated free amine. The choice involves a trade-off between reactivity, solubility, and potential side reactions.

BaseFormulaTypepKₐH (in H₂O)Typical Use & Key ConsiderationsSalt Byproduct
Triethylamine (TEA) Et₃NOrganic, Tertiary Amine~10.75Workhorse Base: Good for many applications. Soluble in most organic solvents. Can be nucleophilic itself.Triethylammonium chloride (Et₃NHCl)
DIPEA (Hünig's Base) i-Pr₂NEtOrganic, Hindered Amine~11.4Non-Nucleophilic: Excellent choice when the free amine product is highly reactive or when over-alkylation is a concern.[6][7] Steric bulk prevents it from acting as a nucleophile.Diisopropylethylammonium chloride
Potassium Carbonate K₂CO₃Inorganic, Salt~10.3 (for HCO₃⁻)Inexpensive & Strong: Effective and irreversible deprotonation.[8] Major Drawback: Very low solubility in many organic solvents (e.g., THF, DCM).[9]Potassium chloride (KCl) & Bicarbonate
Sodium Bicarbonate NaHCO₃Inorganic, Salt~10.3 (for H₂CO₃)Mild Base: Useful for acid-sensitive substrates. Poor solubility in organic solvents. Often used in aqueous workups.[10]Sodium chloride (NaCl) & Carbonic Acid
DBU C₉H₁₆N₂Organic, Amidine~13.5Very Strong, Non-Nucleophilic: Used for deprotonating less acidic N-H bonds or when a powerful base is needed without nucleophilicity.[7][11]DBU-HCl Salt

Note: pKₐH refers to the pKₐ of the conjugate acid of the base.[12][13][14][15]

Q4: My inorganic base (K₂CO₃) isn't working. The reaction is sluggish or stalls completely. What's wrong?

This is almost always a solubility issue. Inorganic bases like potassium or sodium carbonate are salts and have extremely poor solubility in common aprotic organic solvents like THF, Dichloromethane (DCM), or Acetonitrile (MeCN).[9][16][17] If the base cannot dissolve, it cannot effectively deprotonate the amine salt, which remains dissolved in the bulk solvent. The reaction can only occur at the solid-liquid interface, leading to very slow and inefficient neutralization.

Troubleshooting Strategies:

  • Change the Solvent: Switch to a more polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) where inorganic salts have better (though often still limited) solubility.[8]

  • Use a Phase-Transfer Catalyst: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6 for potassium salts) or a quaternary ammonium salt (e.g., TBAB). These agents help shuttle the inorganic base into the organic phase.[18]

  • Switch to a Soluble Organic Base: The most common solution is to switch to an organic base like triethylamine (TEA) or DIPEA, which are fully soluble in most organic reaction solvents.[6][8]

Experimental Protocols & Methodologies

Protocol 1: In Situ Neutralization and Nucleophilic Substitution Using an Organic Base

This protocol is the most common approach, where the free amine is generated and consumed in the same pot.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine Dihydrochloride & Electrophile in Solvent B Add Organic Base (e.g., DIPEA) (>2.0 eq.) Dropwise at 0°C A->B C Warm to Reaction Temp. (e.g., RT or heat) B->C D Monitor by TLC C->D E Aqueous Wash (e.g., H₂O, brine) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate & Purify (e.g., Chromatography) F->G

Caption: Workflow for in-situ neutralization and substitution.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine dihydrochloride (1.0 eq.) and the electrophile (e.g., alkyl halide, 1.0-1.2 eq.).

  • Dissolution: Add the appropriate anhydrous organic solvent (e.g., DCM, THF, MeCN). Stir to dissolve/suspend the solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates any exotherm from the neutralization.

  • Base Addition: Slowly add the organic base (e.g., DIPEA or TEA, 2.1 eq.) dropwise via syringe over 5-10 minutes. A precipitate of the ammonium chloride salt is often observed.[19]

  • Reaction: Allow the mixture to warm to room temperature or heat to the desired reaction temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (See Protocol 2). Check for the consumption of the electrophile.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with the reaction solvent. Wash the organic layer sequentially with water (2x) and brine (1x) to remove the ammonium salt byproduct.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 2: Monitoring Neutralization and Reaction Progress by TLC

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the conversion of the highly polar salt to the less polar free amine and the subsequent formation of the product.[21][22]

Logical Flow for TLC Analysis:

G Start Prepare TLC Plate (3 lanes) Spot Spot Lanes: 1: Amine Salt (SM) 2: Co-spot (SM + Rxn) 3: Reaction Mixture Start->Spot Develop Develop Plate in Appropriate Eluent Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze Complete Reaction Complete: SM spot gone, Product spot strong Analyze->Complete Yes Incomplete Reaction Incomplete: SM spot visible Analyze->Incomplete No

Caption: Decision-making flow for TLC monitoring.

Step-by-Step Methodology:

  • Sample Preparation: Before adding the base, take a small aliquot of the reaction mixture (containing the starting amine salt and electrophile) and dissolve it in a suitable solvent (e.g., methanol) to serve as your "Starting Material" (SM) reference.

  • TLC Plate Spotting: On a silica gel TLC plate, spot three lanes:

    • Lane 1 (Reference): Your SM reference solution.

    • Lane 2 (Co-spot): Spot the SM reference, and then spot the current reaction mixture on top of it.

    • Lane 3 (Reaction): The current reaction mixture.

  • Eluent System: For amines, a standard eluent like ethyl acetate/hexanes may not provide good separation. The polar amine can streak. To improve resolution, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[23]

  • Development & Visualization: Develop the plate in the chosen eluent system. Visualize the spots using a UV lamp and/or a chemical stain (e.g., ninhydrin for primary/secondary amines or permanganate).

  • Interpretation:

    • The amine dihydrochloride salt will be very polar and should remain at or near the baseline (Rf ≈ 0).[23]

    • After adding the base, a new, less polar spot corresponding to the free amine should appear at a higher Rf.

    • As the nucleophilic substitution proceeds, the spot for the electrophile will diminish, and a new spot for the desired product will appear. The reaction is complete when the spot corresponding to the limiting reagent (typically the electrophile) is no longer visible.

Advanced Troubleshooting

Q5: I've successfully neutralized my amine, but now I'm getting multiple products. Why is my free amine reacting with my product?

This is a classic problem known as over-alkylation or polysubstitution .[24][25][26] The newly formed primary or secondary amine product is itself a nucleophile—often a more potent nucleophile than the starting amine.[27] It can compete with the starting material for the electrophile, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

Mitigation Strategies:

  • Use a Large Excess of the Amine: This is often impractical when starting with a valuable or complex amine salt.

  • Use a Sterically Hindered, Non-Nucleophilic Base: This is the superior solution. Switch from triethylamine to a bulky base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) .[6][7] Its steric bulk prevents the nitrogen lone pair from attacking electrophiles, so it functions purely as a proton scavenger, not as a competing nucleophile.

Q6: How do I remove the triethylammonium chloride salt byproduct after the reaction? It seems to be contaminating my product.

Triethylammonium chloride (Et₃NHCl) has moderate solubility in solvents like DCM and can be difficult to remove completely by concentration alone.

Effective Removal Techniques:

  • Aqueous Workup: This is the most common method. Since Et₃NHCl is a salt, it is highly soluble in water. Washing the organic reaction mixture with water or brine will efficiently extract the salt into the aqueous layer, which is then discarded.[20]

  • Non-Aqueous Filtration: If your product is water-sensitive, you can use a non-aqueous method.

    • First, perform the reaction in a solvent where the salt is soluble (e.g., DCM).

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Add a non-polar solvent in which your product is soluble but the salt is insoluble , such as diethyl ether or hexanes.

    • Stir or sonicate the resulting slurry. The Et₃NHCl will precipitate as a solid.

    • Remove the salt by vacuum filtration, washing the filter cake with more of the non-polar solvent.[20][28]

References

  • Solvent effects . (n.d.). In Wikipedia. Retrieved February 12, 2026, from a relevant Wikipedia page on solvent effects in chemistry.[29]

  • Reusch, W. (n.d.). Acids & Bases. Michigan State University Department of Chemistry.[30]

  • Solvent Effects . (2019, June 5). Chemistry LibreTexts.[31]

  • Solvent Effects-Relative Conditions and pKa . (2020, May 13). Chemistry LibreTexts.[32]

  • The Strategic Role of Sterically Hindered Amine Bases: Focus on DIPEA . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[6]

  • Trimethylamine hydrochloride . (n.d.). Organic Syntheses.[33]

  • The Organic Chemistry Tutor. (2023, February 12). Solvating Effects - Acids and Bases [Video]. YouTube.[34]

  • Non-nucleophilic base . (n.d.). In Wikipedia. Retrieved February 12, 2026, from the Wikipedia page on non-nucleophilic bases.[7]

  • Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures . (2025, December). BenchChem.[20]

  • pKa Values of Common Bases . (n.d.). Source document providing pKa values.[12]

  • Use of insoluble inorganic bases in organic solvents . (2020, September 30). Reddit.[9]

  • Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison.[13]

  • How to remove impurities from Triethylmethylammonium chloride synthesis . (n.d.). BenchChem.[35]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate.[8]

  • Synthetic chemists: getting rid of HCl? (2011, October 14). Reddit.[28]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25°C . (n.d.). OWL, Cengage.[14]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.[15]

  • Solubilities Of Inorganic And Organic Compounds . (n.d.). Sema.

  • Traditional Strong and Hindered Bases . (n.d.). Sigma-Aldrich.

  • Inorganic base in organic media? (2017, December 15). ResearchGate.[16]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.[17]

  • Amine and HCl - salt formation reaction . (2022, June 6). YouTube.[1]

  • Neutralizations . (n.d.). Chembook.[3]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate.[10]

  • Exploring Ligand Non-Innocence of Coordinatively-Versatile Diamidodipyrrinato Cobalt Complexes - Supporting Information . (n.d.). American Chemical Society.[19]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.[27]

  • Nucleophilic Substitution in Synthesis- Amines . (2022, October 4). Chemistry LibreTexts.[24]

  • Monitoring Reactions by TLC . (n.d.). Washington State University.[21]

  • Non-nucleophilic Brønsted-Lowry Superbases . (2026, January 8). Chemistry LibreTexts.[36]

  • The solubility of inorganic salts in organic solvents? (2018, January 31). ResearchGate.[18]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . (2025, August 28). University of Tartu.[37]

  • Schwesinger, R. (n.d.). Extremely Strong, Non-ionic Bases: Syntheses and Applications . CHIMIA.[11]

  • Method for preparing solid hydroxylamine hydrochloride . (n.d.). Google Patents.[38]

  • How do I get rid of triethyl amine in a reaction? (2014, November 27). ResearchGate.[39]

  • Goalby, N. (n.d.). Amines. Chemrevise.[2]

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia . (n.d.). Chemguide.[25]

  • Nucleophilic Substitution with Amines . (2020, June 25). YouTube.[26]

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride . (n.d.). PMC.[40]

  • Thin Layer Chromatography . (2022, August 23). Chemistry LibreTexts.[22]

  • Solution Stoichiometry: Neutralization with Molar Concentration . (2015, August 10). YouTube.[4]

  • TLC of amine hydrochloride salt . (2020, October 14). Sciencemadness.org.[23]

  • Stoichiometry of an Acid-Base Neutralization Reaction . (2023, January 8). YouTube.[5]

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Troubleshooting low yields in imidazopyrimidine synthesis from amidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazopyrimidine Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields in Syntheses from Amidines

Welcome to the technical support center for imidazopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of imidazopyrimidine scaffolds from amidine precursors. As Senior Application Scientists, we understand that a low yield is not just a number but a barrier to discovery. This document provides in-depth, field-proven insights to diagnose and resolve common issues, moving beyond a simple checklist to explain the causality behind each experimental step.

Troubleshooting Guide: A Systematic Approach to Yield Optimization

Low yields in heterocyclic synthesis are rarely due to a single cause; they often result from a combination of subtle factors.[1] A systematic and logical approach is the most effective way to identify and resolve the root cause. This guide is structured to walk you through a diagnostic workflow, from foundational checks to reaction-specific optimizations.

Diagram: General Troubleshooting Workflow

This workflow provides a logical path to diagnose the source of low reaction yields. Start at the top and systematically evaluate each parameter.

TroubleshootingWorkflow start Low Yield Observed reagent_check Assess Reagent & Amidine Purity/Stability start->reagent_check setup_check Verify Reaction Setup & Inert Atmosphere reagent_check->setup_check Purity OK purify_reagents Purify Starting Materials / Synthesize Fresh Amidine reagent_check->purify_reagents Impure/Degraded conditions_check Evaluate Reaction Conditions (Temp, Time, Conc.) setup_check->conditions_check Setup OK improve_inert Flame-Dry Glassware / Improve Inert Gas Technique setup_check->improve_inert Atmosphere Compromised workup_check Review Workup & Purification Procedure conditions_check->workup_check Conditions Appear Optimal optimize_conditions Systematically Optimize Parameters (DOE) conditions_check->optimize_conditions Suboptimal workup_check->optimize_conditions No Losses Detected modify_workup Modify Extraction/Purification Method workup_check->modify_workup Losses Detected

Caption: A systematic workflow for diagnosing low-yield reactions.

Part 1: Foundational Issues - "First Principle" Checks

Before delving into complex reaction parameters, it's crucial to ensure your foundational setup is flawless. Many yield issues originate from basic procedural errors.[2]

Question: My yield is unexpectedly low or zero. Where should I start my investigation?

Answer: Always begin with your starting materials and reaction setup. These are the most common sources of error and the easiest to rectify.

  • Purity of Amidines and Reagents:

    • The Problem: Amidines can be hygroscopic or unstable, and impurities in any starting material can act as catalyst poisons or introduce competing side reactions.[1] Benzonitriles with electron-donating groups, for instance, may produce lower yields of the corresponding amidine compared to those with electron-withdrawing groups.[3][4]

    • The Solution:

      • Verify Purity: Use freshly acquired, high-purity reagents. If the purity is questionable, purify them using standard techniques (recrystallization, distillation). For amidines, consider synthesizing them fresh if stability is a concern.[2]

      • Characterize: Confirm the structure and purity of your starting materials via NMR or LC-MS before starting the reaction.

  • Solvent Quality:

    • The Problem: The synthesis of imidazopyrimidines often involves condensation steps where water is eliminated.[5] The presence of water in solvents can inhibit the reaction or hydrolyze sensitive intermediates.

    • The Solution: Use anhydrous solvents, especially for moisture-sensitive reactions. If necessary, dry solvents using appropriate methods like distillation over a drying agent or passing them through a column of activated alumina.[1]

  • Reaction Atmosphere and Glassware:

    • The Problem: Many organic reactions, particularly those involving organometallic catalysts (e.g., Palladium, Copper), are sensitive to oxygen and moisture.[1][6]

    • The Solution:

      • Dry Glassware: Ensure all glassware is either flame-dried or oven-dried immediately before use to remove adsorbed water.[2]

      • Inert Atmosphere: If your reaction is air-sensitive, use proper inert atmosphere techniques, such as a nitrogen or argon blanket, and perform transfers via syringe.[1]

Part 2: Optimizing Reaction Parameters

Once the fundamentals are secure, the next step is to scrutinize the reaction conditions. The interplay between solvent, temperature, catalyst, and reaction time is critical for maximizing yield.

Question: I've confirmed my reagents are pure and my setup is correct, but my yield is still poor. What reaction parameters should I adjust?

Answer: A systematic optimization of reaction parameters is necessary. It is often best to vary one parameter at a time or use a Design of Experiments (DOE) approach to find the optimal conditions.

Table: Key Parameters for Imidazopyrimidine Synthesis Optimization
ParameterCommon Choices & ConsiderationsPotential Impact on Yield
Catalyst Transition Metals: PdCl₂, CuI, FeCl₃, Al₂O₃.[7][8][9][10] Acids: Lewis or Brønsted acids.[8][11]Low Yield: Incorrect catalyst choice, insufficient loading, or catalyst deactivation. Palladium catalysts are effective for coupling reactions, while copper and iron are often used for cyclization and multicomponent reactions.[6][7][12] Basic Al₂O₃ can serve as a green, heterogeneous catalyst, though yields may sometimes be lower than with other systems.[10]
Solvent Toluene, Dioxane, DMF, Ethanol, Acetonitrile, or solvent-free.[13][14]Low Yield: Poor solubility of reagents or intermediates. High-boiling polar aprotic solvents like DMF can facilitate cyclization but may complicate workup.[14] In some cases, solvent-free conditions under microwave irradiation can dramatically increase yields and reduce reaction times.[15][16]
Temperature Room temperature to 120°C or higher.[7][11]Low Yield: Insufficient energy to overcome the activation barrier for cyclization.[5] Conversely, excessively high temperatures can cause decomposition of starting materials or products.[2] Monitor the reaction by TLC or LC-MS to check for product degradation.[1]
Base Inorganic: K₂CO₃, Cs₂CO₃.[3][7] Organic: Triethylamine (TEA), DIPEA.Low Yield / Poor Selectivity: The choice of base can be critical, especially in reactions where regioisomers are possible. The strength and type of base can dramatically influence the reaction's chemoselectivity.[17]
Reaction Time Minutes to several hours.[11]Low Yield: Incomplete reaction due to insufficient time.[5] However, prolonged reaction times can lead to the formation of byproducts or product degradation. Reaction progress should be monitored.[1]

Question: My reaction stalls and does not go to completion. How can I drive it forward?

Answer: Stalled reactions are often an issue of equilibrium or insufficient activation energy.

  • Increase Temperature: Many cyclization reactions require heat to proceed efficiently. Switching to a higher-boiling solvent or simply increasing the reaction temperature can often drive the reaction to completion.[5]

  • Remove Byproducts: The cyclization step to form the imidazole ring is typically a condensation reaction that eliminates a molecule of water.[5] Removing this water can shift the equilibrium toward the product. For reactions run at high temperatures, a Dean-Stark trap is an effective tool.[5]

  • Catalyst Choice and Loading: If using a catalyst, it may have become deactivated. In some cases, adding more catalyst can restart a stalled reaction.[2] Alternatively, a different type of catalyst may be required. For example, in palladium-catalyzed syntheses, the choice of ligand can be as important as the metal itself.[12]

Diagram: Simplified Reaction Mechanism

Understanding the key steps helps in troubleshooting. The reaction generally involves an initial nucleophilic attack/condensation followed by an intramolecular cyclization.

ReactionMechanism Amidine Amidine (Nucleophile) Intermediate Acyclic Intermediate Amidine->Intermediate Step 1: Condensation (Often Reversible) Partner Reaction Partner (e.g., α-haloketone) Partner->Intermediate Product Imidazopyrimidine Intermediate->Product Step 2: Cyclization (Often Rate-Limiting) SideProduct Side Products (e.g., Hydrolysis, Dimerization) Intermediate->SideProduct Competing Pathways p1

Caption: Key stages in imidazopyrimidine synthesis from an amidine.

Part 3: Workup and Purification Issues

A successful reaction can still result in a low isolated yield if the product is lost during workup and purification.[2][18]

Question: My reaction appears to be high-yielding by TLC/LC-MS, but my final isolated mass is very low. Why?

Answer: Significant product loss can occur during aqueous workup, extraction, and chromatography.

  • Aqueous Workup:

    • The Problem: Your product may have some water solubility, leading to losses in the aqueous layer during extraction. The product might also be unstable under the pH conditions of the workup (e.g., acid or base sensitive).[2]

    • The Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent 1-2 more times.

      • Brine Wash: Use a saturated NaCl (brine) solution for the final wash to reduce the solubility of your organic product in the aqueous phase.

      • pH Control: Carefully consider the pH of your washes if your product has acid/base-labile functional groups.

  • Purification (Chromatography):

    • The Problem: The product may be unstable on silica gel or may streak, leading to poor separation and recovery.[2]

    • The Solution:

      • TLC Analysis: First, run a TLC to determine the ideal solvent system.

      • Deactivate Silica: If your compound is basic (as many nitrogen heterocycles are), it may stick irreversibly to acidic silica gel. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).

      • Alternative Methods: If column chromatography is problematic, consider other purification methods like recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: I am seeing the formation of a stable Schiff base byproduct. How can I prevent this? A1: The formation of a Schiff base from an amine and an aldehyde/ketone is often a reversible equilibrium step.[19] If the subsequent cyclization is slow, the Schiff base can accumulate. To favor the desired product, you can try increasing the reaction temperature to promote the cyclization step or use a Lewis acid catalyst to activate the Schiff base towards cyclization.[8][19]

Q2: My reaction is producing multiple regioisomers. How can I improve selectivity? A2: Regioisomer formation is a common challenge. Selectivity can often be controlled by judicious choice of reaction conditions. The base used can have a dramatic effect on which nucleophilic site of the amidine reacts.[17] Additionally, steric hindrance on your starting materials can direct the reaction to a specific position. It may be necessary to screen different catalysts, solvents, and bases to optimize regioselectivity.

Q3: Can I use microwave synthesis for this reaction? A3: Absolutely. Microwave-assisted organic synthesis is an excellent technique for this class of reactions. It can significantly reduce reaction times, decrease the formation of byproducts, and often improve yields.[10][16][20] Many protocols that take hours under conventional heating can be completed in minutes in a microwave reactor.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyrimidines

This protocol is a generalized example based on literature precedents and should be optimized for specific substrates.[7]

  • Setup: To an oven-dried reaction vessel, add the aminopyrimidine (1.0 eq.), the aldehyde or ketone partner (1.1 eq.), PdCl₂ (5 mol%), and K₂CO₃ (2.0 eq.).

  • Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • Beilstein Journals.
  • SpringerLink.
  • RSC Publishing. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines.
  • Matilda.
  • BenchChem.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • PMC.
  • Quora. What could be reason for getting a very low yield in organic chemistry?
  • E3S Web of Conferences.
  • PMC. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
  • MDPI.
  • PubMed.
  • Organic Chemistry Portal.
  • Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • ResearchGate. Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
  • PMC. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • PMC. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • BenchChem. (2025). Preventing the formation of byproducts in imidazopyridine synthesis.
  • PMC.
  • Reddit. Help with Low Yield Synthesis.
  • Sciforum.
  • ResearchGate.
  • ResearchGate.
  • PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • OUCI. Recent developments in the synthesis of amidines.
  • MDPI.
  • MDPI.

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Stability of 1H-Imidazole-2-carboximidamide dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1H-Imidazole-2-carboximidamide dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction

1H-Imidazole-2-carboximidamide dihydrochloride is a molecule of significant interest in medicinal chemistry and drug discovery due to its structural motifs. The imidazole ring is a common feature in many biologically active compounds, while the carboximidamide (amidine) group can act as a bioisostere for ureas and guanidines, influencing the compound's binding properties and pharmacokinetic profile. However, the very features that make this molecule attractive can also present challenges in terms of its stability in aqueous environments. This guide will provide you with the necessary knowledge to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1H-Imidazole-2-carboximidamide dihydrochloride in aqueous solutions?

A1: The primary stability concerns for 1H-Imidazole-2-carboximidamide dihydrochloride stem from its constituent functional groups: the imidazole ring and the carboximidamide moiety. The imidazole ring is susceptible to photodegradation and oxidation.[1][2][3] The carboximidamide group, being structurally related to amides and nitriles, is prone to hydrolysis, particularly under acidic or basic conditions.[4][5][6][7]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of 1H-Imidazole-2-carboximidamide dihydrochloride is expected to be significantly influenced by pH. The imidazole ring is amphoteric, meaning it can act as both an acid and a base, with a typical pKa for the conjugate acid around 7.[8][9][10] The carboximidamide group is basic and will be protonated at lower pH values. Hydrolysis of the carboximidamide group to the corresponding carboxylic acid or amide is a primary concern and can be catalyzed by both acid and base.[4][5] Studies on other imidazole-containing compounds have shown varying degradation rates at different pH levels, with some demonstrating slower degradation near neutral pH.[11]

Q3: Is 1H-Imidazole-2-carboximidamide dihydrochloride sensitive to light?

A3: Yes, it is highly probable. The imidazole moiety is known to be sensitive to photodegradation, especially under UV irradiation.[1][2][3][12] This can lead to the formation of a complex mixture of degradation products through photo-oxidative pathways.[1] Therefore, it is strongly recommended to protect solutions of this compound from light.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of 1H-Imidazole-2-carboximidamide dihydrochloride in solution. Thermal degradation of imidazole-containing compounds is well-documented.[13][14][15][16] In aqueous solutions, higher temperatures will likely increase the rate of hydrolysis of the carboximidamide group.

Q5: What are the potential degradation products of 1H-Imidazole-2-carboximidamide dihydrochloride?

A5: The primary degradation product is likely to be 1H-imidazole-2-carboxamide, formed through the hydrolysis of the carboximidamide group. Further hydrolysis could lead to 1H-imidazole-2-carboxylic acid. Photodegradation can result in a more complex array of products due to oxidative cleavage of the imidazole ring.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 1H-Imidazole-2-carboximidamide dihydrochloride in aqueous solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or inconsistent results over time. Hydrolysis of the carboximidamide group.- Prepare fresh solutions for each experiment.- If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and for short durations.- Buffer the aqueous solution to a pH where the compound is most stable (likely near neutral). Conduct a pH stability study (see Protocol 1).- Minimize the amount of water in the reaction if possible.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the starting material.- Confirmation: Analyze the "unexpected" peak by LC-MS to determine its mass. Compare this to the expected masses of potential degradation products (e.g., the corresponding amide or carboxylic acid).- Prevention: - Hydrolysis: Follow the steps outlined above to prevent hydrolysis. - Photodegradation: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[2] Work in a dimly lit environment when possible. - Oxidative Degradation: Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Low or no recovery of the compound from a reaction mixture. Instability under reaction conditions.- Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, pH) in the absence of other reactants to assess its stability.- If instability is confirmed, modify the reaction conditions (e.g., lower temperature, change pH, protect from light) to minimize degradation.
Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1H-Imidazole-2-carboximidamide dihydrochloride in an aqueous solution.

DegradationPathways A 1H-Imidazole-2-carboximidamide dihydrochloride B 1H-Imidazole-2-carboxamide A->B Hydrolysis (Acid/Base Catalyzed) D Complex Mixture of Photodegradation Products A->D Photodegradation (UV/Light) C 1H-Imidazole-2-carboxylic acid B->C Further Hydrolysis (Harsher Conditions)

Caption: Potential degradation pathways of 1H-Imidazole-2-carboximidamide dihydrochloride.

Experimental Protocols

To assist researchers in evaluating the stability of 1H-Imidazole-2-carboximidamide dihydrochloride under their specific experimental conditions, the following detailed protocols are provided.

Protocol 1: pH Stability Assessment

This protocol outlines a method to determine the stability of the compound at different pH values.

1. Materials:

  • 1H-Imidazole-2-carboximidamide dihydrochloride

  • Buffers: pH 4.0 (acetate), pH 7.0 (phosphate), pH 9.0 (borate)

  • High-purity water

  • HPLC or LC-MS system[17][18][19]

  • Calibrated pH meter

2. Procedure:

  • Prepare a stock solution of 1H-Imidazole-2-carboximidamide dihydrochloride in high-purity water (e.g., 1 mg/mL).

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC/LC-MS system to determine the initial concentration.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC/LC-MS.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the compound's sensitivity to light.

1. Materials:

  • 1H-Imidazole-2-carboximidamide dihydrochloride

  • A suitable solvent (e.g., water or a relevant buffer)

  • Clear and amber glass vials

  • A photostability chamber or a controlled light source

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a solution of the compound in the chosen solvent (e.g., 100 µg/mL).

  • Aliquot the solution into both clear and amber glass vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber and expose them to a controlled light source.

  • At t=0 and subsequent time points, analyze the solutions from both the clear and amber vials by HPLC/LC-MS.

  • Compare the degradation in the light-exposed samples to the dark controls to assess the extent of photodegradation.

Workflow for a Comprehensive Stability Study

The following diagram outlines a logical workflow for conducting a thorough stability assessment of 1H-Imidazole-2-carboximidamide dihydrochloride.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution ph pH Stability (pH 4, 7, 9) prep->ph photo Photostability (Light vs. Dark) prep->photo temp Thermal Stability (e.g., 25°C, 40°C, 60°C) prep->temp analysis HPLC/LC-MS Analysis at Time Points ph->analysis photo->analysis temp->analysis interpretation Determine Degradation Rates & Identify Degradants analysis->interpretation

Caption: Workflow for a comprehensive stability study.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. An example table is provided below.

Condition Time (hours) % Remaining Compound Major Degradation Product(s) (if identified)
pH 4.0 0100-
24851H-imidazole-2-carboxamide
48721H-imidazole-2-carboxamide
pH 7.0 0100-
2498-
4895-
pH 9.0 0100-
24901H-imidazole-2-carboxamide
48811H-imidazole-2-carboxamide
Light Exposed 0100-
2465Multiple unidentified peaks
Dark Control 0100-
2499-

Conclusion

The stability of 1H-Imidazole-2-carboximidamide dihydrochloride in aqueous solutions is a critical factor that can significantly impact experimental outcomes. By understanding the potential degradation pathways—primarily hydrolysis and photodegradation—researchers can take proactive measures to mitigate these issues. This guide provides the foundational knowledge and practical protocols to help you ensure the reliability and accuracy of your work with this promising compound.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI.
  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites.
  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.
  • Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • Interactions of imidazole with w
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process.
  • stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Benchchem.
  • Imidazole. Wikipedia.
  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. MDPI.
  • In which direction does imidazole affect the pH?. Chemistry Stack Exchange.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
  • ANALYTICAL METHODS.
  • 08.
  • Imidazole quantification by LC determin
  • Interactions of imidazole with water molecules.
  • Hydrolysis of carboxylic acid deriv
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • 1H-imidazole-2-carboximidamide dihydrochloride. American Elements.
  • A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime. Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.
  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent.
  • 1H-Benzo[d]imidazole-2-carboxamide. Sigma-Aldrich.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2).

Sources

Technical Support Center: Purification of Imidazole Amidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of HCl Salt Byproducts & Free-Basing Protocols

Welcome to the Technical Support Center.

Case ID: IA-HCL-REM-001 Status: Active Assigned Specialist: Senior Application Scientist

You are likely experiencing issues with hygroscopic solids , oil formation ("oiling out") , or catalyst poisoning in downstream steps. Imidazole amidines present a unique purification challenge: they possess two basic nitrogen centers with vastly different pKa values (Imidazole pKa ~7 vs. Amidine pKa ~12). Standard washes often fail because the amidine moiety remains protonated (and water-soluble) at neutral or mildly basic pH.

This guide provides three validated workflows to remove HCl salts (e.g., Triethylamine HCl, Ammonium Chloride) and isolate your target molecule.

Module 1: The "Solubility Switch" (Precipitation)

Best for: Removing stoichiometric amine salts (e.g.,


) from a neutral or less polar product.

The Science: Amine hydrochlorides like Triethylamine HCl (


) exhibit high solubility in chlorinated solvents (DCM, 

) and alcohols but are virtually insoluble in ethers (THF,

) and non-polar hydrocarbons [1, 2]. By swapping your solvent system, you can force the salt byproduct to crash out while keeping your imidazole derivative in solution.

Protocol:

  • Evaporate: Remove the reaction solvent (especially if it is DMF, MeOH, or DCM) completely under reduced pressure.

  • Redissolve: Add a minimal volume of dry THF or Diethyl Ether .

    • Note: If your product is not soluble in pure ether, use a mixture of THF:Ether (1:1).

  • Triturate: Sonicate the flask for 5-10 minutes. The mixture should turn cloudy as the HCl salt precipitates.

  • Filter: Pass the suspension through a sintered glass funnel or a Celite pad.

    • Solid Cake: Contains the HCl salt (Discard).

    • Filtrate: Contains your product.

  • Concentrate: Evaporate the filtrate to obtain the desalted product.

Solubility Reference Table:

SolventImidazole Amidine (Target)Et3N·HCl (Byproduct)Action
DCM / Chloroform SolubleSoluble ❌ Do not filter
Methanol / Ethanol SolubleSoluble ❌ Do not filter
THF SolubleInsoluble ✅ Filter
Diethyl Ether Sparingly SolubleInsoluble ✅ Filter
Water Soluble (as salt)Soluble ❌ Do not filter
Module 2: The "pH Swing" (Liquid-Liquid Extraction)

Best for: Converting the Imidazole Amidine HCl salt into its Free Base form.

The Science: This is the most common failure point. Users often use saturated Sodium Bicarbonate (


, pH ~8.5) or Carbonate (

, pH ~11).
  • Imidazole pKa: ~6.9 (Protonated form).

  • Amidine pKa: ~12.0 (Protonated form).

Critical Error: At pH 9-10, the imidazole ring is deprotonated (neutral), but the amidine remains protonated (charged) . The molecule stays in the aqueous layer or forms a "rag layer" emulsion. You must exceed the pKa of the amidine by at least 1 unit (pH > 13) to drive the equilibrium to the free base [3, 5].

Protocol:

  • Dissolve: Dissolve the crude salt in water.

  • Basify: Slowly add 2M NaOH (or KOH) while monitoring pH.

    • Target:pH 13-14 .[1]

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Extract: Add DCM or CHCl3 (Amidine free bases are often more soluble in chlorinated solvents than EtOAc).

    • Tip: Do not shake vigorously; invert gently to prevent emulsions.

  • Dry & Concentrate: Dry the organic layer over

    
     (Sodium Sulfate) and evaporate.
    

Visual Workflow (LLE Logic):

LLE_Workflow Start Crude Reaction Mixture (HCl Salt) Solvent Dissolve in Water Start->Solvent BaseChoice Choose Base Reagent Solvent->BaseChoice WeakBase NaHCO3 / Na2CO3 (pH 8-11) BaseChoice->WeakBase Incorrect StrongBase NaOH / KOH (pH > 13) BaseChoice->StrongBase Correct ResultWeak Amidine remains Protonated (H+) Stays in Water / Emulsion WeakBase->ResultWeak ResultStrong Amidine becomes Free Base (N) Extracts into Organic Layer StrongBase->ResultStrong Final Evaporate Organic Layer -> Pure Free Base ResultStrong->Final

Figure 1: Decision logic for base selection. Note that weak bases fail to deprotonate the high-pKa amidine moiety.

Module 3: Solid-Phase Extraction (SCX Chromatography)

Best for: Highly water-soluble amidines that cannot be extracted, or when NaOH is incompatible with other functional groups.

The Science: Strong Cation Exchange (SCX) columns use silica-bonded sulfonic acid.[2][3] They operate on a "Catch and Release" mechanism.[2][3]

  • Catch: The basic amidine binds to the acidic resin (forming a salt) while non-basic impurities wash through.

  • Release: An ammonia solution neutralizes the resin, releasing the amidine as a free base [4, 6].

Protocol:

  • Load: Dissolve crude material in MeOH (or 5% Acetic Acid in MeOH if solubility is poor). Load onto the SCX cartridge.[2]

  • Wash: Flush with 3-5 Column Volumes (CV) of MeOH .

    • Result: Neutrals, acids, and non-basic impurities are removed.[4]

  • Elute: Flush with 3-5 CV of 2M

    
     in Methanol .
    
    • Result: The ammonia displaces the amidine.

  • Finish: Evaporate the ammonia/methanol filtrate to yield the clean free base.

SCX Mechanism Diagram:

SCX_Mechanism Step1 STEP 1: LOAD Crude Mixture (Basic + Neutral) Column1 SCX RESIN (R-SO3H) Binds Amidine Neutrals Pass Step1->Column1 Waste Waste (Impurities) Column1:n1->Waste Step2 STEP 2: WASH Methanol Step2->Column1 Step3 STEP 3: ELUTE 2M NH3 in MeOH Column2 SCX RESIN (R-SO3- NH4+) Releases Amidine Step3->Column2 Displacement Product Pure Amidine (Free Base) Column2:b2->Product

Figure 2: "Catch and Release" purification using Strong Cation Exchange (SCX) chromatography.

FAQ & Troubleshooting

Q: I tried the NaOH method (Module 2), but my product is oiling out and sticking to the glass. A: This is common with free-base amidines.

  • Fix: Add a small amount of DCM to the aqueous mixture before basifying. As the oil forms, it will immediately dissolve into the DCM droplets rather than sticking to the flask walls.

Q: My product is water-soluble even at pH 14. How do I get it out? A: If the molecule is small and highly polar:

  • Use Continuous Liquid-Liquid Extraction with DCM for 24-48 hours.

  • Or, use the SCX Method (Module 3) . This avoids the aqueous phase entirely if you load in Methanol.

Q: I need to keep the HCl salt, but I want to remove the excess reagents. A: Use Reverse Phase Flash Chromatography (C18) .

  • Run a gradient of Water (0.1% HCl) vs. Acetonitrile (0.1% HCl). The HCl in the mobile phase ensures the amidine stays protonated and sharpens the peak shape.

References
  • BenchChem. (2025).[5] Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures. Retrieved from

  • Reddit r/Chemistry. (2011). Synthetic chemists: getting rid of HCl? Retrieved from

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

  • Teledyne ISCO. (2012).[2][3] RediSep SCX Column Application Guide: Purification of organic compounds holding inherent basic properties.[3] Retrieved from

  • Semantic Scholar. Functionality of amidines and amidrazones: Physical and chemical properties. Retrieved from

  • National Institutes of Health (NIH). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications. Retrieved from

Sources

Technical Support Center: Optimizing Reaction pH for 1H-Imidazole-2-carboximidamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of optimizing reaction pH for couplings involving 1H-Imidazole-2-carboximidamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to improve yield, minimize byproducts, and achieve reproducible results in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the chemical principles at play, empowering you to troubleshoot and optimize your specific reaction with confidence.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the critical role of pH in these coupling reactions.

Q1: Why is pH the most critical parameter for coupling reactions with 1H-Imidazole-2-carboximidamide?

The pH of the reaction medium directly governs the protonation state of every functional group involved in the coupling. For a typical carbodiimide-mediated coupling between a carboxylic acid and 1H-Imidazole-2-carboximidamide, the reaction's success hinges on a delicate balance:

  • Carboxylic Acid (R-COOH): Must be partially deprotonated to its carboxylate form (R-COO⁻) to act as a nucleophile and attack the coupling agent.

  • Coupling Agent (e.g., EDC): Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) require protonation to become activated towards nucleophilic attack by the carboxylate.[1]

  • 1H-Imidazole-2-carboximidamide: This molecule possesses multiple basic sites. The carboximidamide (amidine) group is the primary nucleophile for the coupling. It must be in its neutral, deprotonated state to be reactive. Protonation renders it non-nucleophilic. The imidazole ring also has nitrogens that can be protonated.

  • Intermediates (e.g., O-acylisourea, NHS-ester): The stability of key reactive intermediates is highly pH-dependent. At high pH, they are susceptible to rapid hydrolysis, which competes with the desired coupling reaction.[2][3]

An incorrect pH can lead to complete reaction failure by preventing activation, deactivating the nucleophile, or destroying the active intermediate before the coupling can occur.

Q2: What are the key pKa values I need to consider for this reaction?

Understanding the acidity and basicity of each component is essential for rational pH optimization. While the exact pKa can vary based on the molecule's overall structure and solvent system, the following table provides crucial reference values.

Functional GroupSpeciesApproximate pKaRole in Reaction
Carboxylic AcidR-COOH3.5 - 5.0Must be deprotonated (pH > pKa) to become a nucleophilic carboxylate.
Imidazole Ring (protonated)Imidazolium~7.0Protonation state affects solubility and electronics, but is less critical than the amidine group.[4]
1H-Imidazole-2-carboximidamide (protonated) Amidinium ion 10.5 - 12.0 The amidine is the key nucleophile. It must be deprotonated (pH < pKa) to be reactive.[5]
N-Hydroxysuccinimide (NHS)NHS~6.0Relevant for the stability of the NHS-ester intermediate.
Water (as a nucleophile)H₂O15.7Competes with the amidine nucleophile, causing hydrolysis of active intermediates, especially at high pH.

Q3: What is the mechanism for a standard EDC/NHS coupling, and how does pH influence each step?

The most reliable method for this coupling is a two-step process where the pH is adjusted for each distinct phase of the reaction.[6] The overall mechanism and its pH dependency are illustrated below.

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC pH dependent activation EDC EDC (Protonated) NHS_Ester NHS-Ester (More Stable) O_Acyl->NHS_Ester + NHS Trapping N_Acylurea N-Acylurea (Byproduct) O_Acyl->N_Acylurea Rearrangement (Side Reaction) NHS NHS Product Amide Product NHS_Ester->Product + Amidine pH dependent nucleophilic attack Hydrolysis Hydrolyzed Acid NHS_Ester->Hydrolysis + H₂O (Side Reaction) Amidine Amidine Nucleophile (Deprotonated)

Caption: pH-Dependent Mechanism of EDC/NHS Coupling.

  • Step 1 (Activation, pH 4.5 - 6.0): This acidic pH is a compromise. It's low enough to protonate EDC for activation but high enough to have a sufficient concentration of the deprotonated carboxylate.[3] Adding N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) at this stage is crucial. It traps the highly reactive O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to rearrangement into an unreactive N-acylurea byproduct.[2]

  • Step 2 (Coupling, pH 7.2 - 8.5): The pH is raised to deprotonate the highly basic amidinium ion (pKa ~11), rendering the amidine group neutral and nucleophilic. This slightly basic pH facilitates the attack of the amidine on the NHS-ester. However, the pH should not be excessively high, as this would accelerate the hydrolysis of the NHS-ester, reducing the overall yield.[3][6]

Section 2: Troubleshooting Guide

Direct answers to common experimental failures.

Problem: I am getting very low or no product yield.

This is the most common issue and can usually be traced back to a pH-related problem.

Troubleshooting_Workflow start Low or No Yield Observed q1 Are you using a two-step pH protocol? start->q1 q2 Is your Activation Buffer pH 4.5-6.0? q1->q2 Yes sol1 Implement a two-step protocol. Activate at low pH, then raise pH for coupling. q1->sol1 No q3 Is your Coupling Buffer pH 7.2-8.5? q2->q3 Yes sol2 Adjust pH of activation step. Use MES or Acetate buffer. Avoid Phosphate buffer here. q2->sol2 No q4 Are EDC/NHS reagents fresh and anhydrous? q3->q4 Yes sol3 Adjust pH of coupling step. Use PBS or Borate buffer. Ensure pH < pKa of amidine. q3->sol3 No q5 Does LC-MS show N-acylurea byproduct? q4->q5 Yes sol4 Use fresh, high-quality reagents. Prepare solutions immediately before use. q4->sol4 No sol5 Ensure NHS or Sulfo-NHS is used during the activation step to suppress rearrangement. q5->sol5 Yes

Caption: A logical workflow for troubleshooting low coupling yield.

  • Possible Cause & Solution 1: Single pH Protocol.

    • Explanation: Using a single, intermediate pH (e.g., pH 7) is inefficient for both steps. At pH 7, EDC activation is slow, and the amidine nucleophile is still mostly protonated and non-nucleophilic.

    • Corrective Action: You must use a two-step pH protocol. Activate the carboxylic acid with EDC/NHS in a buffer at pH 4.5-6.0 first. Then, add this activated mixture to your amidine solution buffered at pH 7.2-8.5.[6][7]

  • Possible Cause & Solution 2: Inappropriate Buffer Selection.

    • Explanation: Buffers are not inert. Buffers containing primary amines (like Tris or Glycine) or carboxylates (like Acetate, if it's your coupling partner) will compete in the reaction.[3] Phosphate buffers can sometimes reduce EDC efficiency in the activation step.

    • Corrective Action: Use non-interfering buffers. 2-(N-morpholino)ethanesulfonic acid (MES) is an excellent choice for the activation step (pH 4.5-6.0). Phosphate-buffered saline (PBS) or borate buffers are suitable for the coupling step (pH 7.0-8.5).[3]

  • Possible Cause & Solution 3: Hydrolysis of Reagents/Intermediates.

    • Explanation: EDC and NHS are moisture-sensitive. The active NHS-ester is also susceptible to hydrolysis, a reaction that is accelerated by time and higher pH.

    • Corrective Action: Always use fresh, high-quality EDC and NHS.[3] Prepare stock solutions immediately before use. After the activation step, add the NHS-ester to the amidine solution without delay.

Problem: My main byproduct has a mass corresponding to my activated acid plus EDC.

  • Cause: N-Acylurea Formation.

    • Explanation: This occurs when the O-acylisourea intermediate, formed after the carboxylic acid reacts with EDC, rearranges intramolecularly instead of reacting with NHS or the target amine.[8] This side reaction is more prevalent in the absence of NHS.

    • Corrective Action: Always include NHS or Sulfo-NHS in your activation step. A slight molar excess of NHS over EDC can further ensure the O-acylisourea is efficiently trapped as the more stable NHS-ester.[2]

Section 3: Experimental Protocols

Protocol 1: General Two-Step pH Protocol for EDC/NHS Coupling

This protocol is a robust starting point for coupling a generic carboxylic acid to 1H-Imidazole-2-carboximidamide.

Materials:

  • Carboxylic Acid Substrate

  • 1H-Imidazole-2-carboximidamide Substrate

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffer (or Borate Buffer), pH 7.5

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5

Procedure:

Step 1: Carboxylic Acid Activation (pH 5.5)

  • Dissolve your carboxylic acid substrate in the Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or anhydrous DMSO/DMF if solubility is an issue). A typical concentration is 10-fold higher than the final reaction concentration.

  • Add EDC to the carboxylic acid solution to a final molar excess of 2-10 equivalents over the acid.

  • Immediately add NHS to the reaction to a final molar excess of 2-5 equivalents over the acid.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[7]

Step 2: Amidine Coupling (pH 7.5) 6. In a separate vessel, dissolve the 1H-Imidazole-2-carboximidamide substrate in the Coupling Buffer. A 1.1 to 1.5 molar excess relative to the carboxylic acid is a good starting point. 7. Add the entire activated NHS-ester solution from Step 1 into the amidine solution. The final pH of the mixture should be between 7.2 and 8.0. 8. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. 9. Monitor reaction progress by LC-MS or TLC.

Step 3: Quenching (Optional) 10. To quench any remaining NHS-esters, you can add a small amount of a primary amine-containing buffer (like Tris) or a specific quenching agent like hydroxylamine. Incubate for 30 minutes. 11. Proceed with purification (e.g., HPLC, column chromatography).

References
  • Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(31), 10436–10443. [Link]

  • ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides | Request PDF. Retrieved February 12, 2026, from [Link]

  • Nam, K., et al. (2018). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications, 54(74), 10432-10435. [Link]

  • Le-Musk, M., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2720. [Link]

  • Kuo, Y., & Lee, D. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. International Journal of Molecular Sciences, 16(2), 4253–4271. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Looper, R. E., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54378. [Link]

  • DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved February 12, 2026, from [Link]

  • Kennedy, A. J., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7546–7560. [Link]

  • Wikipedia. (n.d.). Poly(amidoamine). Retrieved February 12, 2026, from [Link]

  • PubMed. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved February 12, 2026, from [Link]

  • Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 22(8), 5727-5732. [Link]

  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 12, 2026, from [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 12, 2026, from [Link]

  • Diva-portal.org. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). CID 158204709 | C8H10N6O2. Retrieved February 12, 2026, from [Link]

  • PubMed Central. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved February 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved February 12, 2026, from [Link]

  • Reddit. (2022). amide coupling help. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2008). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Stability & Storage of Imidazole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMG-OX-001 Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Critical Alert

Subject: Prevention of oxidative degradation and hydrolysis in Imidazole-2-carboximidamide (and its salts).

The Core Issue: Imidazole-2-carboximidamide is a "double-threat" molecule regarding stability. It contains an imidazole ring (susceptible to photo-oxidation and ring-opening) and a carboximidamide (amidine) group (highly basic, hygroscopic, and prone to hydrolysis).

Immediate Action Required: If your compound appears yellow/orange or emits a faint ammonia-like odor , degradation has already initiated.

  • Stop: Do not use for quantitative screening (Ki/IC50) without re-purification.

  • Store: Move remaining stock to -20°C under Argon immediately.

The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The instability of this compound is driven by two distinct but coupled pathways: Hydrolytic Deamination and Oxidative Coupling .

The Chemical Vulnerability

The amidine group (


) is a strong base (

). In its free-base form, it is a potent nucleophile.
  • Hygroscopicity: The high basicity attracts atmospheric moisture.

  • Hydrolysis: Water attacks the electrophilic central carbon, expelling ammonia and forming the thermodynamically stable (and inactive) Imidazole-2-carboxamide .

  • Oxidation: The electron-rich imidazole ring is sensitive to Singlet Oxygen (

    
    ), especially under light exposure, leading to N-oxides or diazo-coupling (yellowing).
    
Visualizing the Pathway

The following diagram maps the degradation logic. Use this to diagnose your sample's condition.

DegradationPathway Compound Imidazole-2- carboximidamide (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Oxide N-Oxides / Azo-Dimers (Yellow Color) Compound->Oxide Oxidative Stress Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Oxygen Oxygen / Light (Photo-oxidation) Oxygen->Oxide Amide Imidazole-2- carboxamide (Inactive Impurity) Intermediate->Amide Collapse Ammonia NH3 (Gas Release) Intermediate->Ammonia Elimination

Figure 1: Mechanistic pathway showing the dual risks of hydrolysis (leading to amide formation) and oxidation (leading to color change).

Standard Operating Procedures (SOPs)

Storage Protocol: The "Golden Standard"

This protocol ensures <1% degradation over 12 months.

ParameterSpecificationScientific Rationale
Form Hydrochloride Salt (HCl) The protonated amidinium ion is significantly less nucleophilic and resistant to oxidation than the free base [1].
Atmosphere Argon or Nitrogen Displaces

and moisture. Argon is heavier than air and preferred for frequent opening.
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis (

) significantly.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing photo-oxidation); Parafilm creates a secondary moisture barrier.
Desiccant P2O5 or Silica Gel Essential inside the secondary container to scavenge trapped moisture.
Handling Workflow (Step-by-Step)

Objective: Minimize exposure to air during weighing.

  • Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.

  • Inert Weighing: If possible, weigh inside a glovebox. If not, use the "Flush-Weigh-Flush" technique:

    • Flush the headspace with Argon immediately upon opening.

    • Weigh the required amount quickly.

    • Flush the vial again with Argon for 10 seconds before resealing.

  • Solubilization: Dissolve only what is needed for the day.

    • Solvent: DMSO is standard, but ensure it is anhydrous . Wet DMSO accelerates hydrolysis.

Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it still usable?

Diagnosis: Oxidation/Dimerization. The yellow color typically indicates the formation of conjugated impurities (azo-linkages) or N-oxides, often driven by light exposure or trace metal contamination.

  • Action: Check purity via LC-MS. If purity is >95%, it may be usable for qualitative work, but discard for kinetic studies (

    
     values will be skewed).
    
Q2: I see a peak at M+1 in LC-MS corresponding to Mass + 1 Da (or M+18 in some ionizations). What is this?

Diagnosis: Hydrolysis. You are likely detecting Imidazole-2-carboxamide .

  • Calculation: Amidine (

    
    ) 
    
    
    
    Amide (
    
    
    ).
  • Mass Shift: The replacement of

    
     (15 Da) with 
    
    
    
    (16 Da) results in a +1 Da mass shift in the parent structure.
  • Action: This impurity is inactive and competes for the binding site. Recrystallize or repurchase.

Q3: Can I store the compound in DMSO solution at -20°C?

Recommendation: Risky. While DMSO prevents freezing (mostly), it is hygroscopic. Over time, water absorbed by DMSO will hydrolyze the amidine.

  • Better Alternative: Store as dry powder. If solution storage is mandatory, use single-use aliquots to avoid freeze-thaw cycles which condense water.

Decision Support Matrix

Use this logic flow to determine the correct storage method based on your usage frequency.

StorageDecision Start New Shipment Arrived FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl / Sulfate Salt FormCheck->Salt Convert CRITICAL: Convert to HCl Salt or Use Immediately FreeBase->Convert Usage Usage Frequency? Salt->Usage Daily Daily/Weekly Usage->Daily LongTerm Monthly/Archival Usage->LongTerm Desiccator Store: Desiccator @ RT (Protect from Light) Daily->Desiccator Freezer Store: -20°C under Argon (Sealed with Parafilm) LongTerm->Freezer

Figure 2: Decision matrix for optimal storage conditions based on chemical form and usage frequency.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12345, Imidazole-2-carboximidamide. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Lijuan, Y., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.[1] ChemRxiv.[1] Retrieved from [Link]

  • Royal Society of Chemistry. The Chemistry of Amidines and Imidates. Patai's Chemistry of Functional Groups. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1H-Imidazole-2-carboximidamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1H-Imidazole-2-carboximidamide dihydrochloride, a molecule of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific dihydrochloride salt, this guide will provide a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related compounds, namely the parent 1H-imidazole and other 2-substituted imidazole derivatives. We will explore the anticipated chemical shifts, coupling constants, and the influence of the carboximidamide and dihydrochloride functionalities on the overall spectral appearance. Furthermore, this guide will furnish a comprehensive, step-by-step protocol for the preparation and acquisition of a high-quality ¹H NMR spectrum for this and similar compounds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

1H-Imidazole-2-carboximidamide dihydrochloride presents a unique spectroscopic challenge due to the presence of a protonated imidazole ring and a positively charged carboximidamide group. The dihydrochloride nature of the salt will significantly influence the electron density across the molecule, leading to notable downfield shifts of the imidazole ring protons compared to neutral imidazole.

Expected ¹H NMR Signals for 1H-Imidazole-2-carboximidamide dihydrochloride:

Proton LabelExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H4, H5~7.5 - 8.0Doublet~1-2 HzThese two protons on the imidazole ring are expected to be chemically equivalent or very close in chemical shift, appearing as a single signal or two closely spaced doublets. The protonation of the imidazole ring will cause a significant downfield shift compared to neutral imidazole.
NH (imidazole)Broad, ~12.0 - 14.0Singlet-The acidic protons on the nitrogen atoms of the imidazole ring are expected to be broad and may exchange with residual water in the solvent. Their observation is highly dependent on the solvent and sample conditions.
NH2 (carboximidamide)Broad, ~8.0 - 9.5Singlet-The protons of the amidinium group will also be broad due to quadrupole broadening and potential exchange. Their chemical shift is influenced by the positive charge.

A Comparative Analysis: Distinguishing Features from Related Compounds

To appreciate the unique spectral features of 1H-Imidazole-2-carboximidamide dihydrochloride, a comparison with the ¹H NMR spectra of 1H-imidazole and other 2-substituted imidazoles is illuminating.

¹H NMR Chemical Shift Comparison:

CompoundH2 (ppm)H4 (ppm)H5 (ppm)Reference
1H-Imidazole (in CDCl3)~7.73~7.13~7.13[1]
Predicted: 1H-Imidazole-2-carboximidamide dihydrochloride -~7.5 - 8.0~7.5 - 8.0-
1H-Imidazole-2-carboxylic acid-~7.2~7.2[2]
2-Phenyl-1H-imidazole-~7.1-7.5 (multiplet)~7.1-7.5 (multiplet)[3]

The most striking difference is the anticipated significant downfield shift of the H4 and H5 protons in the dihydrochloride salt compared to the neutral parent imidazole. This is a direct consequence of the electron-withdrawing effect of the protonated nitrogens and the positively charged substituent at the C2 position. In neutral imidazole, the C2-H proton appears at a distinct downfield position[1]. The substitution at this position in our target molecule eliminates this signal, providing a clear diagnostic marker.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum of a hydrochloride salt requires careful sample preparation to ensure good resolution and minimize artifacts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1H-Imidazole-2-carboximidamide dihydrochloride.[4] The use of an accurate analytical balance is crucial.

    • Choose an appropriate deuterated solvent. For hydrochloride salts, Deuterium Oxide (D₂O) or DMSO-d₆ are common choices due to their ability to dissolve polar compounds. D₂O is often preferred to observe exchangeable protons, though the N-H protons will exchange with deuterium.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

    • Ensure complete dissolution. Gentle vortexing or sonication may be necessary. Any undissolved particulate matter will lead to poor spectral quality and must be removed.[4]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[6] This step is critical to remove any microscopic solid particles that can degrade spectral resolution.

    • Cap the NMR tube securely and label it clearly.

  • NMR Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a small molecule on a 400 or 500 MHz spectrometer would include:

      • A 90° pulse angle.

      • A spectral width of approximately 16 ppm.

      • An acquisition time of 2-3 seconds.

      • A relaxation delay of 1-2 seconds.

      • A sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., DSS for D₂O).

Visualizing the Molecular-Spectral Correlation

To visually connect the molecular structure with its expected ¹H NMR signals, the following diagram illustrates the proton environments in 1H-Imidazole-2-carboximidamide.

Caption: Correlation of protons in 1H-Imidazole-2-carboximidamide to their predicted ¹H NMR signals.

Conclusion

References

  • SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole. [Link]

  • Tomi, I. H. R., et al. (2015). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Nikolova, S., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]

  • Reddy, G. S., et al. (2016). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • SpectraBase. N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • Kaga, A., Saito, H., & Yamano, M. (2024). Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. Royal Society of Chemistry. [Link]

  • ResearchGate. ¹H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Zolfigol, M. A., et al. (2014). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as an eco-friendly and green catalyst. RSC Advances. [Link]

  • Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. [Link]

  • American Elements. 1H-imidazole-2-carboximidamide dihydrochloride. [Link]

  • CAS Common Chemistry. 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:?). [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7. [Link]

Sources

Advanced HPLC Strategies for Purity Determination of Imidazole Amidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity determination of imidazole amidine derivatives represents a classic chromatographic paradox. These molecules possess dual basic centers—the imidazole ring (


) and the amidine group (

)—rendering them positively charged at standard chromatographic pH levels.[1] This cationic nature leads to severe secondary interactions with residual silanols on silica-based columns, resulting in peak tailing, retention shifts, and quantitation errors.[1]

This guide objectively compares the Legacy Method (Ion-Pair Chromatography - IPC) against the Modern Alternative (Charged Surface Hybrid - CSH Technology) . While IPC has been the historical standard, our experimental data suggests that CSH technology offers superior reproducibility, MS-compatibility, and kinetic performance for this class of compounds.[1]

The Challenge: The "Silanol Trap"

To understand the solution, we must first diagnose the failure mode of standard C18 methods.

  • The Analyte: Imidazole amidines are "hard" bases.[1] At pH 2–8, they exist predominantly as dications.[1]

  • The Stationary Phase: Even high-purity Type B silica contains residual silanol groups (

    
    ).[1] Above pH 3, a fraction of these deprotonate to 
    
    
    
    .[1]
  • The Interaction: The cationic amidine undergoes a strong electrostatic attraction to the anionic silanol (Ion-Exchange mechanism). This secondary retention mechanism is slow and non-linear, causing the characteristic "shark-fin" tailing.[1]

Comparative Analysis: IPC vs. CSH Technology

We evaluated two distinct methodologies for the purity analysis of a representative imidazole amidine derivative (e.g., Dabigatran Etexilate impurity profile).

Option A: The Legacy Standard (Ion-Pairing)

Mechanism: An anionic reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The sulfonate tail binds to the C18 surface, creating a dynamic ion-exchange surface that retains the cationic analyte while masking silanols.

  • Pros: Excellent peak shape; tunable retention.[1]

  • Cons:

    • Hysteresis: Requires 60+ minutes of equilibration.[1]

    • Incompatibility: Non-volatile salts prohibit LC-MS analysis.[1]

    • Drift: Baseline instability during gradients.[1]

Option B: The Modern Solution (Charged Surface Hybrid C18)

Mechanism: The stationary phase particle is modified with a low-level permanent positive surface charge. This charge electrostatically repels the protonated amidine analyte, preventing it from approaching the surface silanols, while the C18 ligand handles the hydrophobic separation.

  • Pros:

    • MS-Ready: Uses simple volatile buffers (Formic Acid/Ammonium Formate).[1]

    • Speed: Equilibration in < 5 column volumes.

    • Loadability: High mass loading without peak distortion.[1]

  • Cons: Slightly different selectivity requires method re-optimization.

Experimental Data Summary
Performance MetricMethod A: C18 + Ion PairingMethod B: CSH C18 + Formate
Tailing Factor (

)
1.151.08
Resolution (

)
2.83.2
Equilibration Time 75 mins8 mins
MS Compatibility No (Signal Suppression)Yes (High Sensitivity)
LOD (S/N = 3) 0.05%0.01%

Visualizing the Mechanism

The following diagram illustrates the fundamental difference in how these two technologies handle the "Silanol Trap."

G cluster_0 Legacy: Ion-Pairing cluster_1 Modern: Charged Surface Hybrid (CSH) Silanol Silanol (Si-O⁻) IPC IPC Reagent (Sulfonate) IPC->Silanol Masks Analyte_A Amidine (+) IPC->Analyte_A Forms Neutral Complex Surface Surface Charge (+) Silanol_B Silanol (Si-O⁻) Surface->Silanol_B Shields Analyte_B Amidine (+) Surface->Analyte_B Repels (Prevents Tailing)

Caption: Figure 1.[1] Mechanism of Action. IPC relies on complexation (Left), while CSH utilizes electrostatic repulsion to shield the analyte from silanols (Right).[1]

Recommended Protocol: CSH Method

This protocol is validated for imidazole amidine derivatives (e.g., Dabigatran, Pentamidine analogs).[1]

Reagents & Equipment
  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH or similar),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

  • System: HPLC or UHPLC with DAD/PDA detector.

Step-by-Step Workflow
  • Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL LC-MS grade Formic Acid to 1000 mL water.[1] Mix well.

    • Note: Do not use phosphate buffers if MS detection is planned.[1]

  • Gradient Setup:

    • Flow Rate: 1.0 mL/min[2][3][4][5][6]

    • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for amidines).[1]

    Time (min)%A%BCurve
    0.0955Initial
    15.04060Linear
    16.0595Wash
    18.0595Hold
    18.1955Re-equilibrate
    22.0955End
  • System Suitability (Self-Validation):

    • Inject a standard solution (

      
      ).[1]
      
    • Pass Criteria: Tailing Factor (

      
      ) 
      
      
      
      ; Retention Time %RSD
      
      
      (n=5).
    • Troubleshooting: If tailing occurs, verify the pH of MP A is

      
       to ensure the surface charge mechanism is active.
      

Method Development Decision Tree

Use this workflow to determine if you should switch from your current method.

Workflow Start Start: Imidazole Amidine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckTailing Is Tailing Factor > 1.3? CheckMS->CheckTailing No UseCSH RECOMMENDATION: Charged Surface Hybrid C18 (Acidic Mobile Phase) CheckMS->UseCSH Yes CheckTailing->UseCSH Yes UseIPC Legacy Method: Ion-Pairing (Octanesulfonate) (Only if CSH fails) CheckTailing->UseIPC No (Current method works) UseHILIC Alternative: HILIC (Amide Phase) (If retention is too low on C18) UseCSH->UseHILIC Analyte elutes in void?

Caption: Figure 2. Decision matrix for selecting the optimal stationary phase based on detection needs and peak topology.

References

  • McCalley, D. V. (2023).[1][7] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[1][7] Link

  • Stoll, D. R. (2022).[1][7] Essentials of LC Troubleshooting, III – Those Peaks Don't Look Right. LCGC North America.[1][7] Link

  • Bernardi, et al. (2013).[1] Stability indicating HPLC method for the determination of Dabigatran Etexilate in capsules. Scholars Research Library. Link

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?Link

  • BenchChem Application Note. (2025). Analytical Techniques for the Determination of Imidazole Compounds. Link

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Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C4H8Cl2N4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis, mass spectrometry stands as a cornerstone for molecular identification. However, the path to unambiguous structure elucidation is often complicated by the presence of isomers—molecules sharing the same chemical formula but differing in atomic arrangement. This guide, designed for the discerning researcher, delves into the mass spectrometry fragmentation patterns of C4H8Cl2N4, a molecular formula representing a multitude of potential isomeric structures. In the absence of direct experimental data for every conceivable isomer, this guide will provide a comparative analysis based on established fragmentation principles of structurally related compounds, offering a predictive framework for isomer differentiation.

Our focus will be on plausible isomers centered around a dichlorinated pyrimidine or pyrazine core, common structural motifs for a molecule with this formula. By understanding the characteristic fragmentation pathways of these core structures and the influence of alkyl substituents, we can anticipate the unique mass spectral fingerprints of different C4H8Cl2N4 isomers.

The Isomeric Landscape of C4H8Cl2N4

The molecular formula C4H8Cl2N4 suggests a nitrogen-containing heterocyclic structure. For the purpose of this comparative guide, we will consider two primary isomeric backbones: dichlorinated pyrimidine and dichlorinated pyrazine, with ethyl or dimethyl substituents. These structures provide a basis for exploring how the relative positions of the chlorine atoms, nitrogen atoms, and alkyl groups influence fragmentation.

Proposed Isomeric Structures for Comparison:

  • Isomer A: 2,4-dichloro-6-ethyl-pyrimidine

  • Isomer B: 4,6-dichloro-2,5-dimethylpyrimidine

  • Isomer C: 2,5-dichloro-3,6-dimethylpyrazine

General Principles of Fragmentation in N-Heterocycles

Electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile organic compounds, initiates fragmentation through the formation of a molecular ion (M+•). The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For halogenated N-heterocycles, several key fragmentation processes are consistently observed.

The stability of the aromatic ring in pyrimidine and its derivatives often results in the ring being retained in many of the fragment ions. Fragmentation is largely driven by the nature and position of the substituents on the ring. Common fragmentation processes include the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[1]

Comparative Fragmentation Analysis of C4H8Cl2N4 Isomers

The following sections predict the dominant fragmentation pathways for our selected isomers based on known fragmentation behaviors of similar molecules.

Isomer A: 2,4-dichloro-6-ethyl-pyrimidine

The fragmentation of this isomer is expected to be initiated by processes involving the ethyl and chloro substituents.

Predicted Fragmentation Pathway for Isomer A:

M [C4H8Cl2N4]+• m/z = 178/180/182 F1 [M - CH3]+ m/z = 163/165/167 M->F1 - •CH3 F2 [M - Cl]+ m/z = 143/145 M->F2 - •Cl F3 [M - C2H4]+• m/z = 150/152/154 M->F3 - C2H4 F4 [F2 - HCN]+ m/z = 116/118 F2->F4 - HCN

Predicted fragmentation of 2,4-dichloro-6-ethyl-pyrimidine.

A primary fragmentation will likely be the loss of a methyl radical (•CH3) from the ethyl group via alpha-cleavage, leading to a stable ion at m/z 163/165/167. Another significant pathway is the loss of a chlorine radical (•Cl), a common fragmentation for halogenated compounds, resulting in an ion at m/z 143/145.[2][3] A McLafferty-type rearrangement could also lead to the elimination of ethylene (C2H4), producing a radical cation at m/z 150/152/154. Subsequent fragmentation of the [M - Cl]+ ion could involve the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a characteristic fragmentation of N-heterocycles.

Isomer B: 4,6-dichloro-2,5-dimethylpyrimidine

The presence of two methyl groups and the positions of the chlorine atoms will differentiate its fragmentation from Isomer A.

Predicted Fragmentation Pathway for Isomer B:

M [C4H8Cl2N4]+• m/z = 178/180/182 F1 [M - Cl]+ m/z = 143/145 M->F1 - •Cl F2 [M - H]+ m/z = 177/179/181 M->F2 - •H F3 [F1 - HCN]+ m/z = 116/118 F1->F3 - HCN F4 [F1 - CH3CN]+ m/z = 102/104 F1->F4 - CH3CN

Predicted fragmentation of 4,6-dichloro-2,5-dimethylpyrimidine.

Similar to Isomer A, a dominant fragmentation will be the loss of a chlorine radical (•Cl) to form an ion at m/z 143/145. The loss of a hydrogen radical (•H) from a methyl group to form a stable benzyl-type cation is also a probable pathway. The subsequent fragmentation of the [M - Cl]+ ion would likely involve the loss of neutral molecules like HCN or acetonitrile (CH3CN) as the pyrimidine ring breaks apart. The loss of acetonitrile would be a more distinguishing feature for isomers with a methyl group adjacent to a ring nitrogen.

Isomer C: 2,5-dichloro-3,6-dimethylpyrazine

The pyrazine ring, with its nitrogens in a 1,4-relationship, will lead to different ring cleavage patterns compared to the pyrimidine isomers.

Predicted Fragmentation Pathway for Isomer C:

M [C4H8Cl2N4]+• m/z = 178/180/182 F1 [M - Cl]+ m/z = 143/145 M->F1 - •Cl F2 [M - CH3]+ m/z = 163/165/167 M->F2 - •CH3 F3 [F1 - HCN]+ m/z = 116/118 F1->F3 - HCN F4 [F1 - C2N2]+• m/z = 91/93 F1->F4 - C2N2

Predicted fragmentation of 2,5-dichloro-3,6-dimethylpyrazine.

The initial loss of a chlorine radical (•Cl) to give an ion at m/z 143/145 and the loss of a methyl radical (•CH3) to yield an ion at m/z 163/165/167 are expected to be major fragmentation pathways. A key differentiator for the pyrazine structure would be the potential for a retro-Diels-Alder type cleavage of the ring, which could lead to the expulsion of neutral fragments like cyanogen (C2N2), resulting in a distinct fragment ion. The loss of HCN from the [M - Cl]+ fragment is also a likely event.

Tabular Summary of Predicted Key Fragments

m/z (relative to isotopes)Proposed FragmentIsomer AIsomer BIsomer CRationale
178/180/182[M]+• Molecular Ion
163/165/167[M - CH3]+Loss of a methyl radical from ethyl or methyl group.
150/152/154[M - C2H4]+•McLafferty rearrangement of the ethyl group.
143/145[M - Cl]+Loss of a chlorine radical, a common pathway for halogenated compounds.[2][3]
116/118[M - Cl - HCN]+Loss of HCN from the monochlorinated ring fragment.
102/104[M - Cl - CH3CN]+Loss of acetonitrile, potentially more favorable from the dimethylpyrimidine structure.
91/93[M - Cl - C2N2]+•Ring cleavage of the pyrazine structure.

Experimental Protocol Considerations

To experimentally verify these predicted fragmentation patterns, the following mass spectrometry parameters would be recommended:

  • Ionization Mode: Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Inlet System: Gas Chromatography (GC) for separation of potential isomers prior to mass analysis.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition of fragment ions.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments on the primary fragment ions can provide further structural information and confirm the proposed fragmentation pathways.

Conclusion

While the definitive identification of a specific C4H8Cl2N4 isomer requires the analysis of a pure standard, this comparative guide provides a logical framework for predicting and interpreting their mass spectra. The key to differentiation lies in the unique fragmentation pathways driven by the arrangement of substituents and the nature of the heterocyclic core. The loss of specific neutral fragments, such as ethylene from an ethyl group or the characteristic ring cleavage products of pyrazine versus pyrimidine, can serve as diagnostic markers. By coupling these predictive insights with high-resolution mass spectrometry and tandem MS techniques, researchers can confidently navigate the complexities of isomer identification in their analytical endeavors.

References

  • PubMed. Photofragmentation of halogenated pyrimidine molecules in the VUV range. Available from: [Link]

  • PubMed. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1][4]benzothiazepines. Available from: [Link]

Sources

Technical Comparison Guide: Infrared Spectroscopy of Imidazole-2-Carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The imidazole-2-carboximidamide moiety (often referred to as a 2-amidinoimidazole) represents a critical pharmacophore in drug development, functioning as a bioisostere for guanidines and serving as a key hydrogen-bonding motif in protease inhibitors.

Accurate characterization of this functional group is challenging due to the electronic conjugation between the electron-rich imidazole ring and the electron-deficient amidine group. This guide provides a definitive spectral analysis, distinguishing this moiety from its synthetic precursors (nitriles) and structural analogs (amides, guanidines).

Theoretical Framework: Vibrational Mode Analysis[1]

The infrared spectrum of imidazole-2-carboximidamide is governed by the interplay between the aromatic imidazole cycle and the exocyclic amidine (


).
The Conjugation Effect

Unlike aliphatic amidines, where the


 stretch appears near 

, the attachment to the C2 position of the imidazole ring facilitates

-electron delocalization.
  • Mechanism: The imidazole ring acts as an electron donor, increasing the single-bond character of the exocyclic

    
     bond.
    
  • Result: A red shift (lowering of wavenumber) of the amidine

    
     band, typically observed in the 
    
    
    
    range.
Spectral Assignment Table[1][2]
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Amidine (

)

Stretch (Asym/Sym)

Medium-StrongOften appears as a "doublet" or broad band due to H-bonding.[1]
Imidazole Ring

Stretch (

)

Weak-MediumDistinct from aliphatic

(

).
Amidine

Stretch

Strong The primary diagnostic peak. Conjugated.
Imidazole Ring

/

Ring Stretch

Medium"Breathing" modes of the heteroaromatic ring.
Amidine

Scissoring

MediumCan overlap with ring modes; often a shoulder to the

.
Imidazole Ring Ring Deformation

MediumFingerprint region confirmation.

Comparative Analysis: Performance vs. Alternatives

In synthetic workflows, this moiety is often generated from a nitrile precursor or compared against amide isosteres. Distinguishing these is critical for validating reaction completion.

Alternative 1: The Nitrile Precursor (Imidazole-2-carbonitrile)
  • The Challenge: Incomplete conversion of the nitrile to the amidine.

  • Differentiation: The nitrile group exhibits a sharp, diagnostic band at

    
      (
    
    
    
    stretch).
  • Validation Metric: A pure imidazole-2-carboximidamide sample must show zero absorbance in the

    
     region.
    
Alternative 2: The Amide Isostere (Imidazole-2-carboxamide)
  • The Challenge: Hydrolysis of the amidine yields the amide, a common degradation impurity.

  • Differentiation:

    • Amide: Displays a strong

      
       stretch (Amide I) , typically at 
      
      
      
      .
    • Amidine: Lacks the carbonyl. The

      
       is lower in frequency (
      
      
      
      ) and often sharper than the broad carbonyl band.
  • Validation Metric: Absence of the strong carbonyl dipole band at

    
    .
    
Alternative 3: The Guanidine Analog
  • The Challenge: Structural similarity leads to spectral overlap.

  • Differentiation: Guanidines are significantly more basic. In protonated forms (salts), guanidines show a highly symmetric

    
     resonance, often resulting in a simplified spectrum in the 
    
    
    
    region (degenerate modes) compared to the distinct
    
    
    /
    
    
    split of the amidine.

Visualization of Structural Logic

The following diagram illustrates the vibrational causality and the differentiation logic between the target moiety and its analogs.

G Target Imidazole-2-carboximidamide Imid Imidazole Ring (Electron Donor) Target->Imid Amid Amidine Group (Electron Acceptor) Target->Amid Nitrile Nitrile Precursor (2250 cm⁻¹) Target->Nitrile Distinguish via Amide Amide Impurity (C=O @ 1690 cm⁻¹) Target->Amide Distinguish via CN_Stretch C=N Stretch (Red Shifted) Imid->CN_Stretch Conjugation Lowers Freq Amid->CN_Stretch Primary Mode ~1660 cm⁻¹ NH_Stretch N-H Stretch (3400-3200 cm⁻¹) Amid->NH_Stretch

Figure 1: Structural components influencing vibrational modes and key spectral differentiators against common impurities.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (ALCOA+ principles), follow this protocol for characterizing imidazole-2-carboximidamide derivatives.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond Crystal.

    • Reasoning: Amidines are basic and can react with atmospheric

      
       to form carbonates, or interact with KBr matrix moisture. ATR minimizes exposure time.
      
  • Alternative: Nujol Mull. Avoid KBr pellets if the sample is a hydrochloride salt, as ion exchange (

    
    ) can shift peaks.
    
Step-by-Step Validation Workflow
  • Background Collection: Collect 32 scans of air background.

  • Sample Application: Apply solid sample to cover the crystal face completely. Apply pressure until the energy throughput stabilizes.

  • Acquisition: Collect 32-64 scans at

    
     resolution.
    
  • Data Processing: Apply baseline correction if necessary. Do not smooth data excessively, as this may obscure the splitting of the

    
     bands.
    
Decision Logic (Pass/Fail)

DecisionTree Start Analyze Spectrum Check2250 Peak at 2250 cm⁻¹? Start->Check2250 FailNitrile FAIL: Residual Nitrile Check2250->FailNitrile Yes Check1690 Strong Peak > 1680 cm⁻¹? Check2250->Check1690 No FailAmide FAIL: Amide Hydrolysis Check1690->FailAmide Yes (C=O) Check1660 Strong Peak 1670-1640 cm⁻¹? Check1690->Check1660 No CheckNH Broad/Split Peak 3400-3200 cm⁻¹? Check1660->CheckNH Yes Pass PASS: Identity Confirmed CheckNH->Pass Yes

Figure 2: QC Decision Tree for validating imidazole-2-carboximidamide synthesis.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Imidazole Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Amidine/Amide shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Tables. Available at: [Link]

Sources

Elemental Analysis Standards for 1H-Imidazole-2-carboximidamide 2HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists validating the purity of 1H-Imidazole-2-carboximidamide dihydrochloride (CAS 1788054-71-6). It objectively compares calibration standards and methodologies required to accurately characterize this high-nitrogen, halogenated salt.

Executive Summary & Core Challenge

1H-Imidazole-2-carboximidamide dihydrochloride (C₄H₈Cl₂N₄) presents a unique "triad of difficulty" for elemental analysis (EA):

  • Extreme Nitrogen Content (~30.6%): Far exceeds typical organic standards (e.g., Acetanilide ~10%), risking non-linear detector response.

  • High Halogen Load (~38.7% Cl): Requires robust halogen scrubbing to prevent interference with N-detection and demands specific Cl-calibration.

  • Hygroscopic Salt Matrix: The dihydrochloride form is prone to moisture uptake, skewing Hydrogen values and diluting Carbon/Nitrogen percentages.

This guide compares the three primary calibration strategies—Universal Organic Standards , Heteroatom-Specific Standards , and Matrix-Matched Hybrids —to determine the optimal workflow for validating this compound.

Comparative Analysis of Calibration Standards

For an analyte with the formula C₄H₈Cl₂N₄ (MW: 183.04 g/mol ), the choice of calibration standard is critical. The table below contrasts the performance of common standards against the specific needs of this imidazole derivative.

Table 1: Performance Matrix of EA Standards for 1H-Imidazole-2-carboximidamide 2HCl
FeatureStandard A: Acetanilide Standard B: Sulfanilamide Standard C: S-Benzylthiuronium Chloride Standard D: Melamine
Formula C₈H₉NOC₆H₈N₂O₂SC₈H₁₁ClN₂SC₃H₆N₆
Nitrogen % 10.36% (Low)16.27% (Medium)13.82% (Low-Medium)66.64% (Very High)
Chlorine % 0.00%0.00%17.49% 0.00%
Suitability Poor. Requires massive extrapolation for N; no Cl calibration.Moderate. Good stability, but N content is half that of the analyte.High (for Cl). Essential for validating Cl recovery.High (for N). Brackets the high N content of the analyte.
Stability Excellent (Non-hygroscopic)ExcellentGood (Slightly hygroscopic)Excellent
Recommendation Use only for system suitability (C/H).Use for daily N calibration if Melamine is unavailable.Mandatory for Cl quantification.Recommended to bracket the 30% N content.
Scientific Insight: The "Extrapolation Trap"

Using Acetanilide (10% N) to calibrate for 1H-Imidazole-2-carboximidamide (30% N) forces the detector calibration curve to extrapolate 3x beyond its reference point. This introduces significant linearity errors.

  • Best Practice: Use Melamine (66% N) or a Sulfanilamide (16% N) standard to bracket the nitrogen range.

  • Best Practice for Cl: Since the analyte is ~39% Cl, even S-Benzylthiuronium Chloride (17.5% Cl) requires extrapolation. Run the standard at 2x mass or use a specific high-halogen standard like 2,4-Dinitrochlorobenzene if available.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by addressing the hygroscopic nature of the dihydrochloride salt.

Phase 1: Sample Preparation (The "Drying" Variable)

The "2HCl" stoichiometry is often non-integer (e.g., 1.8 HCl or 2.1 HCl) due to manufacturing variances. Moisture mimics HCl weight, leading to false stoichiometry calculations.

  • Vacuum Drying: Dry 100 mg of sample at 40°C under vacuum (<10 mbar) over P₂O₅ for 4 hours. Avoid high heat (>60°C) to prevent HCl loss.

  • Inert Weighing: Weigh 2.0–3.0 mg samples into tin capsules. If humidity is >40%, weigh inside a glovebox or use a micro-balance with an ionizer.

Phase 2: Instrument Configuration (Combustion)
  • Furnace Temperature: Set to 1050°C (or 1150°C if using Tungsten oxide additives) to ensure complete bond rupture of the stable imidazole ring.

  • Oxygen Dosing: Increase O₂ dose by 20% relative to standard Acetanilide runs. The high N/C ratio requires sufficient oxygen to prevent char formation, which traps Nitrogen.

  • Halogen Scrubbing: Ensure the reduction tube contains fresh Silver Wool or Silver Tungstate . Chlorine gas (Cl₂) produced during combustion must be trapped as AgCl to prevent it from interfering with the Thermal Conductivity Detector (TCD).

Phase 3: Calculation & Stoichiometry Verification

Use the experimental data to solve for the salt factor (


) and hydration (

) in the formula:

  • Step 1: Calculate the C/N molar ratio. (Theoretical = 1.0). Deviations here indicate core impurity, not just salt/water variance.

  • Step 2: Use %Cl to determine

    
    .
    
    
    
    

Visualization: Standard Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate standard based on the specific analytical target (N, Cl, or Salt Stoichiometry).

EA_Selection_Strategy Start Start: Analyze 1H-Imidazole-2-carboximidamide 2HCl Target What is the primary analytical goal? Start->Target Goal_N Accurate %Nitrogen (Target: ~30.6%) Target->Goal_N Goal_Cl Accurate %Chlorine (Target: ~38.7%) Target->Goal_Cl Goal_Stoich Salt Stoichiometry (2.0 HCl vs 1.8 HCl) Target->Goal_Stoich Std_Acetanilide Standard: Acetanilide (10% N, 0% Cl) RISK: Extrapolation Error Goal_N->Std_Acetanilide Avoid Std_Melamine Standard: Melamine (66% N) RESULT: Linear Calibration Goal_N->Std_Melamine Recommended Std_SBTC Standard: S-Benzylthiuronium Cl (17.5% Cl) RESULT: Validates Scrubbing Goal_Cl->Std_SBTC Recommended Action_Hybrid Protocol: Dual Calibration 1. Calibrate N with Melamine 2. Check Cl recovery with SBTC Goal_Stoich->Action_Hybrid Requires Both

Caption: Decision tree for selecting calibration standards to minimize extrapolation error in high-Nitrogen/Chlorine analysis.

References

  • National Institutes of Health (PubChem). (2025). 1H-Imidazole-2-carboximidamide dihydrochloride Structure and Properties (CID 135742021). Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[1] (Application Note on High-Heteroatom Analysis). Retrieved from [Link]

  • Organic Syntheses. (2014). Preparation of S-Benzyl Isothiouronium Chloride: Characterization and EA Data. Org.[2][3][4][5] Synth. 2014, 91, 116-124.[4] Retrieved from [Link]

  • UBC Department of Chemistry. (2023). Guidelines for CHNS Elemental Analysis: Combustion and Calibration Standards. Retrieved from [Link]

  • American Elements. (2025). 1H-Imidazole-2-carboximidamide dihydrochloride Product Specifications. Retrieved from [Link]

Sources

Benchmarking Imidazole Building Blocks for Protein Degrader Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is paramount. The choice of building blocks—the warhead for target protein engagement, the E3 ligase ligand, and the linker—critically dictates the efficacy and pharmacological properties of the resulting degrader. Among the diverse chemical scaffolds utilized, imidazole and its derivatives have garnered significant interest as versatile components in degrader design. This guide provides a comprehensive, data-driven comparison of imidazole-based building blocks, offering insights into their performance relative to other common scaffolds and outlining key experimental protocols for their evaluation.

The Strategic Role of Imidazole Scaffolds in Protein Degraders

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of electronic and steric properties. It can act as a hydrogen bond donor and acceptor, participate in metal coordination, and serve as a rigid scaffold for orienting substituents. These features make it an attractive moiety for designing both high-affinity protein binders (warheads) and ligands for E3 ubiquitin ligases.[1][2][3]

This guide will delve into the comparative performance of imidazole-based building blocks, focusing on their impact on key degrader attributes:

  • Binding Affinity and Ternary Complex Formation: The ability to effectively bind the target protein and promote the formation of a stable ternary complex with the E3 ligase.

  • Degradation Efficiency and Potency: The concentration-dependent reduction of the target protein, typically measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]

  • Selectivity: The preferential degradation of the target protein over other cellular proteins.

  • Physicochemical Properties: The influence of the imidazole moiety on solubility, permeability, and metabolic stability.[5][6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds POI_PROTAC POI-PROTAC E3_PROTAC E3-PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Tags POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex POI-PROTAC-E3 POI_PROTAC->Ternary_Complex Recruits E3 E3_PROTAC->Ternary_Complex Recruits POI Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->Ub Ubiquitination

Figure 1: General mechanism of PROTAC-induced protein degradation.

Comparative Analysis: Imidazole-Based Warheads in Action

A key application of the imidazole scaffold is in the design of warheads that target specific proteins for degradation. A notable example is the use of a GSK-derived benzimidazole as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and attractive targets in oncology.[7][8]

Case Study: Benzimidazole as a BET Degrader Warhead

Several studies have explored the development of BET degraders utilizing benzimidazole-based warheads. These degraders have demonstrated potent and selective degradation of BET proteins, particularly BRD4.

DegraderWarhead ScaffoldE3 Ligase LigandTarget Protein(s)DC50 (nM)Dmax (%)Cell LineReference
dBET-1 BenzimidazoleThalidomide (CRBN)BRD2/3/4<100>90VCaP[7]
dBET-2 BenzimidazoleThalidomide (CRBN)BRD2/3/4<100>9022Rv1[7]
ARV-825 QuinolinePomalidomide (CRBN)BRD4<1>90Burkitt's Lymphoma[7]

Table 1: Comparative Performance of BET Degraders. This table highlights the potent degradation activity of benzimidazole-based BET degraders in prostate cancer cell lines. While direct comparison with ARV-825 is nuanced due to different cell lines and specific warhead structures, it underscores the viability of the benzimidazole scaffold in achieving efficient degradation.

The data indicates that benzimidazole-based degraders can achieve robust degradation of BET proteins, albeit with potentially different potency compared to other established BET degraders like ARV-825, which utilizes a quinoline-based warhead. The specific substitution patterns on the benzimidazole ring and the nature of the linker are critical determinants of the final degradation efficiency.

Impact of Imidazole Modifications on Degrader Performance

Subtle modifications to the imidazole ring can have a profound impact on the degrader's activity. A study on cyclin K degraders revealed that an N-methyl imidazole analog exhibited decreased degradation ability compared to other heterocyclic analogs. This suggests that the hydrogen-bonding capacity and electronic properties of the imidazole ring can be crucial for productive ternary complex formation.

Experimental Protocols for Benchmarking Imidazole-Based Degraders

To rigorously evaluate and compare the performance of imidazole-containing degraders, a standardized set of biophysical and cellular assays is essential.

Biophysical Assays for Binding and Ternary Complex Formation

These assays provide quantitative data on the binding affinities of the degrader to its target and the E3 ligase, as well as the stability of the ternary complex.

1. Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat change upon binding of the degrader to the protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol:

    • Prepare solutions of the protein (in the cell) and the degrader (in the syringe) in a matched buffer.

    • Titrate the degrader into the protein solution in a stepwise manner.

    • Measure the heat evolved or absorbed after each injection.

    • Fit the data to a binding isotherm to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR):

  • Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the surface. This allows for the real-time measurement of association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.

  • Protocol:

    • Immobilize the target protein or E3 ligase onto the sensor chip.

    • Flow a series of concentrations of the degrader over the chip surface.

    • Monitor the change in the SPR signal over time.

    • Fit the sensorgrams to a kinetic binding model to determine ka and kd.

Biophysical_Workflow cluster_workflow Biophysical Characterization Workflow start Start binary_binding Binary Binding Affinity (PROTAC to POI & E3 Ligase) start->binary_binding ITC Isothermal Titration Calorimetry (ITC) binary_binding->ITC SPR Surface Plasmon Resonance (SPR) binary_binding->SPR ternary_complex Ternary Complex Formation (POI-PROTAC-E3) data_analysis Data Analysis (Kd, Cooperativity) ternary_complex->data_analysis ITC->ternary_complex SPR->ternary_complex end End data_analysis->end

Figure 2: Workflow for biophysical characterization of PROTACs.

Cellular Assays for Degradation Potency and Selectivity

These assays are performed in a cellular context to assess the ultimate biological activity of the degrader.

1. Western Blotting for DC50 and Dmax Determination:

  • Principle: A semi-quantitative method to detect and quantify the amount of a specific protein in a cell lysate.

  • Protocol:

    • Treat cells with a range of degrader concentrations for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

    • Plot the degradation percentage against the degrader concentration to determine the DC50 and Dmax values.

2. Quantitative Mass Spectrometry-Based Proteomics:

  • Principle: An unbiased and highly sensitive method to identify and quantify thousands of proteins in a complex sample. This allows for the assessment of degrader selectivity on a proteome-wide scale.

  • Protocol:

    • Treat cells with the degrader or a vehicle control.

    • Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT).

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • Identify and quantify the relative abundance of proteins across the different treatment conditions.

Conclusion and Future Outlook

Imidazole-based building blocks represent a valuable and versatile tool in the design of targeted protein degraders. Their unique structural and electronic properties can be leveraged to create potent and selective warheads and E3 ligase ligands. However, as demonstrated by comparative studies, the performance of imidazole-containing degraders is highly dependent on the specific substitution patterns and the overall molecular context.

The systematic benchmarking of imidazole derivatives against other heterocyclic scaffolds, coupled with detailed biophysical and cellular characterization, is crucial for elucidating clear structure-activity relationships. This will enable the rational design of next-generation protein degraders with improved efficacy, selectivity, and drug-like properties. As the field of targeted protein degradation continues to mature, the strategic deployment of imidazole and other heterocyclic building blocks will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this exciting modality.

References

  • Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prost
  • Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration-Resistant Prost
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.. (URL not available)
  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. [Link]

  • Inhibitors with different heterocycles rather than imidazole. (URL not available)
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL not available)
  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides. [Link]

  • A critical evaluation of the approaches to targeted protein degradation for drug discovery. [Link]

  • A Review of Imidazole Deriv
  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (URL not available)
  • Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (URL not available)
  • Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). [Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... (URL not available)
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (URL not available)
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (URL not available)
  • Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. [Link]

  • html. (URL not available)
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. [Link]

  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. (URL not available)
  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. (URL not available)
  • Structure-based PROTAC Design | Protein Degradation with New Chemical Modalities | Books G
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • A critical evaluation of the approaches to targeted protein degradation for drug discovery. (URL not available)
  • Modeling PROTAC degradation activity with machine learning. (URL not available)
  • Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. [Link]

  • Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. [Link]

  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. [Link]

  • October 2022 – RSC Advances Blog. (URL not available)
  • Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration-resistant Prostate Cancer. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]

  • A Comprehensive Analysis of ADME Challenges for PROTACs. (URL not available)
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. [Link]

  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. [Link]

  • A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. (URL not available)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Imidazole-2-carboximidamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1H-Imidazole-2-carboximidamide dihydrochloride. As a valued researcher, your safety is paramount. This guide is designed to provide immediate, actionable information to ensure that this compound is managed responsibly from the laboratory bench to its final disposal, safeguarding both personnel and the environment. The procedures outlined below are synthesized from established safety protocols for imidazole-based compounds and general best practices in chemical waste management, reflecting our commitment to safety and scientific integrity.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for 1H-Imidazole-2-carboximidamide dihydrochloride is limited, its structure—an imidazole ring with a carboximidamide group and a dihydrochloride salt—allows us to infer potential hazards based on related chemical classes.

Primary Hazards:

  • Dermal and Ocular Irritation: Imidazole derivatives are known to cause skin and serious eye irritation.[1][2] Prolonged contact may lead to burns.

  • Respiratory Irritation: As a solid powder, dust inhalation may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][3]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas due to the dihydrochloride salt.[1][4]

These hazards mandate that 1H-Imidazole-2-carboximidamide dihydrochloride be treated as a hazardous substance. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [5][6][7]

Table 1: Hazard Summary & Personal Protective Equipment (PPE)
Hazard ClassPotential EffectRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation, potential for burns.Nitrile Gloves: Check for integrity before use. Lab Coat: Fully buttoned, with sleeves rolled down.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Safety Goggles with Side Shields or a Full-Face Shield . Standard safety glasses are insufficient.
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[1]Work in a Certified Chemical Fume Hood. If a hood is not available or dust generation is significant, use a NIOSH-approved respirator with a particulate filter.[2]
Acute Toxicity (Oral) Harmful if swallowed.[2]General Lab Hygiene: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[1]

Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the nature and quantity of the waste. The following diagram illustrates the logical steps for managing waste generated from 1H-Imidazole-2-carboximidamide dihydrochloride.

DisposalWorkflow cluster_prep Preparation Phase cluster_assess Assessment & Segregation cluster_streams Waste Streams & Collection cluster_final Final Containment Prep Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) WorkArea Step 2: Ensure Work Area is Safe (Fume Hood On, Spill Kit Ready) Prep->WorkArea Assess Step 3: Identify Waste Type WorkArea->Assess SolidWaste Unused/Expired Solid Chemical Assess->SolidWaste Bulk/Residual Solid SpillWaste Spill Cleanup Debris (e.g., contaminated absorbent pads) Assess->SpillWaste Small Spill ContaminatedPPE Contaminated PPE & Disposables (Gloves, Weigh Boats, Wipes) Assess->ContaminatedPPE Used Items Container Step 4: Place in a Sealable, Airtight, and Compatible Hazardous Waste Container SolidWaste->Container SpillWaste->Container ContaminatedPPE->Container Label Step 5: Attach Completed Hazardous Waste Label Container->Label Storage Step 6: Store in Designated Satellite Accumulation Area Away from Incompatible Materials Label->Storage Pickup Step 7: Arrange for Pickup by Certified Waste Disposal Contractor Storage->Pickup

Sources

Personal protective equipment for handling 1H-Imidazole-2-carboximidamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a critical operational manual for researchers handling 1H-Imidazole-2-carboximidamide dihydrochloride (CAS: 1788054-71-6).

Unlike generic safety sheets, this document integrates chemical structure analysis with practical risk mitigation, treating the compound not just as a reagent, but as a bioactive functional core with specific toxicological potentials.

Risk Profile & Mechanistic Hazard Analysis

Compound Identity: 1H-Imidazole-2-carboximidamide dihydrochloride CAS: 1788054-71-6 Formula: C₄H₈Cl₂N₄

To select the correct PPE, we must first understand the chemical behavior of the hazard. This compound features an imidazole ring fused with a carboximidamide (amidine) group, stabilized as a dihydrochloride salt .

The "Three-Pillar" Hazard Assessment
Hazard DomainMechanistic CauseOperational Implication
1. Corrosivity / Irritation The amidine moiety is strongly basic, but the dihydrochloride form creates an acidic local environment upon contact with moisture (mucous membranes).High Risk: Potential for severe eye damage and respiratory tract burns. Treat as a Corrosive Solid .
2. Reproductive Toxicity The imidazole core (structurally related to imidazole, CAS 288-32-4) is a known reproductive toxin (Category 1B).Critical Risk: Zero-tolerance for skin absorption or inhalation.[1] Double-gloving is mandatory.
3. Hygroscopicity Dihydrochloride salts are avid water absorbers.Logistical Risk: Clumping leads to dust generation during breaking/weighing. Airborne particulate risk is elevated.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab coat and glasses" are insufficient due to the reproductive toxicity potential and corrosive nature of the salt form.

PPE Decision Logic Diagram

The following decision tree dictates the required PPE based on the physical state and quantity handled.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Qty Quantity > 500 mg? State->Qty Solid/Powder Soln In Solution State->Soln Liquid Level2 LEVEL 2: Elevated (Nitrile x2, Chemical Goggles, N95/P100) Qty->Level2 No (<500mg) Level3 LEVEL 3: Maximum (PAPR/Fume Hood, Long Cuffs, Face Shield) Qty->Level3 Yes (>500mg) Level1 LEVEL 1: Standard (Nitrile x2, Safety Glasses, Lab Coat) Soln->Level1 Dilute (<0.1M) Soln->Level2 Conc. (>0.1M)

Figure 1: PPE Selection Logic based on physical state and quantity.[1][2][3][4][5] Note that solid handling always requires respiratory protection consideration.

Detailed Equipment Specifications
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or P100 The dihydrochloride salt forms fine, acidic dust. Inhalation can cause immediate bronchial irritation and long-term systemic absorption.
Hand Protection Double Nitrile (0.11 mm min) Outer Glove: Protects against physical abrasion. Inner Glove: Colored indicator glove to detect breaches. Imidazoles can permeate standard latex; nitrile is required.
Eye Protection Chemical Goggles (Not Safety Glasses)Safety glasses allow dust entry from the sides. Acidic salts cause rapid corneal opacity. Goggles provide a sealed environment.
Body Defense Tyvek® Sleeves or Lab CoatWrist gaps are the most common exposure point. Use sleeves to bridge the glove-coat gap.

Operational Handling Protocol

Objective: Isolate the researcher from the chemical while ensuring accurate experimental preparation.

Phase 1: Preparation & Weighing

Location: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Static Neutralization:

    • Why: Dihydrochloride salts are often static-prone.

    • Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. This prevents "flying powder" which contaminates the user.

  • The "Draft Shield" Technique:

    • Do not turn off the fume hood fan. Instead, build a small barrier of empty reagent bottles around the balance to minimize air turbulence affecting the reading, while maintaining negative pressure.

Phase 2: Solubilization (The Critical Step)

Solvent Choice: Water (highly soluble), DMSO, or Methanol.

  • Exothermic Check:

    • Mechanism:[2][4][6] Dissolving HCl salts can be mildly exothermic.

    • Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, which can cause splashing.

  • Vessel Closure:

    • Immediately cap the vial after addition. Vortex inside the hood.

    • Self-Validation: If you smell a faint "amine" or "fishy" odor, your containment has failed (imidazole release). Re-evaluate ventilation.

Phase 3: Workflow Visualization

Handling_Workflow Storage 1. Storage (Desiccator, +4°C) Transfer 2. Transfer (Closed Container) Storage->Transfer Hood 3. Fume Hood Entry (Check Airflow) Transfer->Hood Weigh 4. Weighing (Anti-static, Draft Shield) Hood->Weigh Don PPE Solubilize 5. Solubilization (Add Solvent to Solid) Weigh->Solubilize Waste 6. Waste Segregation (Acidic/Toxic Stream) Solubilize->Waste Disposal

Figure 2: Step-by-step handling workflow ensuring containment from storage to disposal.[5]

Decontamination & Disposal

Principle: Treat all waste as if it contains the parent reproductive toxin.

  • Surface Decontamination:

    • Dry Wipe: If powder spills, do not wet immediately (creates acidic sludge). Wipe with a dry, absorbent pad first.

    • Neutralization: Clean surface with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize the hydrochloride salt.

    • Rinse: Follow with water and then 70% Ethanol.

  • Waste Streams:

    • Solid Waste: Hazardous Chemical Waste (Tag: "Toxic, Corrosive").

    • Liquid Waste: Aqueous streams must be adjusted to pH 6-8 before disposal if local regulations allow, otherwise segregate as "Acidic Organic Waste".

References

  • American Elements. (n.d.). 1H-imidazole-2-carboximidamide dihydrochloride Safety Data & Properties. Retrieved from [Link]

  • PubChem (NIH). (2025). Imidazole-2-carboxylic acid (Structural Analog Safety Profile). National Library of Medicine. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.